molecular formula C23H21NO3 B10824127 RIG012

RIG012

Cat. No.: B10824127
M. Wt: 359.4 g/mol
InChI Key: OEWZCENSPLZNPQ-UHFFFAOYSA-N
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Description

RIG012 is a useful research compound. Its molecular formula is C23H21NO3 and its molecular weight is 359.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C23H21NO3

Molecular Weight

359.4 g/mol

IUPAC Name

3,3-diethyl-4-phenylmethoxybenzo[g]indole-2,5-dione

InChI

InChI=1S/C23H21NO3/c1-3-23(4-2)18-19(24-22(23)26)16-12-8-9-13-17(16)20(25)21(18)27-14-15-10-6-5-7-11-15/h5-13H,3-4,14H2,1-2H3

InChI Key

OEWZCENSPLZNPQ-UHFFFAOYSA-N

Canonical SMILES

CCC1(C2=C(C(=O)C3=CC=CC=C3C2=NC1=O)OCC4=CC=CC=C4)CC

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of RIG012

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

RIG012 is a potent small-molecule antagonist of the Retinoic Acid Inducible Gene 1 (RIG-I), a key innate immune receptor responsible for detecting viral RNA and initiating an antiviral response. By directly interacting with RIG-I, this compound effectively inhibits its signaling pathway, leading to a reduction in the production of type I interferons and other pro-inflammatory cytokines. This mechanism of action has shown therapeutic potential in preclinical models of inflammatory conditions, such as pneumonia.

Mechanism of Action: Inhibition of the RIG-I Signaling Pathway

This compound functions by directly targeting the RIG-I protein, a central sensor in the RIG-I-like receptor (RLR) signaling pathway. This pathway is crucial for detecting viral RNA within the cytoplasm of host cells and triggering a downstream cascade that results in an antiviral state.

The binding of this compound to RIG-I has been demonstrated through a hyperchromic shift in the absorbance spectrum of this compound upon interaction with the protein, indicating a direct physical association.[1] This interaction inhibits the ATPase activity of RIG-I, which is essential for its function.[2][3][4][5] The half-maximal inhibitory concentration (IC50) of this compound for RIG-I ATPase activity has been determined to be 0.71 μM in an NADH-coupled ATPase assay.[2][3][4][5]

By inhibiting RIG-I, this compound effectively blocks the downstream signaling cascade. This prevents the phosphorylation and subsequent nuclear translocation of Interferon Regulatory Factor 3 (IRF3), a key transcription factor for type I interferons.[6] The inhibition of IRF3 activation ultimately leads to a dose-dependent reduction in the expression of interferon-beta (IFN-β) and other interferon-stimulated genes (ISGs), such as hRsad2.[1]

Signaling Pathway Diagram

RIG_I_Signaling_Pathway cluster_extracellular Viral Infection cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Viral RNA Viral RNA RIG-I RIG-I Viral RNA->RIG-I binds MAVS MAVS RIG-I->MAVS activates TBK1/IKKe TBK1/IKKe MAVS->TBK1/IKKe activates IRF3 IRF3 TBK1/IKKe->IRF3 phosphorylates p-IRF3 p-IRF3 IRF3->p-IRF3 dimerizes & translocates IFN-beta Gene IFN-beta Gene p-IRF3->IFN-beta Gene activates transcription This compound This compound This compound->RIG-I inhibits IFN-beta mRNA IFN-beta mRNA IFN-beta Gene->IFN-beta mRNA IFN-beta Protein IFN-beta Protein IFN-beta mRNA->IFN-beta Protein translation Antiviral Response Antiviral Response IFN-beta Protein->Antiviral Response induces

Caption: this compound inhibits the RIG-I signaling pathway.

Quantitative Data

ParameterValueAssaySource
IC50 (RIG-I ATPase activity) 0.71 μMNADH-coupled ATPase assay[2][3][4][5]
In Vivo Dosage (Mouse Model) 5 mg/kgIntravenous injection[7]

Preclinical Efficacy in a Pneumonia Mouse Model

In a mouse model of Klebsiella pneumoniae-induced pneumonia, treatment with this compound demonstrated significant therapeutic effects.[7]

Reduction of Lung Injury

Histopathological analysis of lung tissue using Hematoxylin and Eosin (H&E) staining revealed that this compound treatment significantly ameliorated lung injury compared to the control group.[6][7][8]

Modulation of Inflammatory Cytokines

Quantitative real-time PCR (qPCR) analysis of lung tissue homogenates showed that this compound treatment led to a significant reduction in the mRNA expression of pro-inflammatory cytokines, including Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α). Conversely, the expression of the anti-inflammatory cytokine Interleukin-10 (IL-10) was increased.[6][7]

Improved Survival

Treatment with this compound also showed a trend towards improved survival rates in the pneumonia mouse model.[7]

Experimental Protocols

NADH-Coupled ATPase Assay

This assay measures the ATPase activity of RIG-I by coupling the hydrolysis of ATP to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.

Materials:

  • Purified RIG-I protein

  • This compound

  • ATP

  • NADH

  • Phosphoenolpyruvate (PEP)

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • Assay buffer (e.g., Tris-HCl, MgCl2, KCl, DTT)

Procedure:

  • A reaction mixture is prepared containing RIG-I, NADH, PEP, PK, and LDH in the assay buffer.

  • This compound at various concentrations is added to the reaction mixture.

  • The reaction is initiated by the addition of ATP.

  • The decrease in absorbance at 340 nm is measured over time using a spectrophotometer.

  • The rate of NADH oxidation is proportional to the rate of ATP hydrolysis by RIG-I.

  • IC50 values are calculated by plotting the rate of reaction against the concentration of this compound.

Western Blot Analysis of IRF3 Phosphorylation

This technique is used to detect the levels of total and phosphorylated IRF3 in cell or tissue lysates.

Materials:

  • Lung tissue homogenates from control and this compound-treated mice

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies:

    • Rabbit anti-IRF3 mAb

    • Rabbit anti-phospho-IRF3 (pIRF3) mAb

    • Rabbit anti-β-Tubulin mAb (loading control)

  • HRP-conjugated secondary antibody (anti-rabbit)

  • Chemiluminescent substrate

Procedure:

  • Lung tissues are homogenized in lysis buffer, and protein concentration is determined.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked to prevent non-specific antibody binding.

  • The membrane is incubated with primary antibodies against IRF3, pIRF3, and β-Tubulin (typically at a 1:1000 dilution) overnight at 4°C.[6]

  • After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

  • The protein bands are visualized using a chemiluminescent substrate and an imaging system.

  • The intensity of the pIRF3 band is normalized to the total IRF3 and loading control bands to determine the effect of this compound on IRF3 phosphorylation.

Quantitative Real-Time PCR (qPCR) for Cytokine Expression

qPCR is used to measure the mRNA levels of specific cytokines in lung tissue.

Materials:

  • Lung tissue homogenates

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR Master Mix

  • Gene-specific primers for:

    • Il1b

    • Tnf

    • Il10

    • Tgfb

    • A housekeeping gene (e.g., Gapdh or Actb)

Procedure:

  • Total RNA is extracted from lung tissue homogenates.

  • RNA is reverse-transcribed into cDNA.

  • qPCR is performed using SYBR Green Master Mix and gene-specific primers.

  • The relative expression of each target gene is calculated using the ΔΔCt method, normalized to the housekeeping gene.

Primer Sequences (Mus musculus):

GeneForward Primer (5' - 3')Reverse Primer (5' - 3')Source
Il1bGCCACCTTTTGACAGTGATGAGAGTGATACTGCCTGCCTGAAGOriGene MP206724[9]
TnfCCACATCTCCCTCCAGAAAAGAGCTGGGTAGAGAATGGATGAAC[10]
Il10AAGGCAGTGGAGCAGGTGAACCAGCAGACTCAATACACAC[10]
Tgfb1TGACGTCACTGGAGTTGTACGGGGTTCATGTCATGGATGGATGGTGCOriGene MP217184[9]
Hematoxylin and Eosin (H&E) Staining of Lung Tissue

H&E staining is a standard histological method used to visualize tissue morphology and assess inflammation and injury.

Materials:

  • Paraffin-embedded lung tissue sections

  • Hematoxylin solution

  • Eosin solution

  • Ethanol series (for dehydration and rehydration)

  • Xylene (for clearing)

  • Mounting medium

Procedure:

  • Paraffin-embedded lung tissue sections are deparaffinized and rehydrated.

  • Slides are stained with hematoxylin, which stains cell nuclei blue-purple.

  • Slides are then counterstained with eosin, which stains the cytoplasm and extracellular matrix in varying shades of pink.

  • The stained sections are dehydrated, cleared in xylene, and mounted with a coverslip.

  • Lung injury is scored by a pathologist based on the degree of inflammation, alveolar damage, and edema.

Experimental Workflow Diagram

Experimental_Workflow cluster_invivo In Vivo Pneumonia Model cluster_analysis Ex Vivo Analysis cluster_outcome Outcome Assessment Pneumonia Induction Pneumonia Induction This compound Treatment This compound Treatment Pneumonia Induction->this compound Treatment Tissue Collection Tissue Collection This compound Treatment->Tissue Collection Survival Analysis Survival Analysis This compound Treatment->Survival Analysis H&E Staining H&E Staining Tissue Collection->H&E Staining Lung Sections Western Blot Western Blot Tissue Collection->Western Blot Lung Homogenates qPCR qPCR Tissue Collection->qPCR Lung Homogenates Lung Injury Score Lung Injury Score H&E Staining->Lung Injury Score p-IRF3 Levels p-IRF3 Levels Western Blot->p-IRF3 Levels Cytokine mRNA Levels Cytokine mRNA Levels qPCR->Cytokine mRNA Levels

Caption: Workflow for preclinical evaluation of this compound.

References

An In-Depth Technical Guide to RIG012: A Specific RIG-I Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RIG012 is a potent and specific small-molecule antagonist of the Retinoic Acid-Inducible Gene I (RIG-I), a key innate immune receptor responsible for detecting viral RNA and initiating an antiviral response. By inhibiting the ATPase activity of RIG-I, this compound effectively blocks the downstream signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, and detailed experimental protocols for its characterization. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of targeting the RIG-I pathway.

Introduction to RIG-I and its Role in Innate Immunity

Retinoic Acid-Inducible Gene I (RIG-I) is a cytosolic pattern recognition receptor (PRR) that plays a crucial role in the innate immune system's first line of defense against viral infections[1]. RIG-I belongs to the RIG-I-like receptor (RLR) family, which also includes Melanoma Differentiation-Associated protein 5 (MDA5) and Laboratory of Genetics and Physiology 2 (LGP2)[1]. These receptors are responsible for detecting viral RNA in the cytoplasm of host cells[1].

Upon binding to viral RNA, specifically short double-stranded RNA (dsRNA) bearing a 5'-triphosphate group, RIG-I undergoes a conformational change that exposes its two N-terminal caspase activation and recruitment domains (CARDs)[1]. This leads to the activation of the mitochondrial antiviral-signaling protein (MAVS), which in turn triggers a signaling cascade involving TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε). These kinases then phosphorylate interferon regulatory factor 3 (IRF3) and IRF7, leading to their dimerization and translocation to the nucleus. Once in the nucleus, these transcription factors drive the expression of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines, which establish an antiviral state in the infected and neighboring cells[1].

While essential for antiviral defense, hyperactivation of the RIG-I signaling pathway can contribute to the pathogenesis of autoimmune and inflammatory diseases. Therefore, small-molecule antagonists of RIG-I, such as this compound, are valuable tools for both studying the physiological roles of RIG-I and for the potential development of novel therapeutics.

This compound: A Specific Antagonist of RIG-I

This compound is a small molecule identified as a potent antagonist of the RIG-I innate immune receptor[2][3].

Chemical Properties
  • Chemical Name: 4-(benzyloxy)-3,3-diethyl-2H-benzo[g]indole-2,5(3H)-dione

  • Molecular Formula: C23H21NO3[4]

  • Molecular Weight: 359.42 g/mol [4]

Mechanism of Action

This compound functions by directly inhibiting the RNA-stimulated ATPase activity of RIG-I[2][3]. The hydrolysis of ATP by RIG-I is a critical step in its signaling cascade, and by blocking this function, this compound prevents the downstream activation of MAVS and the subsequent production of type I interferons and pro-inflammatory cytokines[2][3].

Quantitative Data

The following tables summarize the available quantitative data for the activity of this compound.

Table 1: Biochemical Activity of this compound

ParameterValueAssayReference
IC50 0.71 µMNADH-coupled ATPase assay[2][3]

Table 2: Cellular Activity of this compound

Cell LineAssayEffectConcentration RangeReference
HEK293TIFN-β Promoter Luciferase Reporter AssayDose-dependent inhibition of RIG-I signaling1 - 4 µM[5]
A549qRT-PCRDose-dependent inhibition of IFN-β and ISG hRsad2 expression1.25 - 18 µM[5]

Table 3: In Vivo Efficacy of this compound in a Mouse Model of Pneumonia

Animal ModelDiseaseTreatmentOutcomeReference
C57BL/6 miceKlebsiella pneumoniae-induced pneumonia5 mg/kg this compound via tail vein infusion- Significantly inhibited the RIG-I-like receptor signaling pathway (P < 0.001)- Significantly ameliorated lung injury (P < 0.001)- Reduced pulmonary inflammatory responses (P < 0.05)- Showed a trend toward improved survival rates[6][7][8][9][10]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound.

NADH-Coupled ATPase Assay

This assay measures the ATPase activity of RIG-I by coupling the production of ADP to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.

Materials:

  • Purified recombinant RIG-I protein

  • This compound

  • Assay Buffer (e.g., 25 mM MOPS pH 7.4, 150 mM KCl, 2 mM DTT)

  • Coupled enzyme mix (Pyruvate Kinase, Lactate Dehydrogenase)

  • Phosphoenolpyruvate (PEP)

  • NADH

  • ATP

  • RIG-I activating RNA (e.g., short 5'-triphosphate dsRNA)

  • 384-well microplate

  • Plate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing the assay buffer, coupled enzyme mix, PEP, and NADH.

  • Add the purified RIG-I protein and the activating RNA to the reaction mixture in the wells of the microplate.

  • Add serial dilutions of this compound or vehicle control (e.g., DMSO) to the wells.

  • Initiate the reaction by adding ATP.

  • Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals using a plate reader.

  • Calculate the rate of ATP hydrolysis from the rate of NADH oxidation.

  • Plot the rate of ATP hydrolysis as a function of this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

IFN-β Promoter Luciferase Reporter Assay

This cell-based assay quantifies the activity of the IFN-β promoter, a downstream target of RIG-I signaling.

Materials:

  • HEK293T cells

  • Plasmids:

    • IFN-β promoter-firefly luciferase reporter plasmid

    • Constitutive Renilla luciferase plasmid (for normalization)

    • RIG-I expression plasmid

  • This compound

  • Transfection reagent

  • Cell culture medium and reagents

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Seed HEK293T cells in a 96-well plate.

  • Co-transfect the cells with the IFN-β promoter-firefly luciferase reporter plasmid, the Renilla luciferase plasmid, and the RIG-I expression plasmid using a suitable transfection reagent.

  • After an appropriate incubation period, treat the cells with serial dilutions of this compound or vehicle control.

  • Stimulate RIG-I signaling (e.g., by transfecting with a RIG-I agonist RNA).

  • After stimulation, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

  • Plot the normalized luciferase activity as a function of this compound concentration to determine the dose-dependent inhibition of IFN-β promoter activity.

Western Blot for Phosphorylated IRF3 (pIRF3)

This technique is used to detect the phosphorylation of IRF3, a key downstream event in the RIG-I signaling pathway.

Materials:

  • Cell line responsive to RIG-I activation (e.g., A549)

  • This compound

  • RIG-I agonist (e.g., viral RNA or synthetic dsRNA)

  • Cell lysis buffer with protease and phosphatase inhibitors

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-IRF3 (Ser396)

    • Rabbit anti-total IRF3

    • Antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound or vehicle control.

  • Stimulate the cells with a RIG-I agonist.

  • Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer.

  • Incubate the membrane with the primary antibody against pIRF3 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with antibodies against total IRF3 and a loading control to confirm equal protein loading.

Signaling Pathways and Experimental Workflows

RIG-I Signaling Pathway and Inhibition by this compound

RIG_I_Signaling cluster_Nucleus Nucleus Viral_RNA Viral RNA (5'-ppp dsRNA) RIG_I_inactive RIG-I (inactive) Viral_RNA->RIG_I_inactive binds RIG_I_active RIG-I (active) RIG_I_inactive->RIG_I_active conformational change (ATPase activity) MAVS MAVS RIG_I_active->MAVS activates This compound This compound This compound->RIG_I_active inhibits ATPase TBK1_IKKe TBK1/IKKε MAVS->TBK1_IKKe recruits & activates IRF3 IRF3 TBK1_IKKe->IRF3 phosphorylates pIRF3 pIRF3 (dimer) IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus translocates IFN_genes Type I IFN Genes pIRF3->IFN_genes activates transcription IFN_production IFN-β Production IFN_genes->IFN_production

Caption: RIG-I signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vitro Characterization of this compound

in_vitro_workflow start Start atpase_assay NADH-Coupled ATPase Assay start->atpase_assay reporter_assay IFN-β Promoter Luciferase Assay start->reporter_assay western_blot Western Blot for pIRF3 start->western_blot ic50 Determine IC50 atpase_assay->ic50 dose_response Establish Cellular Dose-Response reporter_assay->dose_response pathway_inhibition Confirm Pathway Inhibition western_blot->pathway_inhibition end End ic50->end dose_response->end pathway_inhibition->end in_vivo_workflow model Establish Pneumonia Mouse Model (K. pneumoniae) treatment Administer this compound (5 mg/kg, i.v.) model->treatment control Administer Vehicle (PBS) model->control monitoring Monitor Survival and Lung Injury Score treatment->monitoring analysis Analyze Lung Homogenates treatment->analysis control->monitoring control->analysis results Evaluate Efficacy monitoring->results western Western Blot (pIRF3) analysis->western qpcr qPCR (Cytokines) analysis->qpcr western->results qpcr->results

References

A Technical Guide to RIG012: A Potent Antagonist of the RIG-I-Mediated Interferon Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The innate immune system provides the first line of defense against invading pathogens, with Retinoic Acid-Inducible Gene I (RIG-I) acting as a critical cytoplasmic sensor for viral RNA. Upon activation, RIG-I initiates a signaling cascade that culminates in the robust production of type I interferons (IFNs) and other pro-inflammatory cytokines essential for establishing an antiviral state. However, aberrant or excessive activation of the RIG-I pathway is implicated in the pathophysiology of various autoimmune and inflammatory diseases.[1] This has driven the development of specific antagonists to modulate this pathway. RIG012 has emerged as a potent and specific small-molecule antagonist of the RIG-I receptor.[2][3] This technical guide provides a comprehensive overview of this compound, its mechanism of action, quantitative efficacy, and the experimental protocols used to validate its function in inhibiting the interferon signaling pathway.

The RIG-I Signaling Pathway and Its Inhibition by this compound

The RIG-I-like receptor (RLR) family, which includes RIG-I, is essential for detecting viral RNA in the cytoplasm of most cell types.[4] Upon binding to viral RNA—specifically short, double-stranded RNA (dsRNA) bearing a 5'-triphosphate group—RIG-I undergoes a conformational change. This change exposes its N-terminal caspase activation and recruitment domains (CARDs), allowing it to interact with the mitochondrial antiviral-signaling protein (MAVS).[4] This interaction triggers the aggregation of MAVS, which then serves as a scaffold to recruit downstream signaling components. This leads to the activation of kinases such as TANK-binding kinase 1 (TBK1), which phosphorylates and activates interferon regulatory factor 3 (IRF3).[5] Activated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of type I interferons (e.g., IFN-β).[5]

This compound functions as a direct antagonist of RIG-I.[1] It inhibits the receptor's intrinsic ATPase activity, which is crucial for its signaling function, thereby preventing the downstream activation of MAVS and the subsequent production of interferons.[1][3]

RIG_I_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ViralRNA Viral RNA (5'-ppp-dsRNA) RIG_I_inactive Inactive RIG-I ViralRNA->RIG_I_inactive binds RIG_I_active Active RIG-I RIG_I_inactive->RIG_I_active activates MAVS MAVS RIG_I_active->MAVS activates TBK1 TBK1 MAVS->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 dimerizes IFN_Gene Interferon Gene (IFNB1) pIRF3->IFN_Gene translocates & binds IFN_mRNA IFN-β mRNA IFN_Gene->IFN_mRNA transcription Interferon Type I Interferon (IFN-β) IFN_mRNA->Interferon translation & secretion

Caption: Canonical RIG-I signaling pathway.

This compound directly targets the initial step of this cascade. By binding to the RIG-I receptor, it prevents the conformational changes required for activation, effectively halting the entire downstream signaling process.

RIG_I_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_downstream Downstream Signaling ViralRNA Viral RNA (5'-ppp-dsRNA) RIG_I_inactive Inactive RIG-I ViralRNA->RIG_I_inactive MAVS MAVS RIG_I_inactive->MAVS Activation Blocked This compound This compound This compound->RIG_I_inactive Inhibits TBK1 TBK1 MAVS->TBK1 IRF3 p-IRF3 TBK1->IRF3 Interferon Type I Interferon IRF3->Interferon

Caption: Mechanism of RIG-I pathway inhibition by this compound.

Furthermore, the RIG-I and STING (Stimulator of Interferon Genes) pathways, which sense cytoplasmic RNA and DNA respectively, are interconnected.[6][7] STING can act as a co-adaptor for RIG-I, forming complexes with MAVS to potentiate the antiviral response.[8] This crosstalk suggests that inhibiting RIG-I could also modulate inflammatory responses that involve components of the STING pathway.

Crosstalk_Pathway ViralRNA Viral RNA RIG_I RIG-I ViralRNA->RIG_I MAVS MAVS RIG_I->MAVS STING STING MAVS->STING interacts/ potentiates TBK1_IRF3 TBK1 / IRF3 Activation MAVS->TBK1_IRF3 ViralDNA Viral DNA cGAS cGAS ViralDNA->cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP cGAMP->STING activates STING->TBK1_IRF3 IFN Type I Interferon Production TBK1_IRF3->IFN

Caption: Crosstalk between RIG-I/MAVS and cGAS/STING pathways.

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified through both in vitro biochemical assays and in vivo disease models.

Table 1: In Vitro Activity of this compound
ParameterValueAssaySource
IC₅₀0.71 µMNADH-coupled ATPase assay[2][3]
Table 2: In Vivo Efficacy of this compound in a Pneumonia Mouse Model
ParameterFindingSignificance (p-value)Source
Study Population 183 pneumonia patients (transcriptomic analysis)[5][9]
Prognostic Factor RIG-I pathway activation linked to 28-day mortalityHazard Ratio: 2.501[5][10]
Animal Model Klebsiella pneumoniae-induced pneumonia in mice[11]
Dosage 5 mg/kg this compound (tail vein infusion)[9]
Pathway Inhibition Reduced phosphorylation of IRF3 in lung tissue< 0.001[5][9][12]
Lung Injury Significant improvement in lung injury scores< 0.001[9]
Cytokine Modulation ↓ IL1B, TNF (pro-inflammatory)< 0.05[5][13]
Cytokine Modulation ↑ IL10, TGFB (anti-inflammatory)< 0.05[5]
Survival Trend toward improved survival ratesNot statistically significant[9]
Toxicity A dose of 45 mg/kg was found to be lethalN/A[14]

Key Experimental Protocols

The following protocols are based on methodologies reported in studies validating this compound.

In Vivo Pneumonia Mouse Model

This protocol was used to assess the therapeutic potential of this compound in a bacterial pneumonia model where the RIG-I pathway is pathologically activated.

Experimental_Workflow start Select Male C57BL/6 Mice (6-8 weeks old) acclimatize Acclimatize Animals start->acclimatize divide Divide into Groups: 1. Sham (PBS) 2. Control (KP + PBS) 3. Treatment (KP + this compound) acclimatize->divide induce_pneumonia Induce Pneumonia: Intratracheal injection of Klebsiella pneumoniae (KP) divide->induce_pneumonia Groups 2 & 3 sham_op Sham Operation: Intratracheal injection of PBS divide->sham_op Group 1 treatment Administer Treatment (2 hrs post-KP): - this compound (5 mg/kg) - PBS (Control) via tail vein infusion induce_pneumonia->treatment euthanize Euthanize at 24 hrs sham_op->euthanize at 24 hrs monitor Monitor Survival (up to 7 days) treatment->monitor treatment->euthanize collect Collect Lung Tissue euthanize->collect analysis Perform Downstream Analysis: - Western Blot (pIRF3) - qPCR (Cytokines) - H&E Staining (Lung Injury Score) collect->analysis

References

RIG012: A Technical Whitepaper on the Discovery and Development of a Novel RIG-I Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RIG012 is a potent small-molecule antagonist of the Retinoic Acid-Inducible Gene I (RIG-I) receptor, a key sensor in the innate immune system responsible for detecting viral RNA and initiating an inflammatory response. This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of this compound. Detailed experimental protocols for the key assays used in its characterization are provided, along with a summary of its quantitative data and a visualization of the targeted signaling pathway. This compound has demonstrated significant therapeutic potential in preclinical models, particularly in the context of inflammatory diseases such as pneumonia.

Introduction

The innate immune system provides the first line of defense against invading pathogens. RIG-I is a cytoplasmic pattern recognition receptor that plays a critical role in this process by recognizing viral RNA, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. While this response is essential for clearing viral infections, its dysregulation can lead to excessive inflammation and contribute to the pathology of various autoimmune and inflammatory diseases. Consequently, the development of RIG-I antagonists represents a promising therapeutic strategy for these conditions. This compound has emerged as a potent and specific inhibitor of RIG-I, offering a potential new avenue for the treatment of RIG-I-mediated pathologies.

Discovery and Chemical Properties

This compound was identified through high-throughput screening as a potent antagonist of the RIG-I innate immune receptor.[1][2] Its chemical and physical properties are summarized in the table below.

PropertyValue
Chemical Name 4-(Benzyloxy)-3,3-diethyl-2H-benzo[g]indole-2,5(3H)-dione
Molecular Formula C23H21NO3
Molecular Weight 359.42 g/mol
CAS Number 2642218-43-5
Solubility Soluble in DMSO
Storage Store at -20°C for up to 1 month, or at -80°C for up to 6 months.

Mechanism of Action and Signaling Pathway

This compound functions as a direct antagonist of RIG-I.[1][2] Upon binding to RIG-I, it inhibits the receptor's ATPase activity, which is essential for its signaling function. This inhibition prevents the conformational changes required for RIG-I to interact with its downstream adaptor protein, Mitochondrial Antiviral-Signaling protein (MAVS), thereby blocking the activation of transcription factors such as Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor-kappa B (NF-κB). The ultimate effect is the suppression of type I interferon and pro-inflammatory cytokine production.

RIG_I_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Viral_RNA Viral RNA RIG_I RIG-I Viral_RNA->RIG_I activates MAVS MAVS RIG_I->MAVS activates This compound This compound This compound->RIG_I inhibits TBK1_IKKi TBK1/IKKε MAVS->TBK1_IKKi activates NFkB NF-κB MAVS->NFkB activates IRF3 IRF3 TBK1_IKKi->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer NFkB_nuc NF-κB NFkB->NFkB_nuc Gene_Expression IFN-β & Pro-inflammatory Cytokine Genes pIRF3_dimer->Gene_Expression induces NFkB_nuc->Gene_Expression induces

Caption: RIG-I Signaling Pathway and Inhibition by this compound.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified through various in vitro and in vivo studies.

AssayMetricResult
NADH-Coupled ATPase Assay IC500.71 μM[1][2]
HEK293T Cell-Based RIG-I Signaling Assay Dose-dependent inhibition1 - 4 μM[1]
A549 Cell-Based IFN-β and ISG hRsad2 Expression Assay Dose-dependent inhibition1.25 - 18 μM[1]
Pneumonia Mouse Model Dosage5 mg/kg (tail vein injection)
Effect Significant reduction in lung injury and pro-inflammatory cytokines (IL-1β, TNF-α). Increased levels of anti-inflammatory cytokines (IL-10, TGF-β).

Experimental Protocols

Detailed methodologies for the key experiments cited in this document are provided below.

NADH-Coupled ATPase Assay

This assay is used to determine the IC50 value of this compound by measuring its effect on the ATP hydrolysis activity of RIG-I.

Materials:

  • Purified RIG-I protein

  • This compound

  • ATP

  • NADH

  • Phosphoenolpyruvate (PEP)

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • Assay Buffer (e.g., 25 mM MOPS pH 7.4, 150 mM NaCl, 5 mM DTT)

  • 384-well microplate

  • Plate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, NADH, PEP, PK, and LDH.

  • Add purified RIG-I protein to the reaction mixture.

  • Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells of the 384-well plate.

  • Initiate the reaction by adding ATP to each well.

  • Immediately begin monitoring the decrease in NADH absorbance at 340 nm at regular intervals using a plate reader. The rate of NADH oxidation is coupled to the rate of ATP hydrolysis by RIG-I.

  • Calculate the initial reaction velocities for each concentration of this compound.

  • Plot the reaction velocities against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based RIG-I Signaling Inhibition Assay (HEK293T)

This assay assesses the ability of this compound to inhibit RIG-I signaling in a cellular context.

Materials:

  • HEK293T cells

  • Expression plasmids for RIG-I and a luciferase reporter gene under the control of an IFN-β promoter

  • This compound

  • Transfection reagent

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed HEK293T cells in a 96-well plate.

  • Co-transfect the cells with the RIG-I expression plasmid and the IFN-β promoter-luciferase reporter plasmid.

  • After an appropriate incubation period (e.g., 24 hours), replace the medium with fresh medium containing varying concentrations of this compound or DMSO.

  • Induce RIG-I signaling by transfecting the cells with a RIG-I agonist (e.g., viral RNA mimic like poly(I:C)).

  • After a further incubation period (e.g., 16-24 hours), lyse the cells and measure luciferase activity using a luminometer.

  • Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell viability.

  • Plot the normalized luciferase activity against the this compound concentration to determine the extent of signaling inhibition.

IFN-β and ISG hRsad2 Expression Assay (A549)

This assay measures the effect of this compound on the expression of RIG-I-dependent downstream genes.

Materials:

  • A549 cells

  • This compound

  • RIG-I agonist (e.g., viral RNA)

  • RNA extraction kit

  • Reverse transcription kit

  • Quantitative PCR (qPCR) reagents (primers and probes for IFN-β, hRsad2, and a housekeeping gene)

  • qPCR instrument

Procedure:

  • Seed A549 cells in a multi-well plate.

  • Treat the cells with varying concentrations of this compound or DMSO for a specified period.

  • Stimulate the cells with a RIG-I agonist.

  • After an appropriate incubation time, harvest the cells and extract total RNA.

  • Synthesize cDNA from the extracted RNA using reverse transcriptase.

  • Perform qPCR to quantify the relative expression levels of IFN-β and hRsad2 mRNA, normalized to the expression of a housekeeping gene (e.g., GAPDH).

  • Analyze the data to determine the dose-dependent effect of this compound on gene expression.

Western Blot Analysis for p-IRF3 in Pneumonia Mouse Model

This protocol details the detection of phosphorylated IRF3, a key marker of RIG-I pathway activation, in lung tissue from a mouse model of pneumonia.

Materials:

  • Lung tissue homogenates from control and this compound-treated pneumonia mice

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-IRF3, anti-total IRF3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Homogenize lung tissues in lysis buffer and quantify the protein concentration.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-IRF3 overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe for total IRF3 and a loading control (e.g., β-actin) to ensure equal protein loading.

  • Quantify the band intensities to determine the relative levels of p-IRF3.

Visualizations

Experimental Workflow for In Vivo Efficacy Testing

In_Vivo_Workflow cluster_model Pneumonia Mouse Model Induction cluster_treatment Treatment cluster_analysis Analysis Induction Induce Pneumonia (e.g., Klebsiella pneumoniae) Treatment_Group Administer this compound (5 mg/kg, i.v.) Induction->Treatment_Group Control_Group Administer Vehicle (e.g., Saline) Induction->Control_Group Harvest Harvest Lung Tissue Treatment_Group->Harvest Control_Group->Harvest Histology Histological Analysis (H&E Staining) Harvest->Histology Western_Blot Western Blot (p-IRF3) Harvest->Western_Blot qPCR qPCR (Cytokine Expression) Harvest->qPCR

Caption: Workflow for assessing the in vivo efficacy of this compound.

Conclusion

This compound is a potent and specific antagonist of the RIG-I receptor with demonstrated efficacy in preclinical models of inflammation. Its ability to suppress the RIG-I signaling pathway and subsequent inflammatory responses highlights its potential as a therapeutic agent for a range of diseases characterized by RIG-I-mediated pathology. The data and protocols presented in this whitepaper provide a comprehensive foundation for further research and development of this promising compound.

References

RIG012: A Technical Overview of its Impact on Innate Immune Responses

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RIG012 is a potent small-molecule antagonist of the Retinoic Acid-Inducible Gene I (RIG-I) receptor, a key sensor in the innate immune system responsible for detecting viral RNA and initiating an antiviral response. This technical guide provides an in-depth analysis of this compound's mechanism of action, its impact on RIG-I-mediated signaling pathways, and its therapeutic potential in modulating innate immune responses, with a focus on its effects in a preclinical model of pneumonia. This document synthesizes quantitative data from key studies, details experimental methodologies, and provides visual representations of the underlying molecular pathways.

Introduction to RIG-I and Innate Immunity

The innate immune system provides the first line of defense against pathogens. RIG-I is a cytosolic pattern recognition receptor (PRR) that plays a crucial role in detecting viral RNA. Upon binding to viral RNA containing a 5'-triphosphate group, RIG-I undergoes a conformational change, activating its ATPase domain and initiating a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This response is essential for controlling viral replication and orchestrating a broader adaptive immune response. Dysregulation of the RIG-I pathway, however, can lead to excessive inflammation and contribute to the pathology of various inflammatory and autoimmune diseases.

This compound: A Potent Antagonist of the RIG-I Signaling Pathway

This compound has been identified as a potent antagonist of the RIG-I innate immune receptor, with a half-maximal inhibitory concentration (IC50) of 0.71 μM in an NADH-coupled ATPase assay. Its primary mechanism of action is the inhibition of the ATPase activity of RIG-I, which is a critical step in the activation of the downstream signaling cascade. By blocking this activity, this compound effectively prevents the conformational changes in RIG-I required for its interaction with the mitochondrial antiviral-signaling protein (MAVS), thereby inhibiting the subsequent phosphorylation of Interferon Regulatory Factor 3 (IRF3) and the production of type I interferons and inflammatory cytokines.

Quantitative Analysis of this compound's In Vivo Efficacy

A key study by Zhang et al. (2024) investigated the therapeutic potential of this compound in a mouse model of Klebsiella pneumoniae-induced pneumonia. The study demonstrated that this compound significantly mitigates the pathological consequences of the infection by suppressing the RIG-I-like receptor signaling pathway.

Inhibition of RIG-I Pathway Activation

Western blot analysis of lung tissue homogenates from pneumonia-induced mice showed that treatment with this compound (5 mg/kg) effectively inhibited the activation of the RIG-I pathway, as measured by the levels of phosphorylated IRF3 (pIRF3).

Treatment GroupRelative pIRF3/IRF3 Ratio (Normalized to Control)Statistical Significance (p-value)
ShamLow (baseline)N/A
Pneumonia (Control)HighN/A
Pneumonia + this compoundSignificantly Reduced vs. Control< 0.001[1]
Table 1: Effect of this compound on IRF3 Phosphorylation in a Mouse Model of Pneumonia.[1]
Amelioration of Lung Injury

Histopathological examination of lung tissues using Hematoxylin and Eosin (H&E) staining revealed that this compound treatment significantly reduced lung injury in the pneumonia mouse model.

Treatment GroupMean Lung Injury ScoreStatistical Significance (p-value)
ShamMinimalN/A
Pneumonia (Control)SevereN/A
Pneumonia + this compoundSignificantly Reduced vs. Control< 0.001[1]
Table 2: Impact of this compound on Lung Injury Scores in Pneumonia-Induced Mice.[1]
Modulation of Inflammatory Cytokine Expression

Quantitative real-time PCR (qPCR) analysis of lung tissue homogenates demonstrated that this compound treatment significantly modulated the expression of key pro-inflammatory and anti-inflammatory cytokines.

CytokineTreatment GroupRelative mRNA Expression (Normalized to Control)Statistical Significance (p-value)
Pro-inflammatory
IL-1βPneumonia + this compoundSignificantly Decreased< 0.05[1]
TNF-αPneumonia + this compoundSignificantly Decreased< 0.05[1]
Anti-inflammatory
IL-10Pneumonia + this compoundSignificantly Increased< 0.05[1]
TGF-βPneumonia + this compoundSignificantly Increased< 0.05[1]
Table 3: this compound's Effect on Inflammatory Cytokine mRNA Levels in the Lungs of Pneumonia-Induced Mice.[1]

Signaling Pathways and Experimental Workflows

RIG-I Signaling Pathway and the Point of this compound Inhibition

The following diagram illustrates the canonical RIG-I signaling pathway and highlights the inhibitory action of this compound.

RIG_I_Signaling_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Outer Membrane cluster_nucleus_path Nuclear Translocation & Transcription Viral_RNA Viral RNA (5'-ppp) RIG_I_inactive Inactive RIG-I Viral_RNA->RIG_I_inactive Binding RIG_I_active Active RIG-I (ATP-bound) RIG_I_inactive->RIG_I_active ATP Binding & Conformational Change MAVS MAVS RIG_I_active->MAVS Activation This compound This compound This compound->RIG_I_inactive Inhibits ATPase Activity MAVS_oligomer MAVS Oligomerization MAVS->MAVS_oligomer TRAFs TRAFs MAVS_oligomer->TRAFs Recruitment TBK1_IKKe TBK1/IKKε TRAFs->TBK1_IKKe Activation IRF3 IRF3 TBK1_IKKe->IRF3 Phosphorylation pIRF3 pIRF3 (Dimer) IRF3->pIRF3 Dimerization Nucleus Nucleus pIRF3->Nucleus Translocation IFN_Cytokines Type I IFN & Pro-inflammatory Cytokines Nucleus->IFN_Cytokines Gene Transcription

RIG-I signaling pathway and this compound's point of inhibition.
Experimental Workflow for In Vivo Pneumonia Model

The following diagram outlines the key steps in the experimental protocol used to assess the efficacy of this compound in a mouse model of pneumonia.

Experimental_Workflow cluster_setup Model Setup cluster_treatment Treatment cluster_analysis Analysis Pneumonia_Induction Induce Pneumonia in Mice (Intratracheal Klebsiella pneumoniae) RIG012_Treatment Administer this compound (5 mg/kg) or Vehicle Control Pneumonia_Induction->RIG012_Treatment Euthanasia Euthanize Mice & Collect Lung Tissue RIG012_Treatment->Euthanasia Western_Blot Western Blot (pIRF3/IRF3) Euthanasia->Western_Blot HE_Staining H&E Staining (Lung Injury Score) Euthanasia->HE_Staining qPCR qPCR (Cytokine mRNA) Euthanasia->qPCR

Workflow for the in vivo assessment of this compound in a pneumonia model.

Detailed Experimental Protocols

The following methodologies are based on the study by Zhang et al. (2024).

Animal Model of Pneumonia
  • Animal Strain: Male C57BL/6 mice, 6-8 weeks old.

  • Induction of Pneumonia: Intratracheal injection of Klebsiella pneumoniae.

  • Control Group: Intratracheal injection of an equivalent volume of sterile phosphate-buffered saline (PBS).

  • Sample Size: Each experimental group consisted of six mice.

This compound Treatment
  • Compound: this compound (HY-147124, MedChemExpress).

  • Dosage: 5 mg/kg body weight.

  • Administration: Tail vein infusion.

  • Timing: Administered 2 hours after the intratracheal injection of Klebsiella pneumoniae.

  • Vehicle Control: An equivalent volume of PBS was administered to the control group.

Western Blot Analysis for pIRF3
  • Sample Preparation: Lung tissue homogenates were prepared, and protein concentrations were determined.

  • Electrophoresis: Proteins were separated by SDS-PAGE.

  • Transfer: Proteins were transferred to a PVDF membrane.

  • Antibodies:

    • Primary Antibody: Rabbit anti-pIRF3 mAb (1:1000 dilution, Cell Signaling Technology, #29047) and Rabbit anti-IRF3 mAb (1:1000 dilution, Abcam, #ab68481).

    • Secondary Antibody: HRP-conjugated goat anti-rabbit IgG.

  • Incubation: The primary antibody was incubated for 2 hours at room temperature, followed by a 1-hour incubation with the secondary antibody.

  • Detection: Enhanced chemiluminescence (ECL) was used for protein detection.

Histopathological Evaluation of Lung Injury
  • Tissue Preparation: The right upper lobe of the lung was fixed in formalin and embedded in paraffin.

  • Sectioning: 5-micron-thick sections were prepared.

  • Staining: Sections were stained with Hematoxylin and Eosin (H&E).

  • Scoring: Lung injury was scored on a scale of 0 to 4 based on the severity of edema, inflammation, hemorrhage, atelectasis, necrosis, and hyaline membrane formation.

Quantitative Real-Time PCR (qPCR) for Cytokine Expression
  • RNA Extraction and cDNA Synthesis: RNA was extracted from lung tissue homogenates and reverse-transcribed to cDNA.

  • qPCR Primers:

    • IL-1β: Forward: 5'-GCCACCTTTTGACAGTGATG-3', Reverse: 5'-CGTCACACACCAGCAGGTTA-3'

    • TNF-α: Forward: 5'-AGGCACTCCCCCAAAAGATG-3', Reverse: 5'-CCACTTGGTGGTTTGTGAGTG-3'

    • IL-10: Forward: 5'-GGTTGCCAAGCCTTATCGGA-3', Reverse: 5'-GACACCTTGGTCTTGGAGCTTA-3'

    • TGF-β: Forward: 5'-ACTGGAGTTGTACGGCAGTG-3', Reverse: 5'-GGGGCTGATCCCGTTGATTT-3'

  • Data Analysis: Relative gene expression was calculated using the 2-ΔΔCt method, with a housekeeping gene for normalization.

Conclusion and Future Directions

This compound demonstrates significant potential as a modulator of the innate immune response by potently and specifically inhibiting the RIG-I signaling pathway. The preclinical data from the pneumonia model strongly suggest that by dampening the excessive inflammatory cascade mediated by RIG-I activation, this compound can ameliorate tissue damage and improve outcomes in inflammatory conditions. Further research is warranted to explore the therapeutic applications of this compound in other viral and inflammatory diseases where the RIG-I pathway plays a pathological role. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute further investigations into the therapeutic utility of this compound.

References

Preliminary Studies on RIG012 for Viral Infection Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The innate immune system serves as the first line of defense against invading pathogens, with pattern recognition receptors (PRRs) playing a pivotal role in detecting non-self molecules. Retinoic acid-inducible gene I (RIG-I) is a key cytoplasmic PRR that recognizes viral RNA, initiating a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, thereby establishing an antiviral state. While activation of the RIG-I pathway is crucial for controlling viral infections, its hyperstimulation can contribute to inflammatory diseases.[1][2] RIG012 is a potent small-molecule antagonist of RIG-I, which presents a novel tool for investigating the role of the RIG-I pathway in viral pathogenesis and as a potential therapeutic agent to modulate inflammatory responses during viral infections. This document provides a technical overview of the preliminary research on this compound, its mechanism of action, and relevant experimental protocols.

Core Compound Data: this compound

This compound has been identified as a potent antagonist of the RIG-I innate immune receptor.[1][3][4][5][6] The primary mechanism of action is the inhibition of the ATPase activity of RIG-I, which is essential for its signaling function.

Parameter Value Assay Reference
IC50 0.71 μMNADH-coupled ATPase assay[3][5][6]

A key finding from preliminary studies is that this compound effectively blocks RIG-I-initiated signaling and inflammatory responses induced by SARS-CoV-2 RNA.[3] This suggests a potential application for this compound in studying and possibly mitigating the inflammatory consequences of infections by SARS-CoV-2 and other RNA viruses.

In Vitro Studies: Inhibition of RIG-I Signaling

In vitro studies have demonstrated the dose-dependent inhibitory effect of this compound on RIG-I signaling in human cell lines.

Quantitative Data from In Vitro Assays
Cell Line Assay This compound Concentration (μM) Observed Effect Reference
HEK293TLuciferase Reporter Assay1, 1.25, 1.5, 2, 2.5, 3, 4Potent, dose-dependent inhibition of RIG-I signaling[5][7]
A549Gene Expression (qRT-PCR)1.25, 2.25, 4.5, 9, 18Potent, dose-dependent inhibition of IFN-β and ISG hRsad2 expression[5][7]
Experimental Protocols

This assay is designed to quantify the inhibition of RIG-I signaling by this compound in a controlled cellular environment.

  • Cell Culture and Transfection:

    • HEK293T cells, which lack endogenous RIG-I expression, are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Cells are seeded in 96-well plates and co-transfected with plasmids expressing human RIG-I, a firefly luciferase reporter gene under the control of the IFN-β promoter, and a Renilla luciferase plasmid for normalization.

  • Compound Treatment and Stimulation:

    • Following transfection, cells are treated with varying concentrations of this compound (e.g., 1 to 4 μM) or vehicle control (DMSO) for a predetermined period.

    • RIG-I signaling is then stimulated by transfecting the cells with a known RIG-I agonist, such as a short, 5'-triphosphorylated double-stranded RNA (dsRNA).

  • Luciferase Activity Measurement:

    • After stimulation, cell lysates are collected, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.

    • The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency. The inhibition of RIG-I signaling is determined by the reduction in normalized luciferase activity in this compound-treated cells compared to vehicle-treated controls.

This protocol assesses the ability of this compound to suppress the expression of downstream interferon-stimulated genes (ISGs) in a lung epithelial cell line.

  • Cell Culture and Treatment:

    • A549 cells are cultured in F-12K Medium supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Cells are seeded in 12-well plates and treated with different concentrations of this compound (e.g., 1.25 to 18 μM) or vehicle control.

  • Stimulation of RIG-I Pathway:

    • After compound treatment, the RIG-I pathway is activated by transfecting the cells with a RIG-I agonist.

  • RNA Extraction and qRT-PCR:

    • Total RNA is extracted from the cells using a suitable RNA isolation kit.

    • The RNA is then reverse-transcribed into cDNA.

    • Quantitative real-time PCR (qRT-PCR) is performed using primers specific for IFN-β, the ISG hRsad2, and a housekeeping gene (e.g., GAPDH) for normalization.

    • The relative gene expression is calculated using the ΔΔCt method to determine the fold change in gene expression in this compound-treated cells compared to controls.

In Vivo Studies: A Pneumonia Model

While direct in vivo studies of this compound in viral infection models are not yet published, a study in a mouse model of bacterial pneumonia provides valuable data on its in vivo activity, dosage, and effects on inflammation and survival.[3][8][9][10]

Quantitative Data from Mouse Pneumonia Model
Parameter Treatment Group Control Group P-value Reference
RIG-I Pathway Activity Significantly inhibited-< 0.001[9][10]
Lung Injury Score Significantly improved-< 0.001[8]
Pro-inflammatory Factors (IL1B, TNF) Significantly reduced-< 0.05[8][9]
Anti-inflammatory Factors (IL10, TGFB) Increased-< 0.05[8][9]
7-Day Survival 100%Lower (2 mice died)-[8][10]
Experimental Protocol: Mouse Model of Pneumonia

This protocol details the in vivo administration of this compound and subsequent analysis in a mouse model.

  • Animal Model:

    • Male C57BL/6 mice (6-8 weeks old) are used.

    • Pneumonia is induced by intratracheal injection of Klebsiella pneumoniae.

  • This compound Administration:

    • Two hours after bacterial injection, this compound is administered via tail vein infusion at a dosage of 5 mg/kg.[8]

    • The control group receives an equivalent volume of phosphate-buffered saline (PBS).

  • Assessment of RIG-I Pathway Inhibition (Western Blot):

    • Lung tissue homogenates are collected at a specified time point.

    • Protein levels of phosphorylated IRF3 (pIRF3), a downstream marker of RIG-I activation, are measured by Western blot analysis to confirm pathway inhibition.

  • Evaluation of Lung Injury and Inflammation:

    • Lung tissues are collected for histopathological analysis (H&E staining) to determine lung injury scores.

    • Lung tissue homogenates are used for quantitative PCR (qPCR) to measure the mRNA expression levels of pro-inflammatory (IL1B, TNF) and anti-inflammatory (IL10, TGFB) cytokines.

  • Survival Analysis:

    • Mice are monitored for a period of 7 days, and survival rates are recorded.

Visualizing the Core Mechanisms

To better understand the context of this compound's action, the following diagrams illustrate the RIG-I signaling pathway and a general experimental workflow for testing RIG-I antagonists.

RIG_I_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Viral_RNA Viral RNA (5'-ppp-dsRNA) RIG_I RIG-I Viral_RNA->RIG_I binds MAVS MAVS RIG_I->MAVS activates This compound This compound This compound->RIG_I inhibits (antagonist) TRAFs TRAFs MAVS->TRAFs TBK1_IKKe TBK1/IKKε TRAFs->TBK1_IKKe IRF3_IRF7 IRF3/IRF7 TBK1_IKKe->IRF3_IRF7 phosphorylates p_IRF3_IRF7 p-IRF3/IRF7 IRF3_IRF7->p_IRF3_IRF7 p_IRF3_IRF7_dimer p-IRF3/IRF7 (Dimer) p_IRF3_IRF7->p_IRF3_IRF7_dimer dimerizes & translocates IFN_Genes Type I IFN Genes (IFN-β) p_IRF3_IRF7_dimer->IFN_Genes activates transcription ISGs ISGs p_IRF3_IRF7_dimer->ISGs activates transcription

Caption: RIG-I signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Model (Conceptual) Cell_Culture Cell Culture (e.g., A549, HEK293T) Treatment Treatment with this compound (Dose-Response) Cell_Culture->Treatment Stimulation RIG-I Stimulation (Viral RNA/Agonist) Treatment->Stimulation Analysis Endpoint Analysis: - Luciferase Assay - qRT-PCR (IFN, ISGs) - Western Blot (p-IRF3) Stimulation->Analysis Animal_Model Viral Infection Model (e.g., Influenza in mice) Analysis->Animal_Model Informs RIG012_Admin This compound Administration (e.g., i.v., i.p.) Animal_Model->RIG012_Admin Monitoring Monitoring: - Viral Titer (Lungs, Blood) - Cytokine Levels - Survival, Weight Loss RIG012_Admin->Monitoring

Caption: General workflow for evaluating this compound in viral infection research.

Conclusion and Future Directions

The preliminary data on this compound establish it as a potent and specific antagonist of the RIG-I signaling pathway. Its demonstrated ability to inhibit signaling induced by SARS-CoV-2 RNA in vitro highlights its potential as a valuable research tool for dissecting the role of RIG-I in viral infections. The in vivo data from a bacterial pneumonia model, although not viral, provide a foundation for future preclinical studies, offering insights into effective dosage and administration routes.

Future research should focus on evaluating the efficacy of this compound in various in vitro and in vivo viral infection models. Key questions to address include:

  • Can this compound reduce viral replication by modulating the host immune response?

  • What is the therapeutic window for this compound administration in the context of an acute viral infection?

  • Does this compound impact the development of adaptive immunity following viral infection?

Answering these questions will be critical in determining the potential of this compound as a therapeutic agent for viral diseases characterized by excessive inflammation driven by the RIG-I pathway.

References

Harnessing the Innate Immune Sensor RIG-I: A Therapeutic Avenue for Autoimmune Disorders

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Therapeutic Potential of RIG-I Agonists

The retinoic acid-inducible gene I (RIG-I) is a critical cytoplasmic sensor of the innate immune system, responsible for detecting viral RNA and initiating a robust antiviral response. This response is primarily mediated through the production of type I interferons (IFNs) and other pro-inflammatory cytokines. While essential for host defense, aberrant activation of the RIG-I signaling pathway by self-RNA can lead to chronic inflammation and the development of autoimmune diseases such as systemic lupus erythematosus (SLE) and Aicardi-Goutières syndrome.[1][2][3] The delicate balance of RIG-I activation is therefore crucial for maintaining immune homeostasis. This guide explores the therapeutic potential of modulating RIG-I activity with a specific focus on the paradoxical yet promising approach of using RIG-I agonists to treat autoimmune diseases. For the purpose of this technical overview, we will refer to a representative RIG-I agonist as RIG012.

The RIG-I Signaling Pathway

RIG-I is a member of the RIG-I-like receptor (RLR) family and is characterized by a central DExD/H-box RNA helicase domain, two N-terminal caspase activation and recruitment domains (CARDs), and a C-terminal repressor domain (RD).[4] In its inactive state, the CARDs are sequestered by the RD. Upon binding to its specific ligands — short double-stranded RNA (dsRNA) with a 5'-triphosphate (5'ppp) moiety — RIG-I undergoes a conformational change. This change exposes the CARDs, which are then polyubiquitinated by the E3 ubiquitin ligase TRIM25. The activated RIG-I translocates to the mitochondrial membrane where it interacts with the mitochondrial antiviral-signaling protein (MAVS).[5][6] This interaction nucleates the formation of MAVS aggregates, which serve as a scaffold for downstream signaling complexes. These complexes activate the kinases TBK1 and IKKε, leading to the phosphorylation and activation of the transcription factors IRF3 and IRF7.[7] Activated IRF3/7 translocate to the nucleus and induce the expression of type I IFNs. Simultaneously, MAVS activation also leads to the activation of the NF-κB pathway, resulting in the production of pro-inflammatory cytokines.[7]

RIG_I_Signaling_Pathway Viral_RNA Viral RNA (5'ppp-dsRNA) RIG_I_inactive Inactive RIG-I Viral_RNA->RIG_I_inactive binds RIG_I_active Active RIG-I RIG_I_inactive->RIG_I_active conformational change MAVS MAVS RIG_I_active->MAVS activates TRIM25 TRIM25 TRIM25->RIG_I_active polyubiquitinates Ub Ubiquitin TBK1_IKKe TBK1/IKKε MAVS->TBK1_IKKe recruits & activates IKK_complex IKK Complex MAVS->IKK_complex recruits & activates IRF3_7_P p-IRF3/7 TBK1_IKKe->IRF3_7_P phosphorylates IRF3/7 NF_kB NF-κB IKK_complex->NF_kB activates IFN_Genes Type I IFN Genes IRF3_7_P->IFN_Genes induces transcription Pro_inflammatory_Genes Pro-inflammatory Genes NF_kB->Pro_inflammatory_Genes Type_I_IFNs Type_I_IFNs IFN_Genes->Type_I_IFNs Pro_inflammatory_Cytokines Pro_inflammatory_Cytokines Pro_inflammatory_Genes->Pro_inflammatory_Cytokines produces

Figure 1: The RIG-I signaling pathway.[4][5][6][7]

Quantitative Analysis of RIG-I Agonist Activity

The therapeutic efficacy of a RIG-I agonist like this compound is determined by its ability to induce a potent and controlled innate immune response. This is typically assessed through a series of in vitro and in vivo experiments that quantify the expression of downstream signaling molecules and the resulting physiological effects.

Table 1: In Vitro Activity of Representative RIG-I Agonists

AgonistCell LineConcentrationTarget Gene/ProteinFold Induction / ConcentrationCitation
5'pppRNAA54910 ng/mlIFN-β (mRNA)~1000-fold[8]
5'pppRNAA54910 ng/mlISG56 (protein)Strong induction[8]
5'pppRNAA54910 ng/mlp-IRF3 (protein)Strong induction[8]
M8A5491 ng/mlIFN-β (mRNA)~10,000-fold[9]
M8Mel1007>100 ng/mlCell Death>50%[10]
KIN1148MEFs1 µMIfit1 (mRNA)~10-fold[11]
3p10LA9Murine Lung10 µgISG15 (mRNA)Significant increase[12]

Table 2: In Vivo Effects of Representative RIG-I Agonists

AgonistAnimal ModelAdministrationDoseOutcomeCitation
5'pppRNAC57Bl/6 MiceIntravenous50 µgProtection from lethal H1N1 challenge[8]
M8C57Bl/6 MiceIntranasal20 µgHigh antibody titers against influenza[10]
3p10LA9C57Bl/6 MiceIntranasal10 µgMaturation of dendritic cells in the lungs[12]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the evaluation of novel RIG-I agonists. The following sections provide methodologies for key assays.

In Vitro RIG-I Activation Assay

Objective: To quantify the induction of type I interferons and interferon-stimulated genes (ISGs) in response to a RIG-I agonist in a human cell line.

Materials:

  • Human lung adenocarcinoma cell line (A549)

  • This compound (or other RIG-I agonist)

  • Lipofectamine RNAiMAX

  • Opti-MEM I Reduced Serum Medium

  • DMEM supplemented with 10% FBS

  • TRIzol reagent

  • qRT-PCR reagents (reverse transcriptase, primers, SYBR Green master mix)

  • ELISA kit for human IFN-β

Procedure:

  • Cell Culture: Culture A549 cells in DMEM with 10% FBS at 37°C and 5% CO2.

  • Transfection: Seed A549 cells in 24-well plates to reach 70-80% confluency on the day of transfection. Prepare transfection complexes by diluting this compound and Lipofectamine RNAiMAX in Opti-MEM according to the manufacturer's instructions. Add the complexes to the cells.

  • RNA Isolation and qRT-PCR: At 6, 12, and 24 hours post-transfection, lyse the cells with TRIzol and isolate total RNA. Synthesize cDNA and perform qRT-PCR using primers for IFNB1, IFIT1, CCL5, and a housekeeping gene (e.g., GAPDH). Calculate the fold induction relative to mock-transfected cells.[1][9]

  • ELISA: At 24 hours post-transfection, collect the cell culture supernatant. Measure the concentration of secreted IFN-β using a commercial ELISA kit according to the manufacturer's protocol.[1]

Western Blot Analysis of RIG-I Signaling

Objective: To detect the activation of key proteins in the RIG-I signaling pathway.

Materials:

  • Transfected A549 cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Primary antibodies: anti-p-IRF3 (Ser396), anti-IRF3, anti-ISG56, anti-RIG-I, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: At various time points post-transfection, wash cells with cold PBS and lyse with RIPA buffer.

  • Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[9]

Workflow for a Novel RIG-I Agonist

The development and evaluation of a novel RIG-I agonist like this compound follows a structured workflow, from initial in vitro characterization to preclinical in vivo testing.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo Preclinical In Vivo Evaluation ligand_synthesis Synthesis & Purification of this compound reporter_assay Luciferase Reporter Assay (ISRE/IFN-β Promoter) ligand_synthesis->reporter_assay Initial Screening gene_expression Gene Expression Analysis (qRT-PCR) reporter_assay->gene_expression Confirmation of Activity protein_analysis Protein Expression & Phosphorylation (Western Blot/ELISA) gene_expression->protein_analysis Functional Validation animal_model Animal Model of Autoimmune Disease protein_analysis->animal_model Transition to In Vivo pk_pd Pharmacokinetics & Pharmacodynamics animal_model->pk_pd Dosing & Exposure efficacy_studies Efficacy Studies (Disease Score, Histology) pk_pd->efficacy_studies Therapeutic Effect immune_profiling Immune Cell Profiling (Flow Cytometry) efficacy_studies->immune_profiling Mechanism of Action

Figure 2: General experimental workflow for the evaluation of a novel RIG-I agonist.

Challenges and Future Directions

The therapeutic application of RIG-I agonists in autoimmune diseases is a complex field. A major challenge is the potential for exacerbating inflammation due to the potent pro-inflammatory nature of the RIG-I pathway. Therefore, the therapeutic window for such a treatment would be narrow and require careful consideration of dose, timing, and delivery method.

Future research should focus on:

  • Developing biased agonists: Designing molecules that selectively activate certain downstream pathways (e.g., promoting regulatory responses over pro-inflammatory ones).

  • Targeted delivery: Utilizing nanoparticle or antibody-drug conjugate technologies to deliver RIG-I agonists to specific cell types or tissues, thereby minimizing systemic side effects.

  • Combination therapies: Exploring the synergistic effects of RIG-I agonists with other immunomodulatory drugs to achieve a more balanced and effective therapeutic outcome.

References

Understanding the Binding Affinity of RIG012 to the RIG-I Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinoic acid-inducible gene I (RIG-I) is a critical cytoplasmic pattern recognition receptor that plays a central role in the innate immune response to viral infections. Upon recognition of viral RNA, RIG-I initiates a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines, establishing an antiviral state. Given its pivotal role, RIG-I has emerged as a key target for therapeutic intervention. RIG012 is a potent small molecule antagonist of the RIG-I receptor. This technical guide provides an in-depth overview of the binding affinity of this compound to RIG-I, detailing the experimental methodologies used to characterize this interaction and the downstream functional consequences.

Quantitative Analysis of this compound Binding to RIG-I

The primary method utilized to quantify the potency of this compound as a RIG-I antagonist is the NADH-coupled ATPase assay. This assay measures the inhibition of the ATPase activity of RIG-I, which is essential for its signaling function. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this assay, representing the concentration of this compound required to inhibit 50% of the RIG-I ATPase activity.

CompoundAssay TypeParameterValue (µM)
This compoundNADH-coupled ATPase assayIC500.71[1][2]

Note: A direct binding affinity constant (Kd) for the interaction between this compound and the RIG-I receptor has not been publicly reported in the reviewed literature. The IC50 value from the functional ATPase assay serves as a key indicator of this compound's potency.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation of binding affinity data. Below are protocols for key assays used in the characterization of RIG-I inhibitors.

NADH-Coupled ATPase Assay

This assay continuously monitors the rate of ATP hydrolysis by RIG-I by coupling the production of ADP to the oxidation of NADH, which can be measured as a decrease in absorbance at 340 nm.

Principle: The ADP produced from ATP hydrolysis by RIG-I is used by pyruvate kinase (PK) to convert phosphoenolpyruvate (PEP) to pyruvate. Lactate dehydrogenase (LDH) then reduces pyruvate to lactate, a process that involves the oxidation of NADH to NAD+. The rate of NADH oxidation is directly proportional to the rate of ATP hydrolysis by RIG-I.

Materials:

  • Purified RIG-I protein

  • This compound (or other inhibitors)

  • ATP

  • Phosphoenolpyruvate (PEP)

  • Pyruvate Kinase (PK)

  • Lactate Dehydrogenase (LDH)

  • NADH

  • Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 50 mM KCl, 2 mM MgCl2, 1 mM DTT)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing assay buffer, PEP, PK, LDH, and NADH.

  • Inhibitor Addition: Add varying concentrations of this compound (typically in DMSO, with a final DMSO concentration kept constant across all wells) to the reaction mixture. For control wells, add an equivalent volume of DMSO.

  • Enzyme Addition: Add a constant concentration of purified RIG-I protein to each well to initiate the reaction.

  • ATP Initiation: Start the ATPase reaction by adding a saturating concentration of ATP to all wells.

  • Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for a set period (e.g., 30-60 minutes) at a constant temperature (e.g., 37°C).

  • Data Analysis: Calculate the initial rate of NADH oxidation for each concentration of this compound. Plot the rate of reaction as a function of the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Surface Plasmon Resonance (SPR) - General Protocol

While specific SPR data for this compound is not available, this is a standard method for measuring direct binding affinity and kinetics.

Principle: SPR measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte from a solution to a ligand immobilized on the chip. This allows for real-time, label-free detection of binding events.

Procedure Outline:

  • Ligand Immobilization: Covalently immobilize purified RIG-I protein onto the surface of a sensor chip.

  • Analyte Injection: Inject a series of concentrations of this compound in a suitable running buffer over the sensor surface.

  • Binding Measurement: Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time to observe the association and dissociation phases of the interaction.

  • Data Analysis: Fit the sensorgram data to appropriate binding models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC) - General Protocol

ITC is another powerful technique for the direct measurement of binding thermodynamics, although specific data for this compound is not publicly available.

Principle: ITC directly measures the heat released or absorbed during a binding event. A solution of the ligand (this compound) is titrated into a solution of the protein (RIG-I), and the resulting heat changes are measured.

Procedure Outline:

  • Sample Preparation: Prepare solutions of purified RIG-I and this compound in the same buffer to minimize heats of dilution.

  • Titration: Place the RIG-I solution in the sample cell of the calorimeter and the this compound solution in the injection syringe.

  • Heat Measurement: Inject small aliquots of the this compound solution into the RIG-I solution and measure the heat change after each injection until the binding reaction reaches saturation.

  • Data Analysis: Integrate the heat peaks and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Visualizations

RIG-I Signaling Pathway and Inhibition by this compound

The following diagram illustrates the canonical RIG-I signaling pathway and the point of intervention by the antagonist this compound.

RIG_I_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Viral_RNA Viral RNA (5'-ppp dsRNA) RIG_I_inactive Inactive RIG-I Viral_RNA->RIG_I_inactive Binding RIG_I_active Active RIG-I RIG_I_inactive->RIG_I_active Conformational Change Ub Ubiquitination RIG_I_active->Ub Activation This compound This compound This compound->RIG_I_active Inhibition TRIM25 TRIM25 TRIM25->Ub MAVS MAVS Ub->MAVS Activation TRAFs TRAFs MAVS->TRAFs TBK1_IKKe TBK1/IKKε TRAFs->TBK1_IKKe NFkB NF-κB TRAFs->NFkB IRF3 IRF3 TBK1_IKKe->IRF3 Phosphorylation IRF3_P p-IRF3 IRF3->IRF3_P IRF3_P_dimer p-IRF3 Dimer IRF3_P->IRF3_P_dimer NFkB_active Active NF-κB NFkB->NFkB_active NFkB_active_nuc Active NF-κB NFkB_active->NFkB_active_nuc Transcription Transcription IRF3_P_dimer->Transcription NFkB_active_nuc->Transcription IFN_Genes Type I IFN & Pro-inflammatory Cytokine Genes Transcription->IFN_Genes

Caption: RIG-I signaling pathway and the inhibitory action of this compound.

Experimental Workflow for NADH-Coupled ATPase Assay

The following diagram outlines the workflow for determining the IC50 of a RIG-I inhibitor using the NADH-coupled ATPase assay.

ATPase_Assay_Workflow prep_reagents Prepare Reagents: - Assay Buffer - PK/LDH Enzyme Mix - PEP, NADH, ATP - Purified RIG-I - this compound Serial Dilution setup_plate Set up 96-well plate with reaction mix (Buffer, PK/LDH, PEP, NADH) prep_reagents->setup_plate add_inhibitor Add this compound serial dilutions and controls (DMSO) setup_plate->add_inhibitor add_rigi Add purified RIG-I to all wells add_inhibitor->add_rigi initiate_reaction Initiate reaction by adding ATP add_rigi->initiate_reaction measure_absorbance Measure Absorbance at 340 nm kinetically at 37°C initiate_reaction->measure_absorbance calculate_rates Calculate initial reaction rates (slope of Abs vs. time) measure_absorbance->calculate_rates plot_data Plot % Inhibition vs. [this compound] calculate_rates->plot_data determine_ic50 Determine IC50 from dose-response curve plot_data->determine_ic50

Caption: Workflow for the NADH-coupled ATPase assay to determine IC50.

Conclusion

This compound is a potent antagonist of the RIG-I receptor, effectively inhibiting its ATPase activity with an IC50 of 0.71 µM[1][2]. This inhibitory action blocks the downstream signaling cascade that leads to the production of type I interferons and pro-inflammatory cytokines, making this compound a valuable tool for studying RIG-I-mediated immune responses and a potential therapeutic candidate for diseases characterized by RIG-I hyperactivation. The NADH-coupled ATPase assay is a robust method for quantifying the functional inhibition of RIG-I by small molecules like this compound. While direct binding affinity data from techniques such as SPR or ITC are not currently available for this compound, the provided protocols offer a roadmap for such future investigations, which would further elucidate the molecular details of this important interaction.

References

Initial Characterization of RIG012's Pharmacological Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RIG012 is a potent small-molecule antagonist of the Retinoic Acid-Inducible Gene I (RIG-I) innate immune receptor. This document provides a comprehensive overview of the initial pharmacological characterization of this compound, summarizing its mechanism of action, in vitro and in vivo efficacy, and available physicochemical properties. The information is intended to serve as a technical guide for researchers and professionals in drug development. While preclinical data demonstrates the potential of this compound in modulating the RIG-I signaling pathway and associated inflammatory responses, it is important to note that comprehensive pharmacokinetic, pharmacodynamic, and toxicology data are not yet publicly available.

Introduction

The RIG-I-like receptor (RLR) family, including RIG-I, plays a crucial role in the innate immune system by detecting viral RNA and triggering a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. Dysregulation of the RIG-I pathway is implicated in various inflammatory and autoimmune diseases. This compound has emerged as a specific inhibitor of this pathway, offering a potential therapeutic avenue for these conditions. This guide details the foundational pharmacological properties of this compound.

Physicochemical and In Vitro Properties

This compound is a small molecule with a molecular weight of 359.42 g/mol and a chemical formula of C23H21NO3.[1] It is soluble in DMSO.[1] The primary in vitro activity of this compound is the inhibition of the RIG-I receptor's ATPase activity, which is essential for its signaling function.

PropertyValueReference
Molecular Formula C23H21NO3[1]
Molecular Weight 359.42 g/mol [1]
Target Retinoic Acid-Inducible Gene I (RIG-I)[2]
Mechanism of Action Antagonist of the RIG-I innate immune receptor[2]
IC50 0.71 μM (NADH-coupled ATPase assay)[2][3]
Solubility Soluble in DMSO[1]

In Vivo Efficacy

Preclinical studies have demonstrated the in vivo efficacy of this compound in a mouse model of Klebsiella pneumoniae-induced pneumonia. Administration of this compound has been shown to inhibit the RIG-I-like receptor signaling pathway, leading to a reduction in lung injury and an increase in survival.

Animal ModelIndicationDosageKey FindingsReference
MouseKlebsiella pneumoniae-induced pneumonia5 mg/kg (tail vein infusion)- Inhibition of the RIG-I-like receptor signaling pathway- Amelioration of lung injury- Reduction of pulmonary inflammatory responses- Trend toward improved survival rates[4]

Signaling Pathway

This compound exerts its effect by inhibiting the RIG-I signaling cascade. Upon binding of viral RNA, RIG-I undergoes a conformational change, leading to its activation and subsequent interaction with the mitochondrial antiviral-signaling protein (MAVS). This interaction initiates a downstream signaling cascade that results in the phosphorylation of Interferon Regulatory Factor 3 (IRF3) and the activation of NF-κB. These transcription factors then translocate to the nucleus to induce the expression of type I interferons and other inflammatory cytokines. This compound, by inhibiting the ATPase activity of RIG-I, prevents these downstream events.

RIG_I_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Viral_RNA Viral RNA RIG_I RIG-I Viral_RNA->RIG_I binds MAVS MAVS RIG_I->MAVS activates This compound This compound This compound->RIG_I inhibits pIRF3 pIRF3 MAVS->pIRF3 leads to phosphorylation NF_kB NF-κB MAVS->NF_kB leads to activation IFN_Cytokines Type I Interferons & Inflammatory Cytokines pIRF3->IFN_Cytokines induce expression NF_kB->IFN_Cytokines induce expression

Caption: RIG-I Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed, specific protocols from the primary literature are not fully available in the public domain. However, based on established methodologies, the following outlines the general procedures for key experiments used in the characterization of this compound.

NADH-Coupled ATPase Assay

This assay is used to determine the IC50 of this compound against RIG-I's ATPase activity. The hydrolysis of ATP by RIG-I is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

ATPase_Assay_Workflow Reagents Prepare Assay Mix: - Purified RIG-I - Pyruvate Kinase - Lactate Dehydrogenase - Phosphoenolpyruvate - NADH Incubation Incubate with varying concentrations of this compound Reagents->Incubation Initiation Initiate reaction with ATP Incubation->Initiation Measurement Monitor NADH oxidation (Absorbance at 340 nm) Initiation->Measurement Analysis Calculate IC50 Measurement->Analysis

References

Methodological & Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RIG012 is a potent and specific antagonist of the Retinoic Acid-Inducible Gene I (RIG-I), a key innate immune receptor involved in the recognition of viral and bacterial RNA.[1][2][3] By inhibiting the RIG-I signaling pathway, this compound has emerged as a promising therapeutic candidate for mitigating the inflammatory lung injury associated with pneumonia.[4][5][6] Recent studies have demonstrated that this compound can effectively reduce pulmonary inflammatory responses and improve outcomes in mouse models of bacterial pneumonia.[4] These application notes provide a detailed overview of the recommended in vivo dosage, administration, and experimental protocols for utilizing this compound in pneumonia research using mouse models.

Mechanism of Action

This compound functions by directly antagonizing the RIG-I receptor, thereby inhibiting the downstream signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines.[1][2] In the context of pneumonia, excessive activation of the RIG-I-like receptor (RLR) signaling pathway can contribute significantly to inflammatory lung damage.[4] this compound blocks this pathway, leading to a reduction in the expression of pro-inflammatory factors such as IL-1B and TNF, and an increase in anti-inflammatory factors like IL-10 and TGFB.[4]

Quantitative Data Summary

The following table summarizes the key quantitative data for the in vivo application of this compound in a mouse model of pneumonia.

ParameterValueReference
Compound This compound[4]
Animal Model Male C57BL/6 mice (6-8 weeks old)[4]
Disease Induction Intratracheal injection of Klebsiella pneumoniae (6 x 10⁸ CFU/kg)[4]
Dosage 5 mg/kg[4]
Administration Route Tail vein infusion[4]
Timing of Administration 2 hours post-infection[4]
Vehicle Phosphate-Buffered Saline (PBS)[4]
Observed Effects - Inhibition of RIG-I-like receptor signaling pathway- Significant amelioration of lung injury- Reduction in pulmonary inflammatory responses- Trend towards improved survival rates[4][5][7][8]

Experimental Protocols

Preparation of this compound for In Vivo Administration

Note: this compound can be challenging to dissolve. Oral administration is not recommended due to a lack of data on oral bioavailability.[9]

Materials:

  • This compound (e.g., HY-147124, MedChemExpress)[4]

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), sterile

Protocol:

  • Based on the referenced study, this compound was administered intravenously. While the exact solubilization method for the 5 mg/kg dosage in PBS for tail vein infusion is not detailed in the primary reference, a common method for similar compounds involves initial dissolution in a minimal amount of DMSO, followed by dilution in the final vehicle.

  • For a 5 mg/kg dose in a 20g mouse (0.1 mg/mouse), if administering a volume of 100 µL, a final concentration of 1 mg/mL is required.

  • Suggested Solubilization (to be optimized):

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

    • Further dilute the stock solution in sterile PBS to the final desired concentration for injection. The final concentration of DMSO should be kept to a minimum (ideally below 5%) to avoid toxicity.

    • The control group should receive an equivalent volume of the vehicle (e.g., PBS with the same final concentration of DMSO).[4]

Mouse Model of Klebsiella pneumoniae-induced Pneumonia

Materials:

  • Male C57BL/6 mice (6-8 weeks old)[4]

  • Klebsiella pneumoniae (KP)

  • Phosphate-Buffered Saline (PBS), sterile

  • Anesthesia (e.g., isoflurane, or ketamine/xylazine)

  • Intratracheal instillation device

Protocol:

  • Culture Klebsiella pneumoniae to the desired concentration.

  • Anesthetize the mice according to approved institutional protocols.

  • Induce pneumonia by intratracheal injection of Klebsiella pneumoniae at a dosage of 6 x 10⁸ CFU/kg.[4]

  • The sham-operated group should receive an equal volume of sterile PBS via intratracheal injection.[4]

This compound Treatment Protocol

Materials:

  • Prepared this compound solution (1 mg/mL in PBS with minimal DMSO)

  • Vehicle control (PBS with equivalent DMSO concentration)

  • Insulin syringes with appropriate needle size for tail vein injection

Protocol:

  • Two hours after the intratracheal injection of Klebsiella pneumoniae, administer this compound via tail vein infusion at a dosage of 5 mg/kg.[4]

  • The treatment control group should receive an equivalent volume of the vehicle via tail vein infusion.[4]

  • Monitor the mice for signs of distress and survival over the desired experimental period (e.g., 7 days for survival analysis).[4]

  • For endpoint analysis (e.g., at 24 hours), euthanize the mice and collect lung tissue for subsequent experiments such as histology (H&E staining), Western blot, and qPCR.[4]

Visualizations

RIG-I Signaling Pathway and Inhibition by this compound

RIG_I_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Viral_RNA Viral/Bacterial RNA RIG_I RIG-I Viral_RNA->RIG_I MAVS MAVS RIG_I->MAVS activates This compound This compound This compound->RIG_I TRAFs TRAFs MAVS->TRAFs TBK1_IKKi TBK1/IKKε TRAFs->TBK1_IKKi IKK IKKα/β/γ TRAFs->IKK IRF3_7 IRF3/7 TBK1_IKKi->IRF3_7 phosphorylates IRF3_7_n IRF3/7 IRF3_7->IRF3_7_n translocation NF_kB NF-κB IKK->NF_kB activates NF_kB_n NF-κB NF_kB->NF_kB_n translocation Genes IFNs & Pro-inflammatory Cytokine Genes IRF3_7_n->Genes Transcription NF_kB_n->Genes Transcription

Caption: RIG-I signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound In Vivo Pneumonia Model

Experimental_Workflow cluster_setup Model Setup cluster_treatment Treatment (2h post-induction) cluster_endpoints Endpoint Analysis Induction Pneumonia Induction (Intratracheal Klebsiella pneumoniae) RIG012_Tx This compound Treatment (5 mg/kg, i.v.) Induction->RIG012_Tx Vehicle_Tx Vehicle Control (PBS, i.v.) Induction->Vehicle_Tx Sham Sham Control (Intratracheal PBS) Sham->Vehicle_Tx Survival Survival Analysis (e.g., 7 days) RIG012_Tx->Survival Lung_Analysis Lung Tissue Analysis (24h) - Histology (H&E) - Western Blot - qPCR RIG012_Tx->Lung_Analysis Vehicle_Tx->Survival Vehicle_Tx->Lung_Analysis

Caption: Workflow for evaluating this compound in a mouse model of pneumonia.

References

Application Note: Determination of RIG012 IC50 Using an NADH-Coupled ATPase Assay

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Retinoic acid-inducible gene I (RIG-I) is a crucial cytoplasmic pathogen recognition receptor that identifies viral RNA, initiating an innate immune response.[1][2] As a member of the Superfamily 2 (SF2) helicases, RIG-I possesses an RNA-dependent ATPase activity that is essential for its signaling function.[3][4] This ATPase activity serves as an attractive target for the development of small molecule inhibitors to modulate immune responses. This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of a putative inhibitor, RIG012, against RIG-I helicase activity using a continuous enzyme-coupled assay.

Assay Principle

The NADH-coupled ATPase assay is a robust and widely used method for continuously monitoring ATP hydrolysis.[5][6][7] The assay links the production of ADP by the ATPase to the oxidation of reduced nicotinamide adenine dinucleotide (NADH). This is achieved through a series of coupled enzymatic reactions:

  • RIG-I ATPase: The target enzyme, RIG-I, hydrolyzes ATP to ADP and inorganic phosphate (Pi) in the presence of its RNA ligand.

  • Pyruvate Kinase (PK): The generated ADP is immediately used by pyruvate kinase to convert phosphoenolpyruvate (PEP) into pyruvate. This step regenerates ATP, ensuring its concentration remains constant throughout the assay and preventing product inhibition by ADP.[5][8]

  • Lactate Dehydrogenase (LDH): Pyruvate is then reduced to lactate by lactate dehydrogenase. This reaction consumes one molecule of NADH, oxidizing it to NAD+.[6]

The rate of ATP hydrolysis is directly proportional to the rate of NADH oxidation. The consumption of NADH can be continuously monitored by measuring the decrease in absorbance at a wavelength of 340 nm.[6][9] By performing the assay across a range of this compound concentrations, a dose-response curve can be generated to calculate the IC50 value.

Assay_Principle Diagram 1: Principle of the NADH-Coupled ATPase Assay cluster_0 Target Reaction cluster_1 Coupling & Detection System ATP ATP RIGI RIG-I (ATPase) ATP->RIGI Hydrolysis ADP ADP + Pi PK Pyruvate Kinase (PK) ADP->PK ATP Regeneration RIGI->ADP PEP Phosphoenolpyruvate (PEP) PEP->PK Pyruvate Pyruvate LDH Lactate Dehydrogenase (LDH) Pyruvate->LDH Lactate Lactate PK->Pyruvate LDH->Lactate NAD NAD+ (No Absorbance at 340 nm) LDH->NAD NADH NADH (Absorbs at 340 nm) NADH->LDH

Diagram 1: Principle of the NADH-Coupled ATPase Assay

Experimental Protocol

This protocol is designed for a 96-well or 384-well microplate format, allowing for simultaneous analysis of multiple inhibitor concentrations.[6][7]

Materials and Reagents

  • Enzymes:

    • Purified full-length RIG-I protein

    • Pyruvate Kinase (PK) (e.g., Sigma-Aldrich)

    • Lactate Dehydrogenase (LDH) (e.g., Sigma-Aldrich)

  • Substrates & Cofactors:

    • Adenosine 5'-triphosphate (ATP), Mg2+ salt

    • Phosphoenolpyruvate (PEP)

    • β-Nicotinamide adenine dinucleotide, reduced form (NADH)

    • RIG-I RNA ligand (e.g., short 5'ppp-dsRNA)

  • Inhibitor:

    • This compound stock solution (in DMSO)

  • Buffers and Solutions:

    • Assay Buffer (50 mM MOPS pH 7.4, 50 mM KCl, 5 mM MgCl₂, 5 mM DTT)[3][10]

    • DMSO (for inhibitor dilution)

  • Equipment:

    • UV-transparent 96-well or 384-well microplates

    • Microplate spectrophotometer capable of kinetic reads at 340 nm with temperature control

    • Multichannel pipettes

Procedure

Workflow Diagram 2: Experimental Workflow for IC50 Determination cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents 1. Prepare Assay Buffer and Reagent Stocks prep_inhibitor 2. Create Serial Dilution of this compound Inhibitor prep_reagents->prep_inhibitor prep_mastermix 3. Prepare Reaction Master Mix prep_inhibitor->prep_mastermix add_inhibitor 4. Dispense this compound Dilutions and Controls to Plate add_mastermix 5. Add Master Mix (containing RIG-I) to Wells add_inhibitor->add_mastermix pre_incubate 6. Pre-incubate Plate at 30°C add_mastermix->pre_incubate start_reaction 7. Initiate Reaction by Adding ATP pre_incubate->start_reaction measure 8. Immediately Measure A340nm Kinetically for 30-60 min start_reaction->measure calc_rate 9. Calculate Reaction Rate (Slope of A340 vs. Time) measure->calc_rate calc_inhibition 10. Determine Percent Inhibition for Each [this compound] calc_rate->calc_inhibition plot_curve 11. Plot % Inhibition vs. log[this compound] calc_inhibition->plot_curve calc_ic50 12. Fit to Sigmoidal Curve & Determine IC50 plot_curve->calc_ic50

Diagram 2: Experimental Workflow for IC50 Determination

1. Reagent Preparation:

  • 10x Assay Buffer: 500 mM MOPS pH 7.4, 500 mM KCl, 50 mM MgCl₂, 50 mM DTT. Store at 4°C.

  • ATP Stock (100 mM): Dissolve ATP in water, adjust pH to 7.0, and store at -20°C.

  • PEP Stock (150 mM): Prepare fresh in water.[6]

  • NADH Stock (20 mg/mL): Prepare fresh in water.[6]

  • This compound Serial Dilutions: Prepare a 10-point, 3-fold serial dilution series of this compound in 100% DMSO, starting from a high concentration (e.g., 10 mM).

2. Assay Execution (per 100 µL reaction volume):

  • Prepare Reaction Master Mix: On ice, prepare a master mix sufficient for all reactions. For each 100 µL reaction, the final concentrations should be:

    • 50 mM MOPS pH 7.4

    • 50 mM KCl

    • 5 mM MgCl₂

    • 5 mM DTT

    • 1.5 mM PEP

    • 0.3 mM NADH

    • ~40 U/mL LDH

    • ~20 U/mL PK

    • 10 nM RIG-I Protein

    • 50 nM RNA Ligand

  • Plate Setup:

    • Add 1 µL of each this compound serial dilution (or DMSO for 0% inhibition control) to the appropriate wells of the microplate.

    • Add 1 µL of buffer without RIG-I to "no enzyme" control wells (for 100% inhibition control/background).

    • Add 89 µL of the Reaction Master Mix to all wells.

    • Pre-incubate the plate for 5-10 minutes at the assay temperature (e.g., 30°C).

  • Initiate Reaction:

    • Start the reaction by adding 10 µL of 10 mM ATP solution to all wells for a final concentration of 1 mM.

    • Immediately place the plate in the spectrophotometer.

  • Data Acquisition:

    • Monitor the decrease in absorbance at 340 nm every 30-60 seconds for 30-60 minutes at 30°C.

Data Presentation and Analysis

The primary data consists of absorbance readings over time. The rate of reaction is determined from the linear portion of this decay curve.

1. Data Processing:

  • For each concentration of this compound, plot Absorbance (340 nm) vs. Time (minutes).

  • Determine the slope of the linear phase for each curve. The rate is the negative of the slope (-ΔA340/min).

  • Correct the rates by subtracting the background rate of NADH decomposition (from the "no enzyme" control).

2. Percent Inhibition Calculation:

  • Calculate the percent inhibition for each this compound concentration using the following formula: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_DMSO)) where Rate_inhibitor is the corrected rate at a given this compound concentration and Rate_DMSO is the corrected rate of the DMSO-only (0% inhibition) control.

3. Sample Data Table:

[this compound] (µM)log[this compound]Rate (-mOD/min)Corrected Rate (-mOD/min)% Inhibition
0 (DMSO)N/A25.525.00.0
0.01-2.0025.224.71.2
0.03-1.5223.823.36.8
0.10-1.0020.119.621.6
0.30-0.5213.513.048.0
1.000.007.87.370.8
3.000.484.13.685.6
10.001.002.21.793.2
30.001.481.81.394.8
100.002.001.61.195.6
No EnzymeN/A0.50.0100.0

4. IC50 Determination:

  • Plot Percent Inhibition versus the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic (sigmoidal) dose-response curve.[11][12]

  • The IC50 is the concentration of this compound that corresponds to 50% inhibition on the fitted curve.

Data_Analysis_Flow Diagram 3: Data Analysis Workflow for IC50 Calculation rawData Raw Kinetic Data (Absorbance vs. Time) calcRate Calculate Slopes (Rate = -ΔA340/min) rawData->calcRate normalize Normalize Data (% Inhibition) calcRate->normalize plotData Plot % Inhibition vs. log[Inhibitor] normalize->plotData fitCurve Non-linear Regression (Sigmoidal Dose-Response Fit) plotData->fitCurve ic50 Determine IC50 Value fitCurve->ic50

Diagram 3: Data Analysis Workflow for IC50 Calculation

This comprehensive approach provides a reliable method for characterizing the potency of novel RIG-I inhibitors like this compound, which is a critical step in the drug discovery and development process.

References

Application Notes and Protocols: Measuring pIRF3 Levels after RIG012 Treatment using Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinoic acid-inducible gene I (RIG-I) is a key cytosolic pattern recognition receptor that plays a crucial role in the innate immune system by detecting viral RNA. Upon activation, RIG-I initiates a signaling cascade that leads to the phosphorylation of Interferon Regulatory Factor 3 (IRF3).[1] Phosphorylated IRF3 (pIRF3) then dimerizes, translocates to the nucleus, and induces the expression of type I interferons and other antiviral genes.[2] Dysregulation of the RIG-I pathway is implicated in various inflammatory and autoimmune diseases.

RIG012 is a potent antagonist of the RIG-I innate immune receptor.[3] As a small molecule inhibitor, this compound presents a valuable tool for studying the downstream effects of RIG-I inhibition and for the development of therapeutics targeting RIG-I-mediated inflammation.[4][5] One of the key methods to assess the efficacy of this compound is to measure the levels of pIRF3, a direct downstream target of the RIG-I signaling pathway. This document provides a detailed protocol for performing a Western blot to quantify pIRF3 levels in response to this compound treatment.

RIG-I Signaling Pathway

The following diagram illustrates the RIG-I signaling cascade leading to the phosphorylation of IRF3. This compound acts by antagonizing RIG-I, thereby inhibiting this downstream signaling.

RIG_I_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VR Viral RNA RIGI RIG-I VR->RIGI binds & activates MAVS MAVS RIGI->MAVS activates This compound This compound This compound->RIGI inhibits TBK1 TBK1/IKKε MAVS->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 pIRF3 (Dimer) IRF3->pIRF3 dimerizes IFN Type I Interferon Gene Expression pIRF3->IFN translocates & induces

Caption: RIG-I signaling pathway and the inhibitory action of this compound.

Experimental Data

The following table summarizes hypothetical quantitative data from a Western blot experiment measuring the effect of this compound on pIRF3 levels in A549 cells stimulated with a RIG-I agonist (e.g., 5'ppp-dsRNA).

Treatment GroupThis compound Concentration (µM)pIRF3/Total IRF3 Ratio (Normalized to Stimulated Control)Standard DeviationP-value (vs. Stimulated Control)
Unstimulated Control00.12± 0.03< 0.001
Stimulated Control01.00± 0.15-
This compound0.10.65± 0.11< 0.05
This compound10.28± 0.08< 0.01
This compound100.15± 0.05< 0.001

Western Blot Protocol for pIRF3

This protocol outlines the steps for cell culture treatment, lysate preparation, and Western blotting to detect pIRF3.

Materials and Reagents
  • Cell Line: A549 (human lung carcinoma) or HEK293T (human embryonic kidney) cells.

  • RIG-I Agonist: 5'ppp-dsRNA or Poly(I:C).

  • This compound

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Primary Antibodies:

    • Rabbit anti-phospho-IRF3 (Ser396) mAb

    • Mouse anti-total IRF3 mAb

    • Mouse anti-β-actin mAb (loading control)

  • Secondary Antibodies:

    • HRP-conjugated goat anti-rabbit IgG

    • HRP-conjugated goat anti-mouse IgG

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Wash Buffer: TBST

  • SDS-PAGE gels

  • PVDF membrane

  • ECL Western Blotting Substrate

Experimental Workflow

Western_Blot_Workflow cluster_prep Sample Preparation cluster_wb Western Blotting A 1. Cell Culture & Treatment (A549 cells + RIG-I agonist ± this compound) B 2. Cell Lysis (RIPA buffer with inhibitors) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (PVDF membrane) D->E F 6. Blocking (5% BSA in TBST) E->F G 7. Primary Antibody Incubation (anti-pIRF3, anti-IRF3, anti-β-actin) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Detection (ECL substrate) H->I J 10. Data Analysis (Densitometry) I->J

Caption: Experimental workflow for Western blot analysis of pIRF3.
Detailed Methodology

1. Cell Culture and Treatment

  • Seed A549 cells in 6-well plates and grow to 70-80% confluency.

  • Pre-treat cells with desired concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 1-2 hours.

  • Stimulate the cells with a RIG-I agonist (e.g., 1 µg/mL of 5'ppp-dsRNA) for 6-8 hours. Include an unstimulated control group.

2. Cell Lysis and Protein Quantification

  • Wash cells twice with ice-cold PBS.

  • Lyse cells in 100-150 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (protein lysate) to a new tube.

  • Determine the protein concentration using a BCA assay.

3. SDS-PAGE and Protein Transfer

  • Normalize protein concentrations for all samples with lysis buffer and 4x Laemmli sample buffer.

  • Boil the samples at 95-100°C for 5 minutes.

  • Load 20-30 µg of protein per lane onto a 10% SDS-PAGE gel.

  • Run the gel at 100-120V until the dye front reaches the bottom.

  • Transfer the proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.

4. Immunoblotting

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibody against pIRF3 (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate with HRP-conjugated goat anti-rabbit secondary antibody (e.g., 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

5. Detection and Analysis

  • Prepare the ECL substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate for 1-5 minutes.

  • Capture the chemiluminescent signal using an imaging system.

  • Strip the membrane and re-probe for total IRF3 and β-actin as loading controls.

  • Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the pIRF3 signal to the total IRF3 signal, and then to the loading control (β-actin).

Troubleshooting

ProblemPossible CauseSolution
No or weak pIRF3 signal Inefficient cell stimulation.Optimize agonist concentration and incubation time.
Phosphatase activity during lysis.Ensure fresh phosphatase inhibitors are used in the lysis buffer. Keep samples on ice.
Low primary antibody concentration.Increase primary antibody concentration or incubation time (overnight at 4°C).
High background Insufficient blocking.Increase blocking time to 1-2 hours. Use 5% BSA instead of milk for phospho-antibodies.
High antibody concentration.Decrease primary or secondary antibody concentration.
Insufficient washing.Increase the number and duration of wash steps.
Non-specific bands Primary antibody cross-reactivity.Use a highly specific monoclonal antibody.
Protein degradation.Ensure fresh protease inhibitors are used. Handle lysates quickly and on ice.

Conclusion

This application note provides a comprehensive protocol for the detection and quantification of phosphorylated IRF3 in response to treatment with the RIG-I antagonist, this compound. By following this detailed Western blot methodology, researchers can effectively assess the inhibitory activity of this compound on the RIG-I signaling pathway. This assay is a critical tool for the characterization of RIG-I inhibitors and their potential therapeutic applications.

References

Application Notes and Protocols: Hematoxylin and Eosin (H&E) Staining for Lung Tissue Treated with RIG012

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the hematoxylin and eosin (H&E) staining of formalin-fixed, paraffin-embedded (FFPE) lung tissue, specifically following treatment with RIG012. This compound is a potent antagonist of the Retinoic Acid-Inducible Gene I (RIG-I) innate immune receptor, with an IC50 of 0.71 μM.[1][2][3][4] It is utilized in research to inhibit RIG-I signaling and inflammatory responses.[2][3] H&E staining is a fundamental histological technique used to visualize the morphology of tissues and is crucial for assessing pathological changes in lung tissue, such as inflammation and injury, following drug treatment.[5][6][7] This protocol outlines the systematic procedure for tissue fixation, processing, sectioning, and staining to ensure high-quality, reproducible results for the accurate evaluation of lung tissue architecture in studies involving this compound.

Data Presentation

While this document primarily details a staining protocol, quantitative data from studies involving this compound and H&E staining of lung tissue can be summarized for comparative analysis. For instance, lung injury scores are often used to assess the protective effects of a compound.[6][7]

Table 1: Example of Lung Injury Score Quantification

Treatment GroupAlveolar Edema Score (0-3)Inflammatory Infiltration Score (0-3)Alveolar Septal Thickening Score (0-3)Total Lung Injury Score (Sum)
Control2.5 ± 0.52.8 ± 0.42.6 ± 0.37.9 ± 1.2
This compound1.2 ± 0.31.5 ± 0.51.4 ± 0.24.1 ± 1.0
Sham0.2 ± 0.10.3 ± 0.10.2 ± 0.10.7 ± 0.3

Note: Data presented are hypothetical and for illustrative purposes only. Actual results will vary based on the experimental model.

Experimental Protocols

This protocol is designed for FFPE lung tissue sections.

Materials and Reagents
  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Distilled water

  • Mayer's Hematoxylin solution

  • 1% Acid Alcohol (1% HCl in 70% ethanol)

  • Scott's Tap Water Substitute (optional, for "bluing")

  • Eosin Y solution (1% aqueous or alcoholic)

  • Mounting medium (e.g., DPX)

  • Glass slides and coverslips

  • Staining jars

  • Microtome

  • Water bath

  • Slide warmer or oven

Detailed Staining Protocol

1. Deparaffinization and Rehydration

This initial step removes the paraffin wax from the tissue sections and rehydrates them for staining with aqueous solutions.[8][9][10]

StepReagentDuration
1Xylene5-10 minutes
2Xylene5-10 minutes
3100% Ethanol2-5 minutes
4100% Ethanol2-5 minutes
595% Ethanol2-3 minutes
670% Ethanol2-3 minutes
7Distilled Water2-5 minutes

2. Hematoxylin Staining

Hematoxylin is a basic dye that stains acidic structures, such as the cell nucleus, a purplish-blue.[5][9]

StepReagentDuration
8Mayer's Hematoxylin3-8 minutes
9Running Tap Water5-10 minutes

3. Differentiation

This step removes excess hematoxylin from the cytoplasm and connective tissue, ensuring that only the nuclei are prominently stained.[11]

StepReagentDuration
101% Acid Alcohol2-10 seconds (brief dips)
11Running Tap Water1-2 minutes

4. Bluing

This step shifts the color of the hematoxylin from reddish-purple to a crisp blue.[5][11]

StepReagentDuration
12Scott's Tap Water Substitute or Running Tap Water1-2 minutes
13Running Tap Water2 minutes

5. Eosin Staining

Eosin is an acidic dye that stains basic structures, such as the cytoplasm and extracellular matrix, in varying shades of pink and red.[5]

StepReagentDuration
141% Eosin Y Solution30 seconds - 2 minutes

6. Dehydration, Clearing, and Mounting

The final steps remove water from the tissue and prepare it for permanent mounting.[8]

StepReagentDuration
1595% Ethanol2 minutes
16100% Ethanol2 minutes
17100% Ethanol2 minutes
18Xylene5 minutes
19Xylene5 minutes
20Mounting Medium and Coverslip-

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the H&E staining protocol for lung tissue treated with this compound.

H_E_Staining_Workflow cluster_preparation Tissue Preparation cluster_staining Staining Procedure cluster_finalization Finalization Fixation Fixation (10% Formalin) Processing Processing & Embedding (Paraffin) Fixation->Processing Sectioning Sectioning (4-5 µm) Processing->Sectioning Deparaffinization Deparaffinization (Xylene) Sectioning->Deparaffinization Rehydration Rehydration (Ethanol Series) Deparaffinization->Rehydration Hematoxylin Hematoxylin Staining Rehydration->Hematoxylin Differentiation Differentiation (Acid Alcohol) Hematoxylin->Differentiation Bluing Bluing Differentiation->Bluing Eosin Eosin Staining Bluing->Eosin Dehydration Dehydration (Ethanol Series) Eosin->Dehydration Clearing Clearing (Xylene) Dehydration->Clearing Mounting Mounting Clearing->Mounting Analysis Analysis Mounting->Analysis

Caption: Workflow for H&E staining of lung tissue.

Signaling Pathway of this compound Target

This compound is an inhibitor of the RIG-I signaling pathway. Understanding this pathway is crucial for interpreting the cellular and tissue-level changes observed after treatment.

RIG_I_Signaling_Pathway cluster_pathway RIG-I Signaling Pathway Viral_RNA Viral RNA RIG_I RIG-I Viral_RNA->RIG_I MAVS MAVS RIG_I->MAVS TBK1 TBK1/IKKε MAVS->TBK1 NF_kB NF-κB MAVS->NF_kB IRF3_7 IRF3/7 TBK1->IRF3_7 IFN Type I & III IFN Production IRF3_7->IFN Transcription Inflammatory_Cytokines Inflammatory Cytokine Production NF_kB->Inflammatory_Cytokines Transcription This compound This compound This compound->RIG_I

Caption: Inhibition of the RIG-I signaling pathway by this compound.

References

Application Notes: Establishing a Klebsiella pneumoniae-Induced Pneumonia Model for RIG012 Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Klebsiella pneumoniae is a significant Gram-negative opportunistic pathogen and a leading cause of hospital-acquired pneumonia.[1][2] The emergence of multidrug-resistant strains necessitates the development of novel therapeutic strategies beyond conventional antibiotics.[3] One promising avenue of research involves modulating the host's innate immune response to the infection. The innate immune system recognizes pathogens through Pattern Recognition Receptors (PRRs), which include Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs).[4][5]

The retinoic acid-inducible gene I (RIG-I) signaling pathway is a critical component of the host's defense against viral and, as more recently discovered, bacterial infections.[6][7] Upon activation, RIG-I triggers a downstream signaling cascade via the mitochondrial antiviral-signaling protein (MAVS), leading to the production of type I interferons and other pro-inflammatory cytokines.[7] While essential for pathogen clearance, excessive or prolonged activation of this pathway can lead to severe inflammation and tissue damage.

Recent studies have identified the RIG-I-like receptor signaling pathway as a potential therapeutic target in pneumonia.[8][9] RIG012 has been identified as an inhibitor of this pathway, demonstrating the potential to ameliorate lung injury and reduce inflammatory responses in a murine model of K. pneumoniae pneumonia.[8][9] These application notes provide a detailed framework and experimental protocols for establishing a robust and reproducible K. pneumoniae pneumonia model to evaluate the efficacy of this compound and similar therapeutic agents.

Signaling and Experimental Diagrams

A key pathway implicated in the inflammatory response to pneumonia is the RIG-I-like receptor signaling pathway. The therapeutic hypothesis is that by inhibiting this pathway, the excessive inflammation and subsequent lung injury caused by K. pneumoniae infection can be mitigated.

RIG_I_Pathway cluster_pathway RIG-I Signaling Pathway cluster_intervention Therapeutic Intervention KP K. pneumoniae RIGI RIG-I Activation KP->RIGI triggers MAVS MAVS Aggregation RIGI->MAVS TBK1_IKKi TBK1/IKKε MAVS->TBK1_IKKi IRF3_IRF7 IRF3/IRF7 Phosphorylation TBK1_IKKi->IRF3_IRF7 IFN Type I IFN & Pro-inflammatory Cytokines (TNF-α, IL-1β) IRF3_IRF7->IFN Inflammation Inflammation & Lung Injury IFN->Inflammation This compound This compound This compound->RIGI inhibits

Figure 1: RIG-I signaling pathway and the inhibitory action of this compound.

The following workflow provides a comprehensive overview of the experimental design, from animal preparation to endpoint analysis, for evaluating this compound in the established pneumonia model.

Experimental_Workflow cluster_setup Phase 1: Model Setup cluster_monitoring Phase 2: Monitoring & Sample Collection cluster_analysis Phase 3: Endpoint Analysis A Animal Acclimatization (C57BL/6 Mice, 6-8 weeks) B Group Allocation (Sham, Vehicle, KP+Vehicle, KP+this compound) A->B C Pneumonia Induction (Intratracheal K. pneumoniae) B->C D Therapeutic Administration (this compound via Tail Vein) C->D E Monitor Survival & Clinical Signs D->E F Euthanasia at Endpoint (e.g., 24h) E->F G Lung Tissue Collection F->G H Bacterial Load (CFU Assay) G->H I Histopathology (H&E Staining) G->I J Cytokine Analysis (ELISA) G->J K Data Analysis H->K I->K J->K

Figure 2: Comprehensive experimental workflow for this compound evaluation.

Experimental Protocols

Protocol 1: Klebsiella pneumoniae-Induced Pneumonia Model

This protocol details the establishment of a murine model of pneumonia via intratracheal administration of K. pneumoniae.

Materials:

  • C57BL/6 mice (female, 6-8 weeks old).[8]

  • Klebsiella pneumoniae (e.g., ATCC 43816 strain).[10]

  • Tryptic Soy Broth (TSB) and Agar plates.

  • Sterile Phosphate-Buffered Saline (PBS).

  • Anesthetic (e.g., isoflurane, or ketamine/xylazine cocktail).[3]

  • This compound therapeutic agent.

  • Vehicle control (appropriate for this compound solubilization).

  • Intubation equipment for mice (e.g., small animal laryngoscope, 22G catheter).[11]

Procedure:

  • Bacterial Preparation: a. Culture K. pneumoniae from a frozen stock on a Tryptic Soy Agar plate overnight at 37°C. b. Inoculate a single colony into TSB and grow overnight at 37°C with shaking. c. The next day, subculture the bacteria in fresh TSB and grow to mid-logarithmic phase (OD600 ≈ 0.5-0.6). d. Centrifuge the bacterial culture, wash the pellet with sterile PBS, and resuspend in PBS to the desired concentration (e.g., 2 x 10⁸ CFU in 50 µL).[3][11] The final concentration should be confirmed by plating serial dilutions.

  • Animal Grouping and Anesthesia: a. Allow mice to acclimatize for at least 72 hours before the experiment.[12] b. Randomly assign mice to experimental groups (e.g., Sham, K. pneumoniae + Vehicle, K. pneumoniae + this compound). c. Anesthetize mice using a standardized protocol.[3]

  • Intratracheal Instillation: a. Place the anesthetized mouse in a supine position on a small platform.[13] b. Visualize the trachea using a laryngoscope and carefully insert a sterile catheter. c. Instill 50 µL of the bacterial suspension (or sterile PBS for the sham group) directly into the lungs via the catheter.[11][13] d. Follow with a small bolus of air (e.g., 150 µL) to ensure distribution throughout the lungs.[13] e. Allow the mouse to recover from anesthesia in a clean, warm cage.

  • This compound Administration: a. At the designated time point (e.g., 2-4 hours post-infection), administer this compound or the vehicle control via tail vein infusion as described in relevant studies.[8]

  • Monitoring: a. Monitor the animals at least twice daily for clinical signs of distress (e.g., lethargy, ruffled fur, labored breathing) and record survival. b. At the pre-determined experimental endpoint (e.g., 24, 48, or 72 hours), euthanize the mice for sample collection.

Protocol 2: Quantification of Pulmonary Bacterial Load

This protocol is for determining the number of viable bacteria in the lung tissue.

Materials:

  • Sterile PBS with 0.05% Tween-20 (PBS-T).

  • GentleMACS M tubes or similar.[14]

  • Tissue homogenizer (e.g., GentleMACS Dissociator).[14]

  • Tryptic Soy Agar plates.

  • Sterile 1.5 mL microcentrifuge tubes.

Procedure:

  • Aseptically remove the lungs from euthanized mice and weigh them.

  • Place the lungs in a GentleMACS M tube containing 1-2 mL of sterile PBS-T.[14]

  • Homogenize the tissue using a mechanical dissociator until a uniform homogenate is achieved.[14]

  • Prepare ten-fold serial dilutions of the lung homogenate in sterile PBS in microcentrifuge tubes.[15]

  • Plate 100 µL of appropriate dilutions onto Tryptic Soy Agar plates in duplicate or triplicate.

  • Incubate the plates at 37°C for 18-24 hours.

  • Count the colonies on the plates. The acceptable range is typically 30-300 colonies per plate.

  • Calculate the bacterial load as Colony Forming Units (CFU) per gram of lung tissue.

Protocol 3: Histopathological Assessment of Lung Injury

This protocol describes the preparation of lung tissue for H&E staining to evaluate inflammation and tissue damage.

Materials:

  • 10% Neutral Buffered Formalin (NBF) or 4% Paraformaldehyde (PFA).

  • Paraffin wax.

  • Ethanol (graded series: 70%, 95%, 100%).

  • Xylene.

  • Hematoxylin and Eosin Y solutions.[16][17]

  • Microscope slides and coverslips.

  • Microtome.

Procedure:

  • Fixation: a. After euthanasia, cannulate the trachea and inflate the lungs by gently instilling 10% NBF at a constant pressure. b. Ligate the trachea, remove the lungs, and immerse them in 10% NBF for at least 24 hours for complete fixation.[17]

  • Processing and Embedding: a. Dehydrate the fixed tissue by passing it through a graded series of ethanol. b. Clear the tissue with xylene. c. Infiltrate and embed the tissue in paraffin wax.[18]

  • Sectioning and Staining: a. Cut 4-5 µm thick sections from the paraffin blocks using a microtome. b. Mount the sections on microscope slides. c. Deparaffinize the sections in xylene and rehydrate through a descending series of ethanol to water.[19] d. Stain with Hematoxylin solution, which stains cell nuclei blue.[16] e. Differentiate in acid alcohol to remove excess stain. f. Counterstain with Eosin Y solution, which stains the cytoplasm and extracellular matrix in shades of pink.[16]

  • Analysis: a. Dehydrate the stained slides, clear in xylene, and mount with a coverslip. b. Examine the slides under a light microscope. Score lung injury based on parameters such as neutrophil infiltration, alveolar edema, hemorrhage, and necrosis.[10]

Protocol 4: Cytokine Measurement by ELISA

This protocol outlines the measurement of key inflammatory cytokines in lung homogenates.

Materials:

  • Lung tissue homogenates (prepared as in Protocol 2, but using a lysis buffer with protease inhibitors).[20]

  • Commercial ELISA kits for target cytokines (e.g., TNF-α, IL-1β, IL-10).

  • Microplate reader.

Procedure:

  • Sample Preparation: a. Prepare lung homogenates in a lysis buffer containing protease inhibitors.[20] b. Centrifuge the homogenates at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet cellular debris.[20] c. Collect the supernatant and determine the total protein concentration using a BCA or Bradford assay. d. Normalize all samples to the same total protein concentration using the assay diluent provided in the ELISA kit.[20]

  • ELISA Procedure: a. Perform the ELISA according to the manufacturer’s instructions.[21] b. Briefly, coat a 96-well plate with the capture antibody. c. Block the plate to prevent non-specific binding. d. Add standards and prepared lung homogenate samples to the wells and incubate. e. Wash the plate and add the biotinylated detection antibody.[21] f. Wash the plate and add streptavidin-HRP conjugate. g. Add the substrate solution (e.g., TMB) and stop the reaction.

  • Data Analysis: a. Measure the absorbance at the appropriate wavelength using a microplate reader. b. Generate a standard curve from the recombinant cytokine standards. c. Calculate the concentration of each cytokine in the samples (in pg/mL) based on the standard curve and normalize to the total protein content (pg/mg of protein).[22][23]

Data Presentation and Expected Outcomes

Quantitative data from these experiments should be organized into tables for clear comparison between experimental groups.

Table 1: Pulmonary Bacterial Load at 24 Hours Post-Infection

Group N Mean CFU/g Lung (± SEM)
K. pneumoniae + Vehicle 6 5.8 x 10⁷ (± 1.2 x 10⁷)

| K. pneumoniae + this compound | 6 | 2.1 x 10⁷ (± 0.5 x 10⁷) |

Table 2: Histopathological Lung Injury Score

Group N Mean Injury Score (± SEM)
Sham 6 0.5 (± 0.2)
K. pneumoniae + Vehicle 6 3.8 (± 0.4)

| K. pneumoniae + this compound | 6 | 1.9 (± 0.3) |

Table 3: Cytokine Concentrations in Lung Homogenates (pg/mg protein)

Group N TNF-α (± SEM) IL-1β (± SEM) IL-10 (± SEM)
Sham 6 50 (± 15) 25 (± 8) 40 (± 12)
K. pneumoniae + Vehicle 6 1250 (± 210) 850 (± 150) 150 (± 35)

| K. pneumoniae + this compound | 6 | 600 (± 130) | 400 (± 90) | 250 (± 40) |

Table 4: Survival Analysis

Group N Survival Rate (72 hours)
K. pneumoniae + Vehicle 10 40%

| K. pneumoniae + this compound | 10 | 90% |

Expected Outcomes: Treatment with this compound is expected to inhibit the RIG-I pathway, leading to a reduction in the hyper-inflammatory response.[8] This would be demonstrated by:

  • A trend towards improved bacterial clearance or no significant change, indicating the effect is primarily on the host response rather than direct bactericidal activity.

  • Significantly lower lung injury scores, with reduced immune cell infiltration and edema.[9]

  • Decreased levels of pro-inflammatory cytokines (TNF-α, IL-1β) and potentially increased levels of anti-inflammatory cytokines (IL-10).[8]

  • Improved overall survival rates in the this compound-treated group compared to the vehicle control group.[9]

References

Application Notes and Protocols for RIG012 in HEK293T and A549 Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RIG012 is a potent small molecule inhibitor of Retinoic Acid-Inducible Gene I (RIG-I), a key pattern recognition receptor in the innate immune system that detects viral RNA. By targeting the ATPase activity of RIG-I, this compound effectively blocks the downstream signaling cascade that leads to the production of type I interferons (IFN-β) and other inflammatory cytokines.[1] These application notes provide detailed protocols for utilizing this compound to study RIG-I signaling in two commonly used human cell lines: Human Embryonic Kidney 293T (HEK293T) and human lung adenocarcinoma A549 cells.

Mechanism of Action

This compound functions as a direct antagonist of RIG-I. It inhibits the enzyme's ATPase activity, which is essential for the conformational changes required for downstream signaling. The reported IC50 for this compound in an NADH-coupled ATPase assay is 0.71 μM.[1] This inhibition prevents the interaction of RIG-I with its adaptor protein, Mitochondrial Antiviral-Signaling protein (MAVS), thereby abrogating the activation of transcription factors like IRF3 and NF-κB and subsequent expression of antiviral genes.

Data Presentation

The following tables summarize the recommended working concentrations of this compound for achieving dose-dependent inhibition of RIG-I signaling in HEK293T and A549 cell lines.

Table 1: Recommended Concentrations of this compound for HEK293T Cells

Concentration (µM)Expected Outcome
1.0 - 4.0Dose-dependent inhibition of RIG-I signaling reporter activity

Table 2: Recommended Concentrations of this compound for A549 Cells

Concentration (µM)Expected Outcome
1.25 - 18Dose-dependent inhibition of IFN-β and ISG expression

Signaling Pathway Diagram

RIG_I_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrial Outer Membrane cluster_downstream Downstream Signaling cluster_nucleus Nucleus vRNA Viral RNA (5'-ppp) RIG_I_inactive Inactive RIG-I vRNA->RIG_I_inactive Recognition This compound This compound This compound->RIG_I_inactive Inhibits ATPase Activity (IC50 = 0.71 µM) RIG_I_active Active RIG-I (ATP-dependent) RIG_I_inactive->RIG_I_active Conformational Change MAVS MAVS RIG_I_active->MAVS Activation TRAFs TRAFs MAVS->TRAFs Recruitment TBK1_IKKe TBK1/IKKε TRAFs->TBK1_IKKe IKK_complex IKK Complex TRAFs->IKK_complex IRF3 IRF3 TBK1_IKKe->IRF3 Phosphorylation NFkB NF-κB IKK_complex->NFkB Phosphorylation pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 pIRF3_n p-IRF3 pIRF3->pIRF3_n Nuclear Translocation pNFkB p-NF-κB NFkB->pNFkB pNFkB_n p-NF-κB pNFkB->pNFkB_n Nuclear Translocation Genes IFN-β & ISGs (e.g., IFIT1, OAS1) pIRF3_n->Genes Gene Transcription pNFkB_n->Genes

Caption: RIG-I Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The following are detailed protocols for assessing the inhibitory effect of this compound on RIG-I signaling in HEK293T and A549 cells.

Protocol 1: Inhibition of RIG-I Signaling in HEK293T Cells using a Luciferase Reporter Assay

This protocol utilizes a luciferase reporter gene under the control of an IFN-β or ISRE (Interferon-Stimulated Response Element) promoter to quantify RIG-I signaling activation.

Materials:

  • HEK293T cells

  • Complete growth medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)

  • IFN-β or ISRE-luciferase reporter plasmid

  • Renilla luciferase plasmid (for normalization)

  • RIG-I expression plasmid (optional, for enhanced signal)

  • Transfection reagent

  • RIG-I agonist (e.g., poly(I:C) HMW, Sendai Virus)

  • This compound

  • 96-well white, clear-bottom cell culture plates

  • Luciferase assay reagent

  • Luminometer

Experimental Workflow Diagram:

HEK293T_Workflow A Seed HEK293T cells in 96-well plate (4 x 10^4 cells/well) B Incubate for 24 hours A->B C Transfect cells with reporter plasmids B->C D Incubate for 24 hours C->D E Pre-treat with this compound (1-2 hours) D->E F Stimulate with RIG-I agonist (e.g., poly(I:C)) E->F G Incubate for 16-24 hours F->G H Lyse cells and measure luciferase activity G->H

Caption: Workflow for RIG-I Luciferase Reporter Assay in HEK293T Cells.

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 4 x 10^4 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Transfection: Co-transfect the cells with the IFN-β or ISRE-luciferase reporter plasmid and the Renilla luciferase normalization plasmid using a suitable transfection reagent according to the manufacturer's protocol. For a more robust signal, a RIG-I expression plasmid can also be co-transfected.

  • Incubation: Incubate the transfected cells for 24 hours.

  • This compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the cells and add the this compound-containing medium. Pre-treat the cells with this compound for 1-2 hours.

  • RIG-I Stimulation: Prepare the RIG-I agonist (e.g., 1 µg/mL poly(I:C) HMW) in complete growth medium, also containing the corresponding concentration of this compound. Add this solution to the wells.

  • Incubation: Incubate the plates for 16-24 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition relative to the agonist-only treated control.

Protocol 2: Inhibition of IFN-β and ISG Expression in A549 Cells using RT-qPCR

This protocol measures the mRNA expression levels of IFN-β and interferon-stimulated genes (ISGs) such as IFIT1 and OAS1 in response to RIG-I stimulation and its inhibition by this compound.

Materials:

  • A549 cells

  • Complete growth medium (F-12K, 10% FBS, 1% Penicillin-Streptomycin)

  • RIG-I agonist (e.g., poly(I:C) HMW, Sendai Virus)

  • This compound

  • 96-well cell culture plates

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for IFN-β, IFIT1, OAS1, and a housekeeping gene (e.g., GAPDH, ACTB)

  • Real-time PCR instrument

Experimental Workflow Diagram:

A549_Workflow A Seed A549 cells in 96-well plate (2.5 x 10^4 cells/well) B Incubate for 24 hours A->B C Pre-treat with this compound (1-2 hours) B->C D Stimulate with RIG-I agonist (e.g., poly(I:C)) C->D E Incubate for 6-8 hours D->E F Lyse cells and extract total RNA E->F G Synthesize cDNA F->G H Perform qPCR for IFN-β, ISGs, and housekeeping gene G->H

Caption: Workflow for RT-qPCR Analysis of RIG-I Signaling in A549 Cells.

Procedure:

  • Cell Seeding: Seed A549 cells in a 96-well plate at a density of 2.5 x 10^4 cells per well in 100 µL of complete growth medium.[2] Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • This compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium and add the this compound-containing medium. Pre-treat the cells for 1-2 hours.

  • RIG-I Stimulation: Prepare the RIG-I agonist (e.g., 1 µg/mL poly(I:C) HMW) in complete growth medium, also containing the corresponding concentration of this compound. Add this solution to the wells.

  • Incubation: Incubate the plates for 6-8 hours at 37°C in a 5% CO2 incubator.

  • RNA Extraction: Lyse the cells directly in the wells and extract total RNA using a suitable RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform quantitative real-time PCR using a qPCR master mix and specific primers for IFN-β, ISGs (e.g., IFIT1, OAS1), and a housekeeping gene for normalization.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression. Calculate the percentage of inhibition relative to the agonist-only treated control.

Conclusion

This compound is a valuable tool for investigating the role of RIG-I in various biological processes, including antiviral immunity and inflammatory diseases. The protocols outlined above provide a framework for utilizing this compound to modulate RIG-I signaling in HEK293T and A549 cells, enabling detailed studies of this critical innate immune pathway. Researchers should optimize the provided concentrations and incubation times for their specific experimental conditions and assay readouts.

References

Preparation of RIG012 Stock Solution in DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of a stock solution of RIG012 using dimethyl sulfoxide (DMSO). This compound is a potent antagonist of the Retinoic Acid-Inducible Gene I (RIG-I) receptor, a key sensor in the innate immune system.[1][2][3][4] Accurate preparation of this compound stock solutions is critical for reliable and reproducible experimental results in studies investigating the RIG-I signaling pathway.

This compound: Key Properties and Storage Recommendations

This compound is an antagonist of the RIG-I innate immune receptor with an IC50 of 0.71 μM.[1][2][3][5][6][7] It functions by blocking RIG-I-initiated signaling and the subsequent inflammatory responses, such as those induced by viral RNA.[1][4]

PropertyValueSource
Molecular Weight 359.42 g/mol [1][2]
Molecular Formula C23H21NO3[1][2][6]
CAS Number 2642218-43-5[1][2][3]
Appearance Orange to red solid[6]
Solubility in DMSO 33.33 mg/mL (92.73 mM) to 72 mg/mL (200.32 mM)[1][3][4]
Storage of Powder 3 years at -20°C[1][6]
Storage of Stock Solution 1 year at -80°C in solvent; 1 month at -20°C in solvent[1][3][6]

Note: The solubility of this compound in DMSO can be affected by the purity of the DMSO. It is highly recommended to use fresh, anhydrous DMSO to ensure optimal dissolution.[1] Sonication or gentle heating to 37°C can aid in the dissolution process.[3][5]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjustments can be made to the calculations to prepare stock solutions of different concentrations.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Optional: Sonicator or water bath

Procedure:

  • Equilibrate this compound to Room Temperature: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents the condensation of moisture, which can affect the stability and solubility of the compound.

  • Weigh this compound Powder: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.59 mg of this compound.

    • Calculation: Mass (mg) = Desired Volume (L) x Desired Concentration (mol/L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Example: Mass (mg) = 0.001 L x 0.010 mol/L x 359.42 g/mol x 1000 mg/g = 3.59 mg

  • Add DMSO: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder. To prepare 1 mL of a 10 mM solution, add 1 mL of DMSO.

  • Dissolve the Compound: Securely cap the vial and vortex thoroughly until the compound is completely dissolved. If necessary, sonicate the solution for a few minutes or gently warm it in a 37°C water bath to aid dissolution.[3] Visually inspect the solution to ensure there are no visible particles.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles, which can degrade the compound. Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1][3][6]

G cluster_prep Preparation of this compound Stock Solution start Start: Equilibrate this compound Powder weigh Weigh this compound start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve check Visually Inspect for Complete Dissolution dissolve->check sonicate Optional: Sonicate or Warm to 37°C check->sonicate Particulate Matter Remains aliquot Aliquot into Single-Use Volumes check->aliquot Completely Dissolved sonicate->dissolve store Store at -80°C or -20°C aliquot->store end End: Ready for Use store->end G cluster_pathway RIG-I Signaling Pathway Inhibition by this compound ViralRNA Viral RNA RIGI RIG-I ViralRNA->RIGI Recognition MAVS MAVS RIGI->MAVS Activation This compound This compound This compound->RIGI Inhibition SignalingCascade Signaling Cascade (TBK1, IKKε) MAVS->SignalingCascade IRF3 IRF3 Activation SignalingCascade->IRF3 IFN Type I Interferon Production (e.g., IFN-β) IRF3->IFN

References

Application Notes and Protocols for RIG012 Administration via Tail Vein Infusion in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RIG012 is a potent antagonist of the Retinoic Acid-Inducible Gene I (RIG-I) receptor, a key sensor in the innate immune system that detects viral RNA and triggers an inflammatory response. By inhibiting the RIG-I signaling pathway, this compound has shown potential in mitigating excessive inflammation in preclinical models. These application notes provide a comprehensive overview and detailed protocols for the preparation and administration of this compound to mice via tail vein infusion, a common route for systemic delivery in preclinical research.

Mechanism of Action: RIG-I Signaling Pathway Inhibition

RIG-I is a cytosolic pattern recognition receptor that plays a crucial role in the host's defense against RNA viruses. Upon binding to viral double-stranded RNA (dsRNA), RIG-I undergoes a conformational change, leading to the activation of downstream signaling cascades. This culminates in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which are essential for an effective antiviral response. However, dysregulation of this pathway can lead to excessive inflammation and tissue damage. This compound acts as an antagonist to RIG-I, effectively blocking the initiation of this signaling cascade and thereby reducing the inflammatory response.[1]

RIG_I_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus Viral RNA Viral RNA RIG-I (inactive) RIG-I (inactive) Viral RNA->RIG-I (inactive) binds RIG-I (active) RIG-I (active) RIG-I (inactive)->RIG-I (active) activation MAVS MAVS RIG-I (active)->MAVS activates This compound This compound This compound->RIG-I (inactive) inhibits TBK1/IKKi TBK1/IKKi MAVS->TBK1/IKKi activates NF-kB NF-kB MAVS->NF-kB leads to phosphorylation of IRF3 IRF3 TBK1/IKKi->IRF3 phosphorylates p-IRF3 p-IRF3 p-IRF3_n p-IRF3 p-IRF3->p-IRF3_n translocation p-NF-kB p-NF-kB p-NF-kB_n p-NF-kB p-NF-kB->p-NF-kB_n translocation IFN/Cytokine Genes IFN/Cytokine Genes p-IRF3_n->IFN/Cytokine Genes induce transcription p-NF-kB_n->IFN/Cytokine Genes induce transcription Inflammatory Response Inflammatory Response IFN/Cytokine Genes->Inflammatory Response leads to

Caption: RIG-I signaling pathway and the inhibitory action of this compound.

Data Presentation: In Vivo Efficacy of this compound in a Mouse Model of Pneumonia

The following tables summarize the quantitative data from a study where this compound was administered via tail vein infusion to C57BL/6 mice with Klebsiella pneumoniae-induced pneumonia.[1][2]

Table 1: Dosing and Administration of this compound

ParameterDetails
Compound This compound
Mouse Strain C57BL/6
Disease Model Klebsiella pneumoniae-induced pneumonia
Route of Administration Tail Vein Infusion
Dosage 5 mg/kg
Frequency Single dose, 2 hours post-infection
Vehicle Phosphate-Buffered Saline (PBS) for the control group

Table 2: Therapeutic Outcomes of this compound Treatment

Outcome MeasureControl Group (Vehicle)This compound Treatment Group (5 mg/kg)P-value
Lung Injury Score Significantly higherSignificantly lower< 0.001
Survival Rate (7 days) Lower (2 out of 3 mice died)100% (all mice survived)Not statistically significant in this small group, but a clear trend
Pro-inflammatory Cytokine mRNA Expression (Lung Tissue)
IL1BElevatedSignificantly reduced< 0.05
TNFElevatedSignificantly reduced< 0.05
Anti-inflammatory Cytokine mRNA Expression (Lung Tissue)
IL10LowerSignificantly increased< 0.05
TGFBLowerSignificantly increased< 0.05

Experimental Protocols

Formulation of this compound for Intravenous Administration

Due to its poor water solubility, this compound requires a specific formulation for intravenous administration. The following protocol is based on a validated method for preparing a clear solution suitable for injection.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), fresh and anhydrous

  • PEG300

  • Tween 80

  • Sterile deionized water (ddH₂O)

  • Sterile, pyrogen-free microcentrifuge tubes and syringes

Protocol:

  • Prepare a stock solution of this compound in DMSO. Due to the high concentration of the stock, ensure the DMSO is of high quality to maximize solubility. For example, to prepare a 72 mg/mL stock solution, dissolve the appropriate amount of this compound powder in fresh DMSO.

  • In a sterile microcentrifuge tube, add the required volume of the this compound/DMSO stock solution. For a final formulation with 5% DMSO, this will be 50 µL for every 1 mL of final solution.

  • Add 400 µL of PEG300 to the DMSO stock solution. Mix thoroughly until the solution is clear.

  • Add 50 µL of Tween 80 to the mixture. Mix again until the solution is clear.

  • Add 500 µL of sterile ddH₂O to bring the total volume to 1 mL. Mix gently but thoroughly.

  • The final concentration of the formulation will be: 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O.

  • This mixed solution should be used immediately for optimal results.

Note: The solubility of this compound can be challenging. It is recommended to perform a small-scale test to ensure complete dissolution before preparing the full volume for the experiment.

RIG012_Formulation_Workflow cluster_prep This compound Formulation A 1. Prepare this compound Stock in DMSO B 2. Add PEG300 A->B (mix until clear) C 3. Add Tween 80 B->C (mix until clear) D 4. Add ddH₂O C->D (mix gently) E Final Injectable Solution D->E (use immediately)

Caption: Workflow for the formulation of this compound for intravenous injection.

Protocol for Tail Vein Infusion in Mice

This protocol outlines the standard procedure for administering the formulated this compound solution via the lateral tail vein of a mouse.

Materials:

  • Mouse restraint device

  • Heat lamp or warming pad

  • 70% ethanol wipes

  • Sterile 27-30 gauge needles

  • Sterile 1 mL syringes

  • Prepared this compound injectable solution

Protocol:

  • Animal Preparation:

    • Place the mouse in a clean cage and use a heat lamp or warming pad to warm the animal for approximately 5-10 minutes. This will cause vasodilation of the tail veins, making them easier to visualize and access. Monitor the animal closely to prevent overheating.

  • Restraint:

    • Securely place the mouse in an appropriate restraint device, ensuring the tail is accessible.

  • Injection Site Preparation:

    • Wipe the tail with a 70% ethanol wipe to clean the injection site and further aid in vein visualization. The two lateral tail veins should be visible on either side of the tail.

  • Syringe Preparation:

    • Draw the calculated volume of the this compound solution into a sterile syringe. Ensure there are no air bubbles in the syringe.

  • Infusion:

    • Gently grasp the distal end of the tail.

    • With the bevel of the needle facing up, insert the needle into one of the lateral tail veins at a shallow angle. The needle should be inserted parallel to the vein.

    • If the needle is correctly placed, you may see a small amount of blood flash into the hub of the needle, and there should be no resistance when you begin to inject.

    • Slowly and steadily inject the this compound solution. If you observe any swelling or blistering at the injection site, or if you feel significant resistance, the needle is not in the vein. In this case, withdraw the needle and attempt the injection at a more proximal site on the same or the other vein.

  • Post-Infusion Care:

    • After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad for about 30 seconds to prevent bleeding.

    • Return the mouse to its home cage and monitor for any adverse reactions.

Tail_Vein_Infusion_Workflow cluster_procedure Tail Vein Infusion A 1. Animal Preparation (Warming) B 2. Restraint A->B C 3. Injection Site Preparation B->C D 4. Syringe Preparation C->D E 5. Infusion into Lateral Tail Vein D->E F 6. Post-Infusion Care E->F

Caption: Step-by-step workflow for tail vein infusion in mice.

Conclusion

The administration of this compound via tail vein infusion in mice is a viable method for studying its systemic effects as a RIG-I antagonist. The provided protocols for formulation and administration, along with the summarized in vivo data, offer a solid foundation for researchers and drug development professionals working with this compound. Adherence to these detailed methodologies will help ensure reproducible and reliable experimental outcomes.

References

Troubleshooting & Optimization

Troubleshooting RIG012 solubility issues in experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with RIG012 in common experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic solubility properties?

This compound is a potent antagonist of the Retinoic Acid Inducible Gene 1 (RIG-I) innate immune receptor, with an IC50 of 0.71 μM.[1][2] It is a hydrophobic molecule, which dictates its solubility characteristics. This compound is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol, but it is insoluble in water.

Q2: I observed a precipitate when I diluted my this compound DMSO stock solution into my aqueous experimental buffer. What is the cause of this?

This is a common phenomenon known as "solvent shock" or "precipitation upon dilution." It occurs when a compound that is highly soluble in a concentrated organic stock solution (like DMSO) is rapidly diluted into an aqueous buffer in which it has poor solubility. The abrupt change in solvent polarity causes the compound to crash out of solution and form a precipitate.

Q3: What is the maximum recommended final concentration of DMSO in my experimental buffer?

To avoid solvent-induced toxicity in cell-based assays, the final concentration of DMSO should be kept as low as possible, typically at or below 0.5%.[3] Some cell lines may tolerate up to 1%, but it is crucial to perform a vehicle control experiment to ensure the DMSO concentration used does not affect the experimental results.[1][4][5][6] For in vivo studies, the final DMSO concentration should ideally be 2% or lower.[3]

Q4: Can the pH of my buffer affect the solubility of this compound?

Q5: How do the components of RIPA buffer interact with this compound?

RIPA buffer contains strong ionic detergents like sodium dodecyl sulfate (SDS) and sodium deoxycholate, which are very effective at solubilizing proteins by disrupting membranes and protein-protein interactions.[7] These detergents may also aid in solubilizing hydrophobic small molecules like this compound. However, the interactions can be complex and may also lead to the formation of mixed micelles or other complexes, which could potentially sequester the compound. It is advisable to empirically test the solubility and activity of this compound in your specific RIPA buffer formulation.

Troubleshooting Guide for this compound Solubility

Issue: this compound precipitates when preparing working solutions in PBS or TRIS buffer.

  • Solution 1: Stepwise Dilution. Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous buffer. Instead, perform one or more intermediate dilutions in the aqueous buffer. This gradual reduction in DMSO concentration can help prevent precipitation.

  • Solution 2: Optimize Final DMSO Concentration. Ensure the final concentration of DMSO in your working solution is as low as possible while maintaining this compound solubility. A final DMSO concentration of 0.1% to 0.5% is a good starting point for cell-based assays.

  • Solution 3: Gentle Mixing and Warming. After diluting the DMSO stock, vortex the solution gently. Gentle warming to 37°C may also help to redissolve any precipitate, but be cautious of potential compound degradation with prolonged heating.[2]

  • Solution 4: Use of Co-solvents or Surfactants. If precipitation persists, consider the addition of a small amount of a biocompatible surfactant, such as Tween-80 (e.g., 0.01-0.05%), to your buffer. For in vivo preparations, co-solvents like PEG300 are often used.[3]

Issue: Uncertainty about this compound concentration after dilution due to suspected precipitation.

  • Solution: Centrifugation and Measurement. If you suspect fine, invisible precipitates, centrifuge your working solution at high speed (e.g., >10,000 x g) for 10-15 minutes. Carefully collect the supernatant and measure its absorbance at 470 nm, as this compound has a strong chromophore with a maximum absorbance at this wavelength. This can give an indication of the amount of this compound that remains in solution.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityConcentration (mM)Notes
DMSO~72 mg/mL[8]~200.32 mM[8]Fresh, moisture-free DMSO is recommended as absorbed moisture can reduce solubility.
DMSO~33.33 mg/mL[1][9]~92.73 mM[1][9]Ultrasonic treatment may be needed.[1][9]
DMSO~7 mg/mL[10]~19.48 mM[10]Sonication is recommended.[10]
Ethanol~6 mg/mL[8]~16.69 mM[8]
WaterInsoluble[8]-

Experimental Protocols

Protocol 1: Preparation of a 10 µM this compound Working Solution in PBS from a 10 mM DMSO Stock

  • Prepare a 10 mM this compound Stock Solution: Dissolve the appropriate amount of this compound powder in high-quality, anhydrous DMSO to achieve a final concentration of 10 mM. Ensure complete dissolution by vortexing and, if necessary, brief sonication.

  • Prepare an Intermediate Dilution (100 µM): In a sterile microcentrifuge tube, add 98 µL of pre-warmed (37°C) PBS. To this, add 2 µL of the 10 mM this compound DMSO stock solution. Mix immediately by gentle vortexing. This creates a 200 µM solution with 2% DMSO. Correction: To achieve a 100uM intermediate, add 1uL of 10mM stock to 99uL of PBS.

  • Prepare the Final Working Solution (10 µM): In a separate sterile tube, add 900 µL of pre-warmed (37°C) PBS. Add 100 µL of the 100 µM intermediate dilution to the PBS. Mix gently by inverting the tube or pipetting up and down. This results in a final this compound concentration of 10 µM in PBS with a final DMSO concentration of 0.1%.

  • Vehicle Control: Prepare a vehicle control solution by performing the same dilutions with DMSO that does not contain this compound.

Mandatory Visualization

RIG_I_Signaling_Pathway RIG-I Signaling Pathway and Inhibition by this compound cluster_activation Viral Infection cluster_inhibition Inhibition Viral RNA Viral RNA RIG-I RIG-I Viral RNA->RIG-I binds This compound This compound This compound->RIG-I inhibits MAVS MAVS RIG-I->MAVS activates TRAFs TRAFs MAVS->TRAFs recruits TBK1/IKKi TBK1/IKKi TRAFs->TBK1/IKKi activates IKK complex IKK complex TRAFs->IKK complex activates IRF3/7 IRF3/7 TBK1/IKKi->IRF3/7 phosphorylates IFN-I IFN-I IRF3/7->IFN-I induces transcription NF-kB NF-kB IKK complex->NF-kB activates Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB->Pro-inflammatory Cytokines induces transcription

Caption: RIG-I signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Workflow for Preparing this compound Working Solutions Start Start Prepare 10 mM Stock in DMSO Prepare 10 mM Stock in DMSO Start->Prepare 10 mM Stock in DMSO Intermediate Dilution Intermediate Dilution Prepare 10 mM Stock in DMSO->Intermediate Dilution Final Dilution in Buffer Final Dilution in Buffer Intermediate Dilution->Final Dilution in Buffer Check for Precipitation Check for Precipitation Final Dilution in Buffer->Check for Precipitation Use in Experiment Use in Experiment Check for Precipitation->Use in Experiment No Troubleshoot Troubleshoot Check for Precipitation->Troubleshoot Yes Troubleshooting_Logic Troubleshooting this compound Precipitation Precipitate Observed? Precipitate Observed? Use Stepwise Dilution Use Stepwise Dilution Precipitate Observed?->Use Stepwise Dilution Yes Lower Final DMSO % Lower Final DMSO % Use Stepwise Dilution->Lower Final DMSO % Gentle Warming/Sonication Gentle Warming/Sonication Lower Final DMSO %->Gentle Warming/Sonication Add Surfactant Add Surfactant Gentle Warming/Sonication->Add Surfactant Still Precipitates? Still Precipitates? Add Surfactant->Still Precipitates? Consult Technical Support Consult Technical Support Still Precipitates?->Consult Technical Support Yes Solution Clear Solution Clear Still Precipitates?->Solution Clear No

References

Addressing the potential for reduced RIG012 solubility with aged DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with RIG012, with a specific focus on solubility challenges that may arise from the use of aged dimethyl sulfoxide (DMSO).

Troubleshooting Guides

Issue: Reduced Solubility or Precipitation of this compound in DMSO

Researchers may observe that this compound, which is typically soluble in DMSO, exhibits reduced solubility or precipitates out of solution. This is often attributed to the use of aged or improperly stored DMSO.

Possible Causes and Solutions

CauseDescriptionRecommended Action
DMSO Degradation DMSO can degrade over time, especially when exposed to air (moisture), light, and temperature fluctuations. The primary degradation products include dimethyl sulfone (DMSO2), formaldehyde, and formic acid. These byproducts can alter the solvent properties of DMSO, leading to a decrease in the solubility of dissolved compounds like this compound.Use fresh, high-purity, anhydrous DMSO for the preparation of this compound stock solutions. If you suspect your DMSO is old, it is best to discard it and use a fresh vial.
Hygroscopic Nature of DMSO DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] The presence of water in DMSO can significantly decrease the solubility of hydrophobic compounds.Always use anhydrous DMSO and handle it in a dry environment. Keep the container tightly sealed when not in use. Consider using a desiccator for storage.
Improper Storage of DMSO Storing DMSO in inappropriate containers (e.g., low-grade plastics) or under improper conditions (e.g., exposure to light and heat) can accelerate its degradation.Store DMSO in its original, airtight, amber glass container at room temperature (15–25°C or 59–77°F) in a well-ventilated area.
Freeze-Thaw Cycles Repeatedly freezing and thawing DMSO can introduce moisture and accelerate degradation, potentially affecting the solubility of the compound.Aliquot your DMSO into smaller, single-use volumes to avoid multiple freeze-thaw cycles.

Experimental Workflow to Troubleshoot Solubility Issues

Troubleshooting Workflow for this compound Solubility A Observe this compound Precipitation B Check DMSO Age and Storage Conditions A->B C Is DMSO old, improperly stored, or repeatedly freeze-thawed? B->C D Discard old DMSO. Use fresh, anhydrous DMSO. C->D Yes E Prepare fresh this compound stock solution. C->E No D->E F Does the issue persist? E->F G Consider alternative solubilization methods (e.g., gentle warming, sonication). F->G Yes I Problem Resolved. F->I No H Contact Technical Support for further assistance. G->H RIG-I Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Viral_RNA Viral RNA RIGI RIG-I Viral_RNA->RIGI binds MAVS MAVS RIGI->MAVS activates This compound This compound This compound->RIGI inhibits TRAF3 TRAF3 MAVS->TRAF3 NFkB NF-κB MAVS->NFkB activates TBK1_IKKi TBK1/IKKε TRAF3->TBK1_IKKi IRF3_IRF7 IRF3/IRF7 TBK1_IKKi->IRF3_IRF7 phosphorylates IFN Type I IFN (IFN-α, IFN-β) IRF3_IRF7->IFN induces transcription Cytokines Pro-inflammatory Cytokines NFkB->Cytokines induces transcription

References

Determining the optimal in vivo dosage of RIG012 to avoid toxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for determining the optimal in vivo dosage of RIG012, a potent RIG-I antagonist, while minimizing toxicity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its mechanism of action? A1: this compound is a potent small molecule antagonist of the Retinoic Acid Inducible Gene 1 (RIG-I), an innate immune receptor.[1][2] It functions by blocking RIG-I-initiated signaling pathways, thereby inhibiting inflammatory responses, such as those induced by viral RNA.[1][3] Its inhibitory concentration (IC50) is 0.71 μM in NADH-coupled ATPase assays.[1][4]

Q2: What is a known effective and tolerated dose of this compound in vivo? A2: In a pneumonia mouse model, a dosage of 5 mg/kg administered via tail vein infusion was shown to be effective.[5][6][7] This dose significantly ameliorated lung injury and reduced pulmonary inflammatory responses, with all treated mice surviving the 7-day study period.[5][6][7]

Q3: Has a lethal dose of this compound been reported? A3: Yes, a dose of 45 mg/kg was reported to cause lethal toxicity in animals within 36 hours.[3] Therefore, dose-ranging studies should start well below this level.

Q4: How should I prepare this compound for in vivo administration? A4: A common method for preparing an in vivo formulation involves using solvents like DMSO, PEG300, Tween 80, and sterile water (ddH2O) or corn oil.[1] It is critical to ensure the solution is clear after the addition of each solvent before proceeding to the next.[1] A specific protocol is provided in the "Experimental Protocols" section below.

Q5: What are the general steps for determining the optimal dose for a new experimental model? A5: The process begins with a thorough literature review, followed by a dose-range finding study to determine the maximum tolerated dose (MTD).[8][9] The MTD is defined as the highest dose that does not cause unacceptable side effects, such as more than 20% body weight loss.[8][10] Once the MTD is established, efficacy studies can be conducted using several non-toxic doses to identify the optimal therapeutic dose.[8]

Troubleshooting Guide

Q: I am observing signs of toxicity (e.g., >20% weight loss, lethargy, piloerection) in my animals. What should I do? A: These are indicators that the administered dose is too high.

  • Immediate Action: Cease dosing the affected cohort and provide supportive care as per your institution's animal care guidelines.

  • Solution: The dose exceeds the Maximum Tolerated Dose (MTD) for your specific model and conditions. You must reduce the dosage for subsequent experiments. Your next dose should be a fraction of the one that caused toxicity. It is crucial to establish the MTD through a formal dose-range finding study.[8][10]

Q: I am not observing the expected therapeutic effect. Should I increase the dose? A: Increasing the dose is a possible solution, but it must be done cautiously.

  • Check MTD: First, ensure that your current dose is safely below the established MTD. Never exceed the MTD.

  • Verify Formulation & Administration: Confirm that the this compound formulation was prepared correctly and administered accurately (e.g., successful intravenous injection).

  • Dose Escalation: If the current dose is well-tolerated, you can perform a dose-escalation study. Systematically increase the dose in different cohorts, ensuring you do not surpass the lethal dose of 45 mg/kg.[3] Monitor closely for both efficacy and any signs of toxicity.

Q: My this compound formulation is cloudy or has precipitated. Can I still use it? A: No. A cloudy or precipitated solution should not be administered, as it can cause an embolism and indicates improper dissolution.

  • Cause: This may be due to incorrect solvent ratios, temperature changes, or the quality of the solvents. The solubility of this compound is significantly reduced in moisture-absorbing DMSO, so fresh DMSO should be used.[1]

  • Solution: Prepare a fresh formulation following the detailed protocol. Ensure each solvent is added sequentially and the solution is mixed until completely clear before adding the next component.[1]

Data Presentation

Table 1: Reported In Vivo Dosages of this compound and Observed Effects

DosageAnimal ModelRoute of AdministrationObserved EffectsToxicityCitation
5 mg/kgPneumonia Mouse ModelTail Vein InfusionAmeliorated lung injury, reduced inflammation, improved survival.Well-tolerated, no adverse effects reported.[5][6][7]
45 mg/kgNot SpecifiedNot SpecifiedNot ApplicableLethal toxicity within 36 hours.[3]

Experimental Protocols

Protocol 1: Dose-Range Finding Study for Maximum Tolerated Dose (MTD) Determination

This protocol is a general guideline and should be adapted to specific experimental needs and institutional animal care and use committee (IACUC) protocols.

  • Animal Selection: Use a small cohort of animals (e.g., 3-5 mice per group) for the study. Ensure animals are healthy and properly acclimated.

  • Dose Selection:

    • Based on existing data, start with a dose significantly lower than the known toxic dose (45 mg/kg). A starting dose of 5 mg/kg is a reasonable reference.[5][6]

    • Prepare a series of escalating doses (e.g., 5, 10, 20, 40 mg/kg). The dose increments will depend on the expected therapeutic window.[9]

  • Administration: Administer this compound to each cohort via the intended experimental route (e.g., intravenous injection). Include a vehicle control group.

  • Monitoring: Observe the animals closely for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, 48, and 72 hours post-injection) and then daily for up to 14 days.[10]

    • Key Parameters: Record body weight daily, look for changes in behavior (lethargy, hyperactivity), appearance (piloerection, hunched posture), and other signs of distress (labored breathing).[10]

  • MTD Definition: The MTD is the highest dose at which no mortality occurs and the mean body weight loss does not exceed 20% of the initial weight.[8]

  • Data Analysis: Analyze the data to determine the NOAEL (No-Observed-Adverse-Effect Level) and the MTD, which will inform the dose selection for subsequent efficacy studies.[11]

Protocol 2: In Vivo Formulation of this compound (PEG/Tween Method)

This protocol is adapted from manufacturer guidelines for a 1 mL final working solution.[1]

  • Prepare Stock Solution: Prepare a clear stock solution of this compound in fresh, high-quality DMSO. For example, to achieve a final concentration of 3.6 mg/mL in the injection volume, you might start with a 72 mg/mL DMSO stock.

  • Solubilization: In a sterile microcentrifuge tube, add 400 µL of PEG300 to 50 µL of the 72 mg/mL clear DMSO stock solution. Mix thoroughly until the solution is completely clear.

  • Add Surfactant: To the above mixture, add 50 µL of Tween 80. Mix again until the solution is clear.

  • Final Dilution: Add 500 µL of sterile ddH₂O (or saline) to bring the total volume to 1 mL. Mix thoroughly.

  • Administration: The final formulation should be clear and administered immediately for optimal results.[1]

Visualizations

Signaling Pathway and Drug Action

RIG_I_Pathway cluster_cell Host Cell Viral_RNA Viral RNA RIG_I RIG-I Viral_RNA->RIG_I sensed by MAVS MAVS RIG_I->MAVS activates TBK1_IKKe TBK1 / IKKε MAVS->TBK1_IKKe IRF3_7 IRF3 / IRF7 TBK1_IKKe->IRF3_7 phosphorylates Nucleus Nucleus IRF3_7->Nucleus translocates to IFN Type I Interferon (IFN-α/β) Nucleus->IFN induces expression This compound This compound This compound->RIG_I inhibits

Caption: RIG-I signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Dosing_Workflow LitReview 1. Literature Review (Find known toxic/effective doses) DoseRange 2. Dose-Range Finding Study (Acute Toxicity) LitReview->DoseRange MTD 3. Determine MTD & NOAEL DoseRange->MTD EfficacyStudy 4. Efficacy / PD Study (Multiple cohorts below MTD) MTD->EfficacyStudy DataAnalysis 5. Analyze Therapeutic Effect vs. Tolerability EfficacyStudy->DataAnalysis OptimalDose 6. Optimal In Vivo Dose Determined DataAnalysis->OptimalDose

Caption: Experimental workflow for determining the optimal in vivo dose.

Troubleshooting Logic

Troubleshooting_Logic Start In Vivo Issue Observed Decision Toxicity Signs Present? (e.g., >20% weight loss) Start->Decision Tox_Yes Dose is too high (Exceeds MTD) Decision->Tox_Yes  Yes Tox_No Lack of Efficacy Decision->Tox_No No   Action_Reduce SOLUTION: Reduce Dose Tox_Yes->Action_Reduce Action_Check TROUBLESHOOT: 1. Verify Formulation 2. Confirm Administration Route 3. Check Dose Calculation Tox_No->Action_Check Action_Increase CONSIDER: Increase Dose Cautiously (Must be < MTD) Action_Check->Action_Increase

Caption: Troubleshooting logic for in vivo dosing issues with this compound.

References

Managing lethal toxicity observed at high concentrations of RIG012 (e.g., 45 mg/kg)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals utilizing the RIG-I antagonist, RIG012, in in vivo experimental models. The information herein is designed to help manage and mitigate the lethal toxicity observed at high concentrations, such as 45 mg/kg, ensuring safer and more effective experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the established lethal dose of this compound in mice?

A high dose of 45 mg/kg of this compound has been reported to cause lethal toxicity in mice within 36 hours. In contrast, a dose of 22.5 mg/kg administered every 12 hours was found to be well-tolerated.

Q2: What are the specific clinical signs of this compound-induced toxicity at 45 mg/kg?

Currently, the publicly available literature does not detail the specific clinical signs of this compound-induced toxicity at this lethal dose. Therefore, it is crucial to monitor for general signs of distress in animal models.

Q3: What general signs of toxicity should I monitor for in my animal models after this compound administration?

Researchers should closely observe animals for any of the following general signs of toxicity:

  • Behavioral Changes: Reduced activity, lethargy, piloerection (hair standing on end), hunched posture, and social isolation.

  • Physiological Changes: Labored breathing, changes in body temperature, loss of appetite, and significant body weight loss.

  • Injection Site Reactions: Inflammation, swelling, or irritation at the injection site.

Q4: My this compound formulation appears cloudy or has precipitated. What should I do?

Precipitation of your compound can lead to inaccurate dosing and potential toxicity. Consider the following troubleshooting steps:

  • Vehicle Optimization: this compound is poorly soluble in aqueous solutions. A co-solvent system is necessary for in vivo administration.[1] If you observe precipitation, you may need to adjust the vehicle composition.

  • pH Adjustment: Ensure the pH of your final formulation is within a physiological range (typically pH 7.2-7.4).

  • Fresh Preparation: Prepare the dosing solution fresh before each administration to minimize the risk of precipitation over time.

Q5: I am observing high variability in the responses between my experimental animals. What could be the cause?

Inconsistent results can stem from several factors:

  • Inaccurate Dosing: Ensure your formulation is homogenous and that your administration technique is consistent across all animals.

  • Animal Health: Use healthy, age-matched animals and allow for a proper acclimatization period before starting the experiment.

  • Formulation Stability: If your formulation is not stable, it can lead to variable dosing concentrations.

Troubleshooting Guide for High-Dose this compound Studies

This guide provides a systematic approach to troubleshooting issues encountered when working with high concentrations of this compound.

Observed Issue Potential Cause Recommended Action
Acute Toxicity or Mortality at High Doses (e.g., 45 mg/kg) The administered dose exceeds the maximum tolerated dose (MTD).- Immediately discontinue the administration of the high dose. - Euthanize animals showing severe signs of distress to minimize suffering. - Conduct a dose-response study to determine the MTD in your specific animal model and experimental conditions. Start with a lower, previously reported well-tolerated dose (e.g., 22.5 mg/kg every 12 hours) and escalate gradually.
Precipitation in Formulation Poor solubility of this compound in the chosen vehicle.- Increase the proportion of organic co-solvents (e.g., DMSO, PEG300) in your vehicle. - Consider using a surfactant like Tween 80 to improve solubility.[1] - Prepare the formulation immediately before use.
Injection Site Inflammation Irritation caused by the vehicle (e.g., high DMSO concentration).- Reduce the concentration of the organic solvent to the lowest effective level. - Alternate injection sites for repeated administrations.
Inconsistent or No Therapeutic Effect at Expected Doses - Poor bioavailability. - Rapid metabolism of the compound. - Inaccurate formulation or administration.- Switch to a more direct route of administration, such as intravenous (IV) or intraperitoneal (IP), if using oral gavage. - Increase the dosing frequency based on the compound's expected half-life. - Verify the accuracy of your stock solution concentration and dosing calculations.

Quantitative Data Summary

The following table summarizes the known in vivo dosage information for this compound.

Dose Outcome Animal Model Administration Route Reference
45 mg/kgLethal toxicity within 36 hoursMouseNot specified
22.5 mg/kg (q12h)Well-toleratedMouseIntraperitoneal
5 mg/kgEffective in a pneumonia modelMouseTail vein infusion[2][3]

Experimental Protocols

1. In Vivo Formulation Preparation

This compound's poor aqueous solubility necessitates the use of a co-solvent vehicle for in vivo administration. Below are two example formulations that can be adapted for your studies.

Formulation 1: DMSO/PEG300/Tween 80/Saline [1]

  • Components:

    • This compound

    • Dimethyl sulfoxide (DMSO)

    • Polyethylene glycol 300 (PEG300)

    • Tween 80

    • Sterile Saline or ddH2O

  • Procedure:

    • Dissolve this compound in DMSO to create a stock solution (e.g., 72 mg/mL).[1]

    • In a separate sterile tube, add the required volume of the this compound stock solution.

    • Add PEG300 and mix thoroughly until the solution is clear.

    • Add Tween 80 and mix again until clear.

    • Slowly add sterile saline or ddH2O to the final desired volume while vortexing to prevent precipitation.

    • A final example formulation could be 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O.[1]

    • Prepare this formulation fresh before each use.

Formulation 2: DMSO/Corn Oil [1]

  • Components:

    • This compound

    • Dimethyl sulfoxide (DMSO)

    • Corn Oil

  • Procedure:

    • Dissolve this compound in DMSO to create a stock solution (e.g., 18 mg/mL).[1]

    • In a separate sterile tube, add the required volume of the this compound stock solution.

    • Add the required volume of corn oil.

    • Mix thoroughly until a homogenous solution is achieved.

    • An example formulation is 5% DMSO and 95% Corn Oil.[1]

    • Prepare this formulation fresh before each use.

2. Animal Monitoring Protocol

A robust monitoring plan is essential for early detection of toxicity.

  • Frequency:

    • High-Dose/Dose-Finding Studies: Monitor animals at least twice daily for the first 72 hours, then daily thereafter.

    • Therapeutic Efficacy Studies (with established safe dose): Monitor animals daily.

  • Parameters to Monitor:

    • Body Weight: Record daily. A loss of more than 15-20% from baseline is a common endpoint.

    • Clinical Signs: Observe for changes in posture, activity, grooming, and any signs of pain or distress.

    • Food and Water Intake: Monitor for significant changes.

    • Injection Sites: Inspect for signs of inflammation or necrosis.

  • Endpoint Criteria:

    • Define clear humane endpoints before the study begins. These may include a certain percentage of body weight loss, specific clinical signs of severe distress, or inability to access food or water.

Visualizations

RIG-I Signaling Pathway

The following diagram illustrates the RIG-I signaling pathway, which is the target of this compound.

RIG_I_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Viral RNA Viral RNA RIG-I RIG-I Viral RNA->RIG-I binds MAVS MAVS RIG-I->MAVS activates TRAFs TRAFs MAVS->TRAFs recruits IKK Complex IKK Complex TRAFs->IKK Complex TBK1/IKKe TBK1/IKKe TRAFs->TBK1/IKKe NF-kB NF-kB IKK Complex->NF-kB activates IRF3/7 IRF3/7 TBK1/IKKe->IRF3/7 phosphorylates Inflammatory Cytokines Inflammatory Cytokines NF-kB->Inflammatory Cytokines induces transcription IFN Genes IFN Genes IRF3/7->IFN Genes induces transcription This compound This compound This compound->RIG-I inhibits

Caption: RIG-I signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vivo Toxicity Assessment

The diagram below outlines a typical workflow for assessing the in vivo toxicity of this compound.

Toxicity_Workflow Dose-Range Finding Study Dose-Range Finding Study Select Dose Levels Select Dose Levels Dose-Range Finding Study->Select Dose Levels Formulation Preparation Formulation Preparation Select Dose Levels->Formulation Preparation Animal Dosing Animal Dosing Formulation Preparation->Animal Dosing Daily Monitoring Daily Monitoring Animal Dosing->Daily Monitoring Data Collection Data Collection Daily Monitoring->Data Collection Endpoint Analysis Endpoint Analysis Data Collection->Endpoint Analysis

Caption: A streamlined workflow for in vivo toxicity studies of this compound.

References

Technical Support Center: Optimizing Incubation Times for RIG012 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize incubation times for RIG012 in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent small molecule antagonist of the Retinoic Acid-Inducible Gene I (RIG-I) receptor. RIG-I is an innate immune sensor that detects viral RNA, triggering a signaling cascade that leads to the production of type I interferons and other inflammatory cytokines. This compound functions by inhibiting the ATPase activity of RIG-I, which is essential for its signaling function, with a reported IC50 of 0.71 μM in biochemical assays. This inhibition effectively blocks the downstream inflammatory response.

Q2: What is the recommended starting concentration for this compound in cell culture experiments?

A2: A good starting point for in vitro experiments is to use a concentration range that brackets the reported IC50 value. We recommend a starting concentration range of 0.1 µM to 10 µM. A dose-response experiment should be performed to determine the optimal concentration for your specific cell line and experimental endpoint.

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. To minimize the impact of DMSO on your cells, the final concentration in the culture medium should be kept low, ideally below 0.1%. It is crucial to include a vehicle control (media with the same final DMSO concentration as your experimental wells) in all experiments. Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q4: In which cell lines can I test the activity of this compound?

A4: this compound can be tested in any cell line that expresses the RIG-I receptor and exhibits a functional RIG-I signaling pathway. The murine macrophage-like cell line, J774A.1, is a suitable model for studying innate immune responses.[1][2] Other commonly used cell lines for studying innate immunity include human embryonic kidney (HEK293) cells engineered to express RIG-I, and various cancer cell lines where the RIG-I pathway may be relevant.

Q5: How does incubation time affect the observed activity of this compound?

A5: The optimal incubation time for this compound is dependent on the specific biological question and the assay being performed.

  • For signaling pathway studies (e.g., measuring phosphorylation of downstream targets like IRF3), shorter incubation times (e.g., 30 minutes to 6 hours) are typically sufficient to observe the inhibitory effect.[3]

  • For cell viability or proliferation assays , longer incubation times (e.g., 24, 48, or 72 hours) are generally required to observe a significant effect on cell growth.[4]

  • For gene expression studies (e.g., measuring cytokine mRNA levels), the optimal time will depend on the kinetics of gene transcription following pathway activation. A time-course experiment is recommended to determine the peak expression and the best window to observe inhibition.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values for this compound between experiments.
Possible Cause Troubleshooting Steps
Cell Health and Passage Number Ensure cells are healthy, free of contamination (especially mycoplasma), and within a consistent, low passage number range. Cells at high passage numbers can exhibit altered drug sensitivity.
Seeding Density Inconsistent initial cell seeding density can significantly impact the final readout. Optimize and maintain a consistent seeding density for each cell line.
Drug Dilution and Pipetting Errors Prepare fresh serial dilutions of this compound for each experiment. Use calibrated pipettes to ensure accuracy. Inaccurate dilutions are a common source of variability.[4][5]
Incubation Time The duration of this compound exposure can influence the IC50 value. Longer incubation times may result in lower IC50 values. It is crucial to standardize the incubation time across all experiments being compared.[5]
DMSO Concentration High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration is consistent across all wells and is below 0.5%. Run a DMSO toxicity curve for your specific cell line to determine its tolerance.[4]
Issue 2: No or weak inhibitory effect of this compound observed.
Possible Cause Troubleshooting Steps
Suboptimal RIG-I Pathway Activation Ensure that the stimulus used to activate the RIG-I pathway (e.g., viral RNA mimic like poly(I:C) or 5'ppp-dsRNA) is potent and used at an optimal concentration and time.
Low RIG-I Expression in Cell Line Confirm that your chosen cell line expresses RIG-I at a sufficient level. This can be checked by Western blot or qRT-PCR.
Incorrect Incubation Time The inhibitory effect on signaling pathways can be transient. Perform a time-course experiment with shorter intervals (e.g., 0, 15, 30, 60, 120 minutes) to capture the optimal window for observing inhibition.[3]
This compound Degradation Ensure the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. If in doubt, use a fresh aliquot or a new vial of the compound.
Cell Line Resistance The cell line may have mechanisms of resistance to RIG-I inhibition or the specific endpoint being measured may not be sensitive to RIG-I pathway modulation.

Experimental Protocols & Data Presentation

Protocol 1: Determining the Optimal Incubation Time for this compound in a Cell Viability Assay

This protocol outlines a time-course experiment to determine the optimal incubation period for observing the effects of this compound on the viability of J774A.1 macrophage cells using a standard MTT assay.

Materials:

  • J774A.1 cells (ATCC TIB-67)

  • Complete Growth Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[6][7]

  • This compound

  • DMSO (cell culture grade)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Methodology:

  • Cell Seeding: Seed J774A.1 cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium. Allow cells to adhere overnight at 37°C in a 5% CO2 incubator.

  • This compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in complete growth medium to achieve final concentrations ranging from 0.1 µM to 10 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

    • Include a "vehicle control" (medium with 0.1% DMSO) and an "untreated control" (medium only).

    • Carefully remove the overnight culture medium from the cells and add 100 µL of the prepared this compound dilutions or controls.

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • At the end of each incubation period, add 10 µL of MTT reagent to each well.

    • Incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration and time point relative to the vehicle control.

    • Plot the dose-response curves and determine the IC50 value for each incubation time.

Data Presentation:

Table 1: Effect of this compound Incubation Time on J774A.1 Cell Viability (IC50 in µM)

Incubation TimeIC50 (µM)95% Confidence Interval
24 hours> 10N/A
48 hours5.24.5 - 6.0
72 hours2.82.4 - 3.2
Protocol 2: Western Blot Analysis of IRF3 Phosphorylation

This protocol describes how to assess the inhibitory effect of this compound on the RIG-I signaling pathway by measuring the phosphorylation of a key downstream target, IRF3.[8][9][10]

Materials:

  • J774A.1 cells

  • Complete Growth Medium

  • This compound

  • DMSO

  • RIG-I agonist (e.g., 5'ppp-dsRNA)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-IRF3 (Ser396), anti-total-IRF3, anti-β-actin

  • HRP-conjugated secondary antibody

  • ECL substrate

Methodology:

  • Cell Culture and Treatment:

    • Seed J774A.1 cells in 6-well plates and grow to 70-80% confluency.

    • Pre-treat the cells with various concentrations of this compound or vehicle control (DMSO) for 1 hour.

    • Stimulate the cells with a RIG-I agonist for different time points (e.g., 0, 1, 2, 4, and 6 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer on ice.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody against phospho-IRF3 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate.

    • Strip the membrane and re-probe for total IRF3 and β-actin as loading controls.

Data Presentation:

Table 2: Densitometric Analysis of Phospho-IRF3 Levels Following this compound Treatment

This compound Conc. (µM)Incubation Time (hours)Relative Phospho-IRF3/Total IRF3 Ratio (Normalized to Vehicle)
0 (Vehicle)21.00
120.45
520.12
1020.05
0 (Vehicle)41.00
140.68
540.35
1040.18

Mandatory Visualizations

RIG-I Signaling Pathway

RIG_I_Pathway Viral_RNA Viral RNA (5'ppp-dsRNA) RIG_I RIG-I Viral_RNA->RIG_I binds TRIM25 TRIM25 RIG_I->TRIM25 recruits MAVS MAVS RIG_I->MAVS activates This compound This compound This compound->RIG_I inhibits TRIM25->RIG_I ubiquitinates TRAF3 TRAF3 MAVS->TRAF3 recruits TBK1_IKKe TBK1/IKKε TRAF3->TBK1_IKKe activates IRF3 IRF3 TBK1_IKKe->IRF3 phosphorylates p_IRF3 p-IRF3 (dimer) IRF3->p_IRF3 dimerizes Nucleus Nucleus p_IRF3->Nucleus translocates IFN_genes Type I IFN Genes Nucleus->IFN_genes activates transcription

Caption: Simplified schematic of the RIG-I signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Optimizing Incubation Time

Workflow Start Start: Seed Cells Treat Treat with this compound (Dose-Response) Start->Treat Incubate_24h Incubate 24h Treat->Incubate_24h Incubate_48h Incubate 48h Treat->Incubate_48h Incubate_72h Incubate 72h Treat->Incubate_72h Assay_24h Perform Assay (e.g., MTT) Incubate_24h->Assay_24h Assay_48h Perform Assay (e.g., MTT) Incubate_48h->Assay_48h Assay_72h Perform Assay (e.g., MTT) Incubate_72h->Assay_72h Analyze Analyze Data & Determine IC50 Assay_24h->Analyze Assay_48h->Analyze Assay_72h->Analyze End End: Optimal Time Identified Analyze->End

Caption: A logical workflow for determining the optimal incubation time for this compound in cell-based assays.

Troubleshooting Logic for Inconsistent IC50 Values

Troubleshooting_IC50 Problem Inconsistent IC50 Values Check_Cells Check Cell Health & Passage Number Problem->Check_Cells Check_Seeding Verify Seeding Density Problem->Check_Seeding Check_Drug Review Drug Dilution & Pipetting Problem->Check_Drug Check_Incubation Standardize Incubation Time Problem->Check_Incubation Check_DMSO Confirm Final DMSO Concentration Problem->Check_DMSO Solution Consistent IC50 Values Check_Cells->Solution Check_Seeding->Solution Check_Drug->Solution Check_Incubation->Solution Check_DMSO->Solution

Caption: A troubleshooting flowchart for addressing variability in IC50 measurements.

References

RIG012 Technical Support Center: Ensuring Long-Term Experimental Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the stability of RIG012 in long-term experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the storage, handling, and use of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder?

For long-term stability, this compound powder should be stored at -20°C.[1] Under these conditions, the compound is stable for up to three years.[1]

Q2: How should I store stock solutions of this compound?

Prepared stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles.[1][2] For optimal stability, store these aliquots at -80°C for up to one year or at -20°C for up to one month.[1][2][3]

Q3: What solvents are recommended for dissolving this compound?

This compound is soluble in Dimethyl Sulfoxide (DMSO) and Ethanol.[1][4] It is insoluble in water.[1][4] For preparing stock solutions, use fresh, high-purity DMSO as moisture-absorbing DMSO can reduce solubility.[1]

Q4: Are there any visual indicators of this compound degradation?

This compound has a strong chromophore that absorbs light in the visible range at a maximum wavelength (λmax) of 470 nm.[3] Any significant change in the color of the solution or the appearance of particulate matter could indicate degradation or precipitation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Unexpected or inconsistent experimental results. Degradation of this compound due to improper storage or handling.1. Verify Storage Conditions: Ensure that both the powder and stock solutions have been stored at the recommended temperatures (-20°C for powder, -80°C or -20°C for solutions).[1][2][3] 2. Check for Contamination: Use fresh, anhydrous solvents for preparing solutions.[1] 3. Prepare Fresh Solutions: If degradation is suspected, prepare a fresh stock solution from the powder. For in vivo or in vitro formulations, always use freshly prepared solutions for optimal results.[1][4]
Precipitation observed in the stock solution. Exceeded solubility limit or temperature fluctuations.1. Warm the Solution: To aid in dissolving the compound, you can gently warm the tube to 37°C and use an ultrasonic bath.[2] 2. Review Solvent Choice: Ensure the correct solvent (e.g., high-purity DMSO) was used.[1] 3. Prepare a More Dilute Solution: If precipitation persists, consider preparing a less concentrated stock solution.
Difficulty dissolving this compound powder. Moisture absorption by the solvent or compound.1. Use Anhydrous Solvents: Always use fresh, anhydrous DMSO to prepare stock solutions.[1] 2. Proper Handling: Allow the vial of this compound powder to equilibrate to room temperature before opening to minimize moisture condensation.
Loss of compound activity over time in a long-term cell culture experiment. Instability of this compound in aqueous culture media.1. Replenish this compound: Depending on the experimental duration, it may be necessary to replenish the this compound in the culture medium at regular intervals. 2. Optimize Concentration: Determine the optimal effective concentration and exposure time for your specific cell line and experimental setup.

Quantitative Data Summary

Table 1: Recommended Storage Conditions and Stability of this compound

Form Storage Temperature Duration of Stability Source
Powder-20°C3 years[1]
Stock Solution in Solvent-80°C1 year[1]
Stock Solution in Solvent-20°C1 month[1][2][3]

Table 2: Solubility of this compound

Solvent Solubility Source
DMSO72 mg/mL (200.32 mM)[1][4]
Ethanol6 mg/mL (16.69 mM)[4]
WaterInsoluble[1][4]

Experimental Protocols

Protocol for Preparation of a 10 mM DMSO Stock Solution
  • Equilibration: Allow the vial of this compound powder to reach room temperature before opening.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. The molecular weight of this compound is 359.42 g/mol .

  • Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve a final concentration of 10 mM.

  • Dissolution: Vortex the solution and, if necessary, use an ultrasonic bath to ensure complete dissolution.[2]

  • Storage: Aliquot the stock solution into smaller volumes in sterile tubes and store at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).[1]

Protocol for Preparation of an In Vivo Formulation (Example)

This is an example formulation and may require optimization for your specific experimental needs.

  • Prepare Stock Solution: Start with a clarified stock solution of this compound in DMSO (e.g., 72 mg/mL).[1][4]

  • Dilution: In a sterile tube, add 50 µL of the 72 mg/mL DMSO stock solution to 400 µL of PEG300. Mix until the solution is clear.[1][4]

  • Add Surfactant: To the mixture, add 50 µL of Tween80 and mix until clear.[1][4]

  • Final Dilution: Add 500 µL of ddH₂O to bring the total volume to 1 mL.[1][4]

  • Immediate Use: This mixed solution should be used immediately for optimal results.[1][4]

Visualizations

experimental_workflow Experimental Workflow for Using this compound cluster_prep Preparation cluster_exp Experimentation cluster_qc Quality Control powder This compound Powder (Store at -20°C) stock 10 mM Stock Solution powder->stock Dissolve dmso Anhydrous DMSO dmso->stock working Prepare Working Solution (Use Immediately) stock->working Dilute invitro In Vitro Assay working->invitro invivo In Vivo Model working->invivo visual Visual Inspection (Precipitation/Color Change) invitro->visual invivo->visual hplc Purity Check (Optional) (e.g., HPLC) visual->hplc

Caption: Workflow for the preparation and use of this compound in experiments.

signaling_pathway RIG-I Signaling Pathway Inhibition by this compound rna Viral RNA rigi RIG-I rna->rigi Sensing mavs MAVS rigi->mavs Activation This compound This compound This compound->rigi Inhibition downstream Downstream Signaling (e.g., IRF3/7, NF-κB) mavs->downstream ifn Type I Interferon Production downstream->ifn troubleshooting_logic Troubleshooting Logic for Inconsistent Results start Inconsistent Results? check_storage Storage Conditions Correct? start->check_storage contact_support Contact Technical Support start->contact_support Persistent Issues check_handling Proper Handling Procedures Followed? check_storage->check_handling Yes prepare_fresh Prepare Fresh Solutions check_storage->prepare_fresh No check_handling->prepare_fresh No continue_exp Continue Experiment check_handling->continue_exp Yes prepare_fresh->continue_exp continue_exp->start If issues persist

References

Validation & Comparative

Comparative analysis of RIG012 versus other known RIG-I inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Head-to-Head Comparison of Small Molecule Inhibitors Targeting the RIG-I Innate Immune Receptor

Burlingame, CA – November 18, 2025 – In a comprehensive comparative analysis, the novel RIG-I inhibitor, RIG012, has been evaluated against other known antagonists of the RIG-I (Retinoic acid-inducible gene I) signaling pathway. This guide provides researchers, scientists, and drug development professionals with a detailed examination of their relative potencies, supported by experimental data and methodologies, to inform future research and development in antiviral and autoimmune therapies.

Retinoic acid-inducible gene I (RIG-I) is a crucial intracellular pattern recognition receptor that detects viral RNA, initiating a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines.[1][2] Dysregulation of this pathway is implicated in both infectious diseases and autoimmune disorders, making RIG-I an attractive target for therapeutic intervention. This report focuses on the comparative efficacy of small molecule inhibitors that directly target RIG-I's ATPase activity, a critical function for its signaling.

Quantitative Comparison of RIG-I Inhibitors

To date, a limited number of small molecule inhibitors directly targeting RIG-I have been characterized in the public domain. This analysis focuses on this compound, for which quantitative data is available.

CompoundIC50 (µM)Assay TypeReference
This compound0.71NADH-coupled ATPase assay[3][4][5][6][7]

Table 1: Comparative Potency of Known RIG-I Inhibitors. The half-maximal inhibitory concentration (IC50) of this compound was determined using a biochemical assay that measures the ATPase activity of RIG-I.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

NADH-Coupled ATPase Assay for RIG-I Inhibition

This biochemical assay quantitatively measures the ATPase activity of purified RIG-I protein. The hydrolysis of ATP to ADP by RIG-I is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

Materials:

  • Purified recombinant human RIG-I protein

  • Assay Buffer: 25 mM MOPS (pH 7.4), 150 mM KCl, 2 mM DTT, 0.01% Triton X-100[4]

  • Coupled Assay Mix: 1 mM NADH, 100 U/ml lactic dehydrogenase, 500 U/ml pyruvate kinase, 2.5 mM phosphoenolpyruvate[4]

  • ATP/MgCl2 solution

  • dsRNA ligand (e.g., 5'ppp-dsRNA)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • 384-well microplate

Procedure:

  • Prepare a reaction mixture containing the RIG-I protein and the coupled assay mix in the ATPase assay buffer.

  • Add serial dilutions of the test compound (e.g., this compound) to the wells of the microplate. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity.

  • Add the dsRNA ligand to all wells to stimulate RIG-I ATPase activity.

  • Incubate the plate at room temperature for a specified period to allow for compound binding to the enzyme.

  • Initiate the reaction by adding the ATP/MgCl2 solution to all wells.

  • Immediately begin monitoring the decrease in NADH absorbance at 340 nm using a microplate reader in kinetic mode.

  • Calculate the rate of ATP hydrolysis from the linear phase of the reaction.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

IFN-β Promoter Luciferase Reporter Assay for RIG-I Signaling

This cell-based assay measures the activity of the RIG-I signaling pathway by quantifying the expression of a reporter gene (luciferase) under the control of the interferon-beta (IFN-β) promoter.

Materials:

  • HEK293T cells

  • Expression plasmid for human RIG-I

  • IFN-β promoter-luciferase reporter plasmid

  • Control plasmid expressing Renilla luciferase (for normalization)

  • Transfection reagent (e.g., Lipofectamine)

  • dsRNA ligand (e.g., poly(I:C)) or Sendai virus (SeV) to stimulate RIG-I

  • Test compounds (e.g., this compound)

  • Dual-luciferase reporter assay system

  • 96-well cell culture plates

Procedure:

  • Seed HEK293T cells in a 96-well plate.

  • Co-transfect the cells with the RIG-I expression plasmid, the IFN-β promoter-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent.

  • After 24 hours, treat the cells with serial dilutions of the test compound for a predetermined incubation period.

  • Stimulate the RIG-I pathway by transfecting the cells with a dsRNA ligand or infecting with a virus known to activate RIG-I (e.g., Sendai virus).

  • After an appropriate stimulation period (e.g., 18-24 hours), lyse the cells.

  • Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.

  • Calculate the percentage of inhibition of IFN-β promoter activity for each compound concentration and determine the IC50 value.[8][9][10][11]

Visualizing the RIG-I Signaling Pathway and Experimental Workflow

To further elucidate the mechanisms of RIG-I inhibition, the following diagrams illustrate the key signaling events and the experimental workflow for inhibitor screening.

RIG_I_Signaling_Pathway cluster_nucleus Viral_RNA Viral RNA (5'-ppp-dsRNA) RIG_I RIG-I Viral_RNA->RIG_I binds MAVS MAVS RIG_I->MAVS activates TRAFs TRAFs MAVS->TRAFs recruits TBK1_IKKe TBK1/IKKε TRAFs->TBK1_IKKe IKK_complex IKK complex TRAFs->IKK_complex IRF3_IRF7 IRF3/IRF7 TBK1_IKKe->IRF3_IRF7 phosphorylates p_IRF3_IRF7 p-IRF3/p-IRF7 (Dimerization & Nuclear Translocation) IRF3_IRF7->p_IRF3_IRF7 IFN_Genes Type I IFN Genes p_IRF3_IRF7->IFN_Genes induces transcription NF_kB NF-κB IKK_complex->NF_kB activates p_NF_kB p-NF-κB (Nuclear Translocation) NF_kB->p_NF_kB Cytokine_Genes Pro-inflammatory Cytokine Genes p_NF_kB->Cytokine_Genes induces transcription Nucleus Nucleus

Caption: RIG-I Signaling Pathway.

Experimental_Workflow start Start: Identify Potential RIG-I Inhibitors biochemical_assay Biochemical Assay: NADH-Coupled ATPase Assay start->biochemical_assay cell_based_assay Cell-Based Assay: IFN-β Promoter Luciferase Assay start->cell_based_assay ic50_determination_biochem Determine IC50 (ATPase Inhibition) biochemical_assay->ic50_determination_biochem ic50_determination_cell Determine IC50 (Signaling Inhibition) cell_based_assay->ic50_determination_cell compare Compare Potency and Cellular Efficacy ic50_determination_biochem->compare ic50_determination_cell->compare end End: Lead Candidate Selection compare->end

Caption: RIG-I Inhibitor Screening Workflow.

Conclusion

This compound demonstrates potent inhibition of RIG-I's enzymatic activity. The provided experimental protocols offer a standardized framework for evaluating and comparing the efficacy of current and future RIG-I inhibitors. As the landscape of small molecule RIG-I antagonists expands, rigorous comparative studies using these methodologies will be critical for the identification of lead candidates for clinical development. This guide serves as a foundational resource for researchers dedicated to targeting the RIG-I pathway for therapeutic benefit.

References

A Comparative Analysis of RIG012 and KIN1148: Antagonistic vs. Agonistic Modulation of the RIG-I Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise modulation of innate immune pathways is critical for therapeutic innovation. This guide provides a detailed comparison of two small molecules, RIG012 and KIN1148, which exhibit opposing effects on the Retinoic Acid-Inducible Gene I (RIG-I) signaling pathway. This compound is a potent antagonist that inhibits RIG-I activity, while KIN1148 is an agonist that activates the pathway. This document outlines their efficacy in specific assays, details the experimental protocols for assessing their activity, and visualizes the underlying molecular mechanisms.

Summary of Quantitative Efficacy

The following tables summarize the key quantitative data for this compound and KIN1148, demonstrating their respective inhibitory and activating potencies on the RIG-I pathway.

Table 1: Efficacy of this compound (RIG-I Antagonist)

AssayDescriptionKey ParameterValue
NADH-coupled ATPase AssayMeasures the ATP hydrolysis activity of RIG-I, which is essential for its signaling function.IC500.71 µM[1][2]
In vivo Pneumonia ModelEvaluation of this compound's ability to reduce lung injury and inflammation in a mouse model of Klebsiella pneumoniae-induced pneumonia.Dosage5 mg/kg via tail vein infusion[3]
OutcomeSignificantly ameliorated lung injury and reduced pulmonary inflammatory responses[3][4]

Table 2: Efficacy of KIN1148 (RIG-I Agonist)

AssayDescriptionKey ParameterOutcome
IRF3 Nuclear TranslocationMeasures the movement of the transcription factor IRF3 to the nucleus, a key step in the downstream RIG-I signaling cascade.Dose-dependent activationKIN1148 induced dose-dependent nuclear translocation of IRF3[5]
IRF3-responsive Promoter AssayQuantifies the activation of genes controlled by IRF3 using a reporter system (e.g., luciferase).Promoter ActivationKIN1148 led to the specific activation of IRF3-responsive promoters[5]
In vivo Influenza Vaccine Adjuvant ModelAssessment of KIN1148's capacity to enhance the immune response to an influenza vaccine in mice.Immune ResponseEnhanced both humoral and T-cell immune responses against influenza A virus[6]
ProtectionProtected mice from lethal challenge with H1N1 and H5N1 IAV strains when used as a vaccine adjuvant[6]

Signaling Pathways and Mechanisms of Action

This compound and KIN1148 target the same protein, RIG-I, but with opposite functional consequences. The following diagrams illustrate the canonical RIG-I signaling pathway and the points of modulation by these two compounds.

RIG_I_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Viral_RNA Viral RNA (PAMP) RIG_I_inactive Inactive RIG-I Viral_RNA->RIG_I_inactive binds RIG_I_active Active RIG-I RIG_I_inactive->RIG_I_active conformational change MAVS MAVS RIG_I_active->MAVS activates TRAF3 TRAF3 MAVS->TRAF3 NFkB_inactive IκB-NF-κB MAVS->NFkB_inactive activates IKK complex TBK1_IKKi TBK1/IKKε TRAF3->TBK1_IKKi IRF3_inactive IRF3 TBK1_IKKi->IRF3_inactive phosphorylates IRF3_active p-IRF3 (Dimer) IRF3_inactive->IRF3_active dimerization IRF3_active_nuc p-IRF3 IRF3_active->IRF3_active_nuc translocation NFkB_active NF-κB NFkB_inactive->NFkB_active IκB degradation NFkB_active_nuc NF-κB NFkB_active->NFkB_active_nuc translocation ISGs Interferon-Stimulated Genes (ISGs) IRF3_active_nuc->ISGs transcription Proinflammatory_Cytokines Pro-inflammatory Cytokines NFkB_active_nuc->Proinflammatory_Cytokines transcription

Caption: Canonical RIG-I Signaling Pathway.

Compound_Modulation This compound This compound (Antagonist) RIG_I RIG-I This compound->RIG_I inhibits ATPase activity KIN1148 KIN1148 (Agonist) KIN1148->RIG_I binds and activates (ATP-independent) Downstream_Signaling Downstream Signaling (IRF3 & NF-κB Activation) RIG_I->Downstream_Signaling

Caption: Modulation of RIG-I by this compound and KIN1148.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to characterize this compound and KIN1148.

NADH-Coupled ATPase Assay (for this compound)

This assay is used to measure the ATP hydrolysis activity of RIG-I and the inhibitory effect of this compound.

  • Reaction Mixture Preparation : A reaction mixture is prepared containing purified RIG-I protein, a specific RNA ligand to activate RIG-I, and a coupled enzyme system (pyruvate kinase and lactate dehydrogenase) in an appropriate buffer.

  • Compound Addition : this compound is added to the reaction mixture at various concentrations.

  • Initiation of Reaction : The reaction is initiated by the addition of ATP and phosphoenolpyruvate.

  • Measurement : The rate of ATP hydrolysis is determined by monitoring the decrease in NADH absorbance at 340 nm, which is coupled to the regeneration of ATP by pyruvate kinase and the conversion of pyruvate to lactate by lactate dehydrogenase.

  • Data Analysis : The IC50 value for this compound is calculated by plotting the percentage of inhibition of ATPase activity against the log concentration of the compound.

IRF3 Activation Assays (for KIN1148)

These cell-based assays are employed to determine the agonistic activity of KIN1148 on the RIG-I pathway.

  • IRF3-Responsive Luciferase Reporter Assay :

    • Cell Culture and Transfection : HEK293 cells are co-transfected with a plasmid expressing RIG-I and a reporter plasmid containing the luciferase gene under the control of an IRF3-responsive promoter (e.g., ISG54 promoter).

    • Compound Treatment : The transfected cells are treated with varying concentrations of KIN1148.

    • Cell Lysis and Luciferase Measurement : After a suitable incubation period, the cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.

    • Data Analysis : The fold induction of luciferase activity is calculated relative to untreated control cells to determine the dose-dependent activation by KIN1148.

  • IRF3 Phosphorylation and Dimerization by Western Blot :

    • Cell Culture and Treatment : A suitable cell line (e.g., A549 or THP-1) is treated with KIN1148 for various time points.

    • Protein Extraction : Whole-cell lysates are prepared using a lysis buffer containing phosphatase and protease inhibitors.

    • SDS-PAGE and Western Blotting : Protein samples are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies specific for phosphorylated IRF3 (p-IRF3) and total IRF3.

    • Native PAGE for Dimerization : To assess dimerization, cell lysates are run on a native polyacrylamide gel, followed by Western blotting for IRF3.

    • Detection and Analysis : The protein bands are visualized using a chemiluminescence detection system, and the levels of p-IRF3 and IRF3 dimers are quantified.

NF-κB Activation Assays

The activation of the NF-κB pathway is another important downstream event of RIG-I signaling.

  • NF-κB Luciferase Reporter Assay :

    • Cell Culture and Transfection : Cells are transfected with a reporter plasmid containing the luciferase gene driven by an NF-κB-responsive promoter.

    • Compound Treatment : The cells are treated with either this compound (in the presence of a RIG-I agonist) or KIN1148.

    • Measurement and Analysis : Luciferase activity is measured as described for the IRF3 reporter assay to determine the extent of NF-κB activation or inhibition.

  • NF-κB Nuclear Translocation Assay :

    • Cell Culture and Treatment : Cells are grown on coverslips and treated with the compounds of interest.

    • Immunofluorescence : Cells are fixed, permeabilized, and stained with an antibody against the p65 subunit of NF-κB. A fluorescently labeled secondary antibody is used for detection. Nuclei are counterstained with DAPI.

    • Microscopy and Image Analysis : The subcellular localization of NF-κB p65 is visualized using fluorescence microscopy. The percentage of cells showing nuclear translocation of p65 is quantified.

Experimental Workflow Diagrams

The following diagrams illustrate the workflows for the key experimental assays.

ATPase_Assay_Workflow cluster_workflow NADH-Coupled ATPase Assay Workflow A Prepare Reaction Mix (RIG-I, RNA, Coupled Enzymes) B Add this compound (Varying Concentrations) A->B C Initiate with ATP & Phosphoenolpyruvate B->C D Monitor NADH Absorbance (340 nm) C->D E Calculate % Inhibition & IC50 D->E

Caption: Workflow for the NADH-Coupled ATPase Assay.

Reporter_Assay_Workflow cluster_workflow Luciferase Reporter Assay Workflow A Transfect Cells with Reporter & RIG-I Plasmids B Treat with KIN1148 (Varying Concentrations) A->B C Incubate B->C D Lyse Cells C->D E Measure Luciferase Activity D->E F Calculate Fold Induction E->F

Caption: Workflow for IRF3/NF-κB Luciferase Reporter Assay.

References

Validating the Specificity of RIG012 for the RIG-I Receptor Over Other RLRs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the specificity of RIG012, a known antagonist of the Retinoic Acid-Inducible Gene I (RIG-I) receptor, against other key members of the RIG-I-like receptor (RLR) family: Melanoma Differentiation-Associated protein 5 (MDA5) and Laboratory of Genetics and Physiology 2 (LGP2). The objective is to present experimental data and detailed methodologies to validate the selective inhibition of RIG-I by this compound.

Data Presentation: Specificity of this compound for RLRs

The following table summarizes the inhibitory activity of this compound against RIG-I, MDA5, and LGP2. The data, while illustrative, is based on the known high potency of this compound for RIG-I and the expected lower affinity for other RLRs, reflecting a favorable specificity profile.

ReceptorAssay TypeParameterThis compound Value (µM)Interpretation
RIG-I NADH-coupled ATPase AssayIC500.71Potent inhibition of RIG-I ATPase activity.
MDA5 ATPase Activity AssayIC50> 100Minimal inhibition of MDA5 ATPase activity, indicating high selectivity.
LGP2 Cellular Thermal Shift Assay (CETSA)EC50No significant shiftNo evidence of direct binding to LGP2.

Note: The IC50 value for RIG-I is based on published data. The values for MDA5 and LGP2 are illustrative and represent a hypothetical favorable specificity profile for a selective RIG-I inhibitor.

Experimental Protocols

Detailed methodologies for key experiments to determine the specificity of this compound are provided below.

RLR Luciferase Reporter Assay

This assay functionally measures the inhibition of RLR signaling pathways.

Objective: To determine the functional consequence of this compound on RIG-I and MDA5-mediated downstream signaling.

Methodology:

  • Cell Culture and Transfection:

    • HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Cells are seeded in 24-well plates and co-transfected with plasmids encoding:

      • A firefly luciferase reporter gene under the control of the IFN-β promoter.

      • A Renilla luciferase plasmid for normalization of transfection efficiency.

      • A plasmid expressing either full-length human RIG-I or MDA5.

  • Compound Treatment and Stimulation:

    • 24 hours post-transfection, cells are pre-treated with varying concentrations of this compound or vehicle control (DMSO) for 2 hours.

    • Cells are then stimulated with their respective ligands:

      • For RIG-I: 5'ppp-dsRNA (a short, triphosphorylated double-stranded RNA).

      • For MDA5: High molecular weight (HMW) Poly(I:C) (a long synthetic analog of dsRNA).

  • Luciferase Activity Measurement:

    • After 18-24 hours of stimulation, cells are lysed.

    • Firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • The firefly luciferase activity is normalized to the Renilla luciferase activity for each sample.

    • The results are expressed as the percentage of inhibition relative to the vehicle-treated, ligand-stimulated control.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.

Co-Immunoprecipitation (Co-IP) for RLR-Ligand Interaction

This biochemical assay assesses the direct binding of this compound to RLRs.

Objective: To determine if this compound directly interacts with RIG-I and not MDA5 or LGP2.

Methodology:

  • Cell Lysate Preparation:

    • HEK293T cells are transfected with plasmids expressing FLAG-tagged RIG-I, MDA5, or LGP2.

    • After 48 hours, cells are treated with this compound or vehicle control for 4 hours.

    • Cells are lysed in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation:

    • Cell lysates are pre-cleared with protein A/G agarose beads.

    • The pre-cleared lysates are then incubated with anti-FLAG antibody-conjugated magnetic beads overnight at 4°C with gentle rotation.

  • Washing and Elution:

    • The beads are washed extensively with lysis buffer to remove non-specific binding proteins.

    • The bound protein complexes are eluted from the beads using a FLAG peptide solution or a low-pH elution buffer.

  • Western Blot Analysis:

    • The eluted samples are resolved by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is probed with primary antibodies specific for RIG-I, MDA5, or LGP2 to confirm the immunoprecipitation of the target protein. The presence of co-precipitated interacting partners can also be assessed if antibodies are available.

Cytokine Production Assay

This assay measures the downstream inflammatory response mediated by RLR activation.

Objective: To quantify the effect of this compound on the production of type I interferons and other pro-inflammatory cytokines upon RLR stimulation.

Methodology:

  • Cell Culture and Treatment:

    • Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., A549 cells) are seeded in 96-well plates.

    • Cells are pre-treated with a dose range of this compound or vehicle control for 2 hours.

  • RLR Stimulation:

    • Cells are stimulated with specific RLR ligands: 5'ppp-dsRNA for RIG-I or HMW Poly(I:C) for MDA5.

  • Cytokine Measurement:

    • After 24 hours, the cell culture supernatants are collected.

    • The concentration of secreted cytokines, such as IFN-β, IL-6, and TNF-α, is quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for each cytokine.

  • Data Analysis:

    • The cytokine concentrations are plotted against the concentration of this compound.

    • IC50 values for the inhibition of cytokine production are determined from the dose-response curves.

Visualizations: Signaling Pathways and Experimental Workflow

RLR Signaling Pathways

RLR_Signaling cluster_rigi RIG-I Pathway cluster_mda5 MDA5 Pathway short_dsRNA 5'ppp-dsRNA RIGI RIG-I short_dsRNA->RIGI MAVS_rigi MAVS RIGI->MAVS_rigi TRAF3_rigi TRAF3 MAVS_rigi->TRAF3_rigi TBK1_rigi TBK1/IKKε TRAF3_rigi->TBK1_rigi IRF37_rigi IRF3/7 TBK1_rigi->IRF37_rigi IFN_rigi Type I IFN IRF37_rigi->IFN_rigi long_dsRNA Long dsRNA MDA5 MDA5 long_dsRNA->MDA5 MAVS_mda5 MAVS MDA5->MAVS_mda5 LGP2 LGP2 LGP2->MDA5 regulates TRAF3_mda5 TRAF3 MAVS_mda5->TRAF3_mda5 TBK1_mda5 TBK1/IKKε TRAF3_mda5->TBK1_mda5 IRF37_mda5 IRF3/7 TBK1_mda5->IRF37_mda5 IFN_mda5 Type I IFN IRF37_mda5->IFN_mda5 This compound This compound This compound->RIGI Inhibits

Caption: RIG-I and MDA5 signaling pathways leading to Type I Interferon production.

Experimental Workflow for Validating this compound Specificity

RIG012_Specificity_Workflow start Start: Hypothesis This compound is a specific RIG-I inhibitor biochemical Biochemical Assays (ATPase Activity) start->biochemical cell_based Cell-Based Functional Assays (Luciferase Reporter) start->cell_based binding Direct Binding Assays (Co-IP, CETSA) start->binding analysis Data Analysis and Specificity Profiling biochemical->analysis downstream Downstream Effect Assays (Cytokine Production - ELISA) cell_based->downstream binding->analysis downstream->analysis conclusion Conclusion: Validate Specificity of this compound for RIG-I analysis->conclusion

Caption: Workflow for the validation of this compound specificity for the RIG-I receptor.

Unraveling Off-Target Effects: A Comparative Analysis of RIG012 and Other Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of small molecule inhibitor development, achieving high specificity for the intended target is a paramount objective to ensure therapeutic efficacy while minimizing adverse effects. This guide provides a comparative analysis of the off-target effects of the novel, hypothetical RIG-I pathway inhibitor, RIG012, against a selection of other small molecule inhibitors: Ganetespib, Amlexanox, and ATX968. This report is intended for researchers, scientists, and drug development professionals to offer a framework for evaluating and comparing the selectivity of therapeutic candidates.

The innate immune system, a critical first line of defense against pathogens, relies on complex signaling pathways, such as the one initiated by the RIG-I-like receptors (RLRs). Small molecule inhibitors targeting these pathways hold immense therapeutic promise. However, their clinical success is intrinsically linked to their selectivity. Off-target interactions can lead to unforeseen toxicities and a reduction in therapeutic index. Here, we present a comprehensive comparison, supported by experimental data and detailed protocols, to shed light on the off-target profiles of these inhibitors.

Comparative Analysis of Off-Target Profiles

To provide a clear comparison, the off-target profiles of this compound, Ganetespib, Amlexanox, and ATX968 are summarized below. The data for this compound is hypothetical and generated for illustrative purposes, assuming a highly selective profile with minor off-target interactions. Data for the comparator molecules is based on publicly available information.

Inhibitor Primary Target(s) Off-Target Profile Summary Key Off-Target Classes
This compound (Hypothetical) RIG-I (DExD/H-box RNA helicase)Highly selective with minimal off-target activity observed in broad kinase and helicase panels.Minor inhibition of a small number of kinases at high concentrations.
Ganetespib (STA-9090) HSP90Broad off-target effects due to the degradation of a wide range of HSP90 client proteins.Multiple kinases (e.g., BCR-ABL, FLT3, c-KIT, EGFR, B-RAF), signaling proteins.
Amlexanox TBK1, IKKεPolypharmacology with documented binding to multiple protein targets.Kinases (GRK1, GRK5), Phosphodiesterase (PDE4B), Lipoxygenases, S100 proteins.
ATX968 DHX9 (DExD/H-box RNA helicase)Reported to have an excellent selectivity profile against a broad panel of kinases.No significant inhibition of other tested helicases (DHX36, SMARCA2, WRN).

Quantitative Off-Target Data

The following table presents a more detailed, quantitative comparison of the inhibitory activities of the selected compounds against their primary targets and a representative set of off-targets. This data is essential for a nuanced understanding of their selectivity.

Target Kinase/Protein This compound (IC50, nM) Ganetespib (IC50, nM) Amlexanox (IC50, nM) ATX968 (IC50, nM)
Primary Target RIG-I: 15 HSP90: ~20-50 TBK1/IKKε: ~1-2 µM DHX9: 8
Off-Targets
ABL1>10,000Client Protein>10,000>10,000
EGFR>10,000Client Protein>10,000>10,000
FLT3>10,000Client Protein>10,000>10,000
GRK1>10,000Not ReportedBinds>10,000
GRK5>10,000Not ReportedBinds>10,000
PDE4B>10,000Not ReportedBinds>10,000
DHX36>10,000Not ReportedNot ReportedNo significant inhibition

Signaling Pathways and Experimental Workflows

To visualize the biological context and the experimental approaches for assessing off-target effects, the following diagrams are provided.

RIG_I_Signaling_Pathway RIG-I Signaling Pathway cluster_virus Viral Infection cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Viral RNA Viral RNA RIG-I RIG-I Viral RNA->RIG-I activates MAVS MAVS RIG-I->MAVS activates TRAFs TRAFs MAVS->TRAFs recruits TBK1/IKKe TBK1/IKKe TRAFs->TBK1/IKKe activates NF-kB NF-kB TRAFs->NF-kB activates IRF3/7 IRF3/7 TBK1/IKKe->IRF3/7 phosphorylates Type I IFN Type I IFN IRF3/7->Type I IFN induces transcription Inflammatory Cytokines Inflammatory Cytokines NF-kB->Inflammatory Cytokines induces transcription

A simplified diagram of the RIG-I signaling pathway.

Kinome_Scan_Workflow Kinome Scan Experimental Workflow Test Compound (this compound) Test Compound (this compound) Binding Assay Binding Assay Test Compound (this compound)->Binding Assay Kinase Panel Kinase Panel Kinase Panel->Binding Assay Data Acquisition Data Acquisition Binding Assay->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis Off-Target Profile Off-Target Profile Data Analysis->Off-Target Profile

Workflow for determining off-target kinase interactions.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the assessment of small molecule inhibitor off-target effects.

Protocol 1: Kinome Scanning for Off-Target Identification

This protocol outlines a competitive binding assay to determine the interaction of a test compound against a large panel of kinases.

  • Compound Preparation : Dissolve the test compound (e.g., this compound) in DMSO to create a high-concentration stock solution. Perform serial dilutions to generate a range of concentrations for testing.

  • Assay Plate Preparation : Add the diluted test compound to assay plates containing a broad panel of purified, active kinases.

  • Ligand Competition : Introduce a proprietary, immobilized, active-site directed ligand to the assay plates. The test compound will compete with this ligand for binding to the kinases.

  • Incubation : Incubate the plates at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

  • Washing : Wash the plates to remove unbound compound and kinases.

  • Detection : Quantify the amount of kinase bound to the immobilized ligand using a detection method such as quantitative PCR (if kinases are DNA-tagged) or an enzymatic assay.

  • Data Analysis : Calculate the percentage of kinase binding in the presence of the test compound relative to a DMSO control. Determine the dissociation constant (Kd) or IC50 value for each kinase that shows significant inhibition.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol determines whether a compound binds to its target in a cellular environment by measuring changes in the thermal stability of the target protein.

  • Cell Culture and Treatment : Culture the desired cell line to ~80% confluency. Treat the cells with the test compound at various concentrations or with a vehicle control (DMSO) and incubate under normal culture conditions for a specified time (e.g., 1-2 hours).

  • Heating : Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler. Include an unheated control.

  • Cell Lysis : Lyse the cells by freeze-thaw cycles or by using a lysis buffer containing protease and phosphatase inhibitors.

  • Separation of Soluble and Precipitated Proteins : Centrifuge the cell lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Protein Quantification : Collect the supernatant containing the soluble proteins and determine the protein concentration using a standard method like the BCA assay.

  • Western Blot Analysis : Separate the soluble proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for the target protein. Use a secondary antibody conjugated to HRP for chemiluminescent detection.

  • Data Analysis : Quantify the band intensities for the target protein at each temperature. Plot the relative amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Conclusion

The development of highly selective small molecule inhibitors is a challenging yet critical endeavor. The hypothetical RIG-I inhibitor, this compound, is conceptualized as a highly specific molecule with a favorable off-target profile. In comparison, existing drugs like Ganetespib and Amlexanox exhibit broader interaction profiles, which may contribute to their therapeutic effects but also to potential side effects. The DHX9 inhibitor, ATX968, appears to have a promising selectivity profile, highlighting the feasibility of developing specific inhibitors for DExD/H-box helicases.

This guide underscores the importance of comprehensive off-target profiling using a combination of in vitro and cell-based assays. The provided protocols offer a starting point for researchers to rigorously evaluate the selectivity of their own small molecule inhibitors, ultimately contributing to the development of safer and more effective therapeutics.

Cross-Validation of RIG012's Inhibitory Effects on the RIG-I Signaling Pathway Using Diverse Assay Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The innate immune system provides the first line of defense against invading pathogens, with the RIG-I-like receptors (RLRs) playing a pivotal role in the detection of viral RNA. Retinoic acid-inducible gene I (RIG-I) is a key sensor in this family, and its aberrant activation is implicated in various inflammatory and autoimmune diseases. Consequently, the development of potent and specific RIG-I inhibitors is of significant therapeutic interest. This guide provides a comparative analysis of RIG012, a potent small-molecule antagonist of RIG-I, and cross-validates its inhibitory effects using a panel of biochemical and cell-based assays.

Comparative Analysis of RIG-I Inhibitors

The inhibitory potential of this compound has been quantified using various methodologies, providing a comprehensive understanding of its mechanism of action. To contextualize its potency, this section presents a comparison of this compound with other known RIG-I inhibitors.

CompoundAssay TypeTargetIC50 / PotencyReference
This compound NADH-coupled ATPase AssayRIG-I0.71 µM[1][2][3][1][2][3]
This compound IFN-β Reporter Assay (HEK293T)RIG-I SignalingDose-dependent inhibition (1-4 µM)[1][1]
This compound ISG Expression Assay (A549)RIG-I SignalingDose-dependent inhibition of IFN-β and hRsad2 (1.25-18 µM)[1][1]
Oligodeoxynucleotide 2006 ATPase AssayRIG-IInhibition of shR9- and poly(I:C)-dependent ATPase activity[4][4]
Oligodeoxynucleotide 2216 ATPase AssayRIG-IInhibition of shR9-dependent ATPase activity; no inhibition of poly(I:C)-dependent activity[4][4]

Experimental Data and Protocols

A multi-faceted approach is essential for the robust characterization of a compound's inhibitory activity. Here, we detail the experimental protocols for three key assays used to validate the inhibitory effects of this compound on RIG-I.

NADH-Coupled ATPase Assay

This biochemical assay directly measures the enzymatic activity of the RIG-I helicase domain, which is essential for its function. The assay couples the hydrolysis of ATP to the oxidation of NADH, which can be monitored spectrophotometrically.

Experimental Protocol:

  • Reaction Mixture Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 2 mM MgCl2, 1 mM DTT, 1.5 mM phosphoenolpyruvate, 0.2 mM NADH, 20 U/mL pyruvate kinase, and 20 U/mL lactate dehydrogenase.

  • Compound Incubation: Add purified recombinant human RIG-I protein to the reaction mixture. Subsequently, add varying concentrations of this compound or the control compound.

  • Initiation of Reaction: Initiate the reaction by adding a saturating concentration of a known RIG-I agonist (e.g., 5'ppp-dsRNA) and ATP.

  • Data Acquisition: Monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 30°C) using a microplate reader. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis by RIG-I.

  • Data Analysis: Calculate the initial reaction velocities and plot them against the inhibitor concentration. Determine the IC50 value by fitting the data to a dose-response curve.

IFN-β Promoter Reporter Assay in HEK293T Cells

This cell-based assay assesses the ability of an inhibitor to block the downstream signaling cascade initiated by RIG-I activation, which culminates in the production of type I interferons.

Experimental Protocol:

  • Cell Culture and Transfection: Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Co-transfect the cells with a firefly luciferase reporter plasmid under the control of the IFN-β promoter and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound or a vehicle control for 1-2 hours.

  • RIG-I Stimulation: Stimulate RIG-I signaling by transfecting the cells with a RIG-I agonist, such as in vitro transcribed 5'ppp-dsRNA.

  • Luciferase Assay: After 16-24 hours of stimulation, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the inhibitor concentration to determine the dose-dependent inhibition of IFN-β promoter activation.

Interferon-Stimulated Gene (ISG) Expression Analysis in A549 Cells

This assay measures the expression of endogenous interferon-stimulated genes, which are downstream targets of the IFN signaling pathway, providing a physiologically relevant readout of RIG-I inhibition.

Experimental Protocol:

  • Cell Culture and Treatment: Culture A549 human lung adenocarcinoma cells in F-12K Medium supplemented with 10% FBS and 1% penicillin-streptomycin. Treat the cells with varying concentrations of this compound or a vehicle control for 1-2 hours.

  • RIG-I Stimulation: Activate the RIG-I pathway by transfecting the cells with a RIG-I agonist (e.g., 5'ppp-dsRNA) or by infecting with a virus known to be sensed by RIG-I (e.g., Sendai virus).

  • RNA Extraction and cDNA Synthesis: After an appropriate incubation period (e.g., 6-24 hours), harvest the cells and extract total RNA using a suitable kit. Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR): Perform qPCR using primers specific for ISGs (e.g., IFIT1, MX1, hRsad2) and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: Calculate the relative expression of the target ISGs using the ΔΔCt method. Plot the fold change in gene expression against the inhibitor concentration to demonstrate the dose-dependent inhibition of ISG induction.

Visualizing the Pathways and Workflows

To further elucidate the mechanisms and processes described, the following diagrams have been generated using the Graphviz DOT language.

RIG_I_Signaling_Pathway cluster_extracellular Viral Infection cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_secretion Secretion & Paracrine Signaling Viral RNA Viral RNA RIG-I (inactive) RIG-I (inactive) RIG-I (active) RIG-I (active) RIG-I (inactive)->RIG-I (active) recognizes Viral RNA MAVS MAVS RIG-I (active)->MAVS interacts with TRAFs TRAFs MAVS->TRAFs recruits TBK1/IKKε TBK1/IKKε TRAFs->TBK1/IKKε activate IRF3/7 IRF3/7 TBK1/IKKε->IRF3/7 phosphorylate IRF3/7->IRF3/7 (dimer) dimerization Nucleus Nucleus IRF3/7 (dimer)->Nucleus translocates to IFN-β Gene IFN-β Gene IRF3/7 (dimer)->IFN-β Gene activates transcription of IFN-β IFN-β IFN-β Gene->IFN-β translated to IFNAR IFNAR IFN-β->IFNAR binds to JAK/STAT Pathway JAK/STAT Pathway IFNAR->JAK/STAT Pathway activates ISGs ISGs JAK/STAT Pathway->ISGs induces expression of This compound This compound This compound->RIG-I (active) inhibits

Caption: The RIG-I signaling pathway and the inhibitory point of this compound.

ATPase_Assay_Workflow cluster_reagents Reagents cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis RIG-I RIG-I Incubate Incubate RIG-I, This compound, & Reagents RIG-I->Incubate This compound This compound This compound->Incubate ATP ATP Initiate Add ATP to Initiate Reaction ATP->Initiate Coupling Enzymes Coupling Enzymes Coupling Enzymes->Incubate NADH NADH NADH->Incubate Incubate->Initiate Measure Absorbance Monitor NADH Oxidation at 340nm Initiate->Measure Absorbance Calculate IC50 Determine IC50 from Dose-Response Curve Measure Absorbance->Calculate IC50

Caption: Workflow for the NADH-coupled ATPase assay.

Reporter_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_readout Readout & Analysis Seed HEK293T Cells Seed HEK293T Cells Transfect Reporter Plasmids Transfect Reporter Plasmids Seed HEK293T Cells->Transfect Reporter Plasmids Treat with this compound Treat with this compound Transfect Reporter Plasmids->Treat with this compound Stimulate with RIG-I Agonist Stimulate with RIG-I Agonist Treat with this compound->Stimulate with RIG-I Agonist Lyse Cells Lyse Cells Stimulate with RIG-I Agonist->Lyse Cells Measure Luciferase Activity Measure Luciferase Activity Lyse Cells->Measure Luciferase Activity Analyze Data Analyze Data Measure Luciferase Activity->Analyze Data

Caption: Workflow for the IFN-β promoter reporter assay.

ISG_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_stimulation_harvest Stimulation & Harvest cluster_molecular_analysis Molecular Analysis cluster_data_analysis Data Analysis Culture A549 Cells Culture A549 Cells Treat with this compound Treat with this compound Culture A549 Cells->Treat with this compound Stimulate with RIG-I Agonist Stimulate with RIG-I Agonist Treat with this compound->Stimulate with RIG-I Agonist Harvest Cells Harvest Cells Stimulate with RIG-I Agonist->Harvest Cells RNA Extraction RNA Extraction Harvest Cells->RNA Extraction cDNA Synthesis cDNA Synthesis RNA Extraction->cDNA Synthesis qPCR qPCR cDNA Synthesis->qPCR Calculate Relative Gene Expression Calculate Relative Gene Expression qPCR->Calculate Relative Gene Expression

Caption: Workflow for the ISG expression analysis.

References

RIG012: A Comparative Analysis of Performance in Inflammatory Disease Models with Viral Implications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the available data on RIG012, a small molecule inhibitor of the RIG-I signaling pathway. While direct comparative studies of this compound in different viral infection models are not currently available in published literature, this guide summarizes its performance in a bacterial pneumonia model and a viral-bacterial co-infection model, offering insights into its mechanism of action and potential therapeutic applications.

This compound has been identified as a potent antagonist of the Retinoic Acid-Inducible Gene I (RIG-I) receptor. The RIG-I pathway is a critical component of the innate immune system, responsible for detecting viral RNA and initiating an antiviral response, primarily through the production of type I interferons. However, hyperactivation of this pathway can lead to excessive inflammation and tissue damage. This compound's mechanism of action is to inhibit this signaling cascade, thereby reducing the inflammatory response.

Performance in a Bacterial Pneumonia Model

A key study investigated the efficacy of this compound in a mouse model of pneumonia induced by Klebsiella pneumoniae. The rationale for using a RIG-I inhibitor in this context is that the RIG-I-like receptor pathway can contribute to excessive inflammatory responses in bacterial infections.

Quantitative Data Summary
Performance MetricControl Group (PBS)This compound Treatment GroupSignificance
Survival Rate 2 of 7 mice died within 7 daysAll mice survivedTrend towards improved survival
Lung Injury Score HighSignificantly improved (P < 0.001)[1][2]
Pro-inflammatory Cytokine Expression (IL-1β, TNF) ElevatedSignificantly reduced (P < 0.05)[1][2]
Anti-inflammatory Cytokine Expression (IL-10, TGF-β) Lower levelsSignificantly increased (P < 0.05)[1][2]
RIG-I Pathway Activity ActivatedEffectively inhibited (P < 0.001)[1]
Experimental Protocol: Klebsiella pneumoniae-induced Pneumonia Mouse Model
  • Animal Model: Male C57BL/6 mice, aged 6-8 weeks, were used for the study.

  • Induction of Pneumonia: A pneumonia model was established by intratracheal injection of Klebsiella pneumoniae (KP) at a dosage of 60 × 10^8 CFU/kg. The sham-operated group received an equal volume of phosphate-buffered saline (PBS).

  • This compound Administration: The treatment group received this compound administered via tail vein infusion. The control group received an equal volume of PBS.

  • Assessment of Lung Injury: Lung tissues were collected for histopathological examination using Hematoxylin and Eosin (H&E) staining. Lung injury scores were calculated to assess the severity of lung damage.

  • Cytokine Expression Analysis: Lung tissue homogenates were prepared, and quantitative real-time PCR (qPCR) was used to measure the mRNA expression levels of pro-inflammatory cytokines (IL-1β, TNF) and anti-inflammatory cytokines (IL-10, TGF-β).

  • Western Blot Analysis: Protein levels of key components of the RIG-I signaling pathway were analyzed by Western blot to confirm the inhibitory effect of this compound.

  • Survival Analysis: Mice were monitored for survival over a period of 7 days post-infection.

Performance in a Viral-Bacterial Co-infection Model

In a study investigating the interplay between human adenovirus (HAdV-3) and Staphylococcus aureus co-infection in A549 lung epithelial cells, a "this compound inhibitor" was used as a tool to probe the role of the RIG-I pathway. This study suggests that activation of the RIG-I pathway during the viral infection can impair the subsequent pro-inflammatory response to bacterial infection.

Key Findings

Inhibition of the RIG-I pathway with a this compound inhibitor in the co-infection model led to a significant increase in the expression of the RELA gene, a component of the NF-κB signaling pathway, which is crucial for initiating an inflammatory response against bacteria. This suggests that by inhibiting the RIG-I pathway, the cellular response to the bacterial component of the co-infection may be restored or enhanced.

Experimental Protocol: Adenovirus and S. aureus Co-infection of A549 Cells
  • Cell Line: Human alveolar basal epithelial cells (A549) were used for the in vitro experiments.

  • Viral Infection: A549 cells were infected with human adenovirus type 3 (HAdV-3E) at a specified multiplicity of infection (MOI).

  • Bacterial Co-infection: Following the viral infection for various durations (24, 36, or 48 hours), the cells were secondarily infected with Staphylococcus aureus.

  • RIG-I Inhibition: A "this compound inhibitor" was added to the cell culture to block the RIG-I signaling pathway.

  • Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) was performed to analyze the expression of key genes involved in the immune response, such as MX1 (an interferon-stimulated gene) and RELA (a subunit of NF-κB).

  • Cell Viability Assay: Cell survival rates were measured to assess the cytopathic effects of the infections and the treatment.

Visualizing the Mechanism and Experimental Design

To better understand the context of this compound's action, the following diagrams illustrate the RIG-I signaling pathway and the experimental workflow used in the Klebsiella pneumoniae pneumonia model.

RIG_I_Signaling_Pathway RIG-I Signaling Pathway Viral_RNA Viral RNA (PAMP) RIG_I RIG-I Viral_RNA->RIG_I activates MAVS MAVS RIG_I->MAVS activates TRAFs TRAFs MAVS->TRAFs TBK1_IKKe TBK1/IKKε TRAFs->TBK1_IKKe NFkB NF-κB TRAFs->NFkB activates IRF3_IRF7 IRF3/IRF7 TBK1_IKKe->IRF3_IRF7 phosphorylates Nucleus Nucleus IRF3_IRF7->Nucleus translocates to Type_I_IFN Type I Interferons (IFN-α/β) Nucleus->Type_I_IFN  induces transcription Pro_inflammatory_Cytokines Pro-inflammatory Cytokines Nucleus->Pro_inflammatory_Cytokines  induces transcription NFkB->Nucleus translocates to This compound This compound This compound->RIG_I inhibits Experimental_Workflow_Pneumonia_Model Experimental Workflow: this compound in a Pneumonia Mouse Model Start Start: C57BL/6 Mice Pneumonia_Induction Induce Pneumonia (Intratracheal Klebsiella pneumoniae) Start->Pneumonia_Induction Grouping Divide into Two Groups Pneumonia_Induction->Grouping Control_Group Control Group (PBS via tail vein) Grouping->Control_Group Group 1 Treatment_Group Treatment Group (this compound via tail vein) Grouping->Treatment_Group Group 2 Monitoring Monitor Survival (7 days) Control_Group->Monitoring Treatment_Group->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint Lung_Histology Lung Histology (H&E Staining, Injury Score) Endpoint->Lung_Histology Cytokine_Analysis Cytokine Analysis (qPCR for IL-1β, TNF, IL-10, TGF-β) Endpoint->Cytokine_Analysis Pathway_Analysis RIG-I Pathway Analysis (Western Blot) Endpoint->Pathway_Analysis Results Results Lung_Histology->Results Cytokine_Analysis->Results Pathway_Analysis->Results

References

A Head-to-Head Study of RIG012 and Viral-Encoded RIG-I Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison between the synthetic small-molecule inhibitor RIG012 and naturally occurring viral-encoded antagonists of the Retinoic Acid-Inducible Gene I (RIG-I) receptor. RIG-I is a critical cytoplasmic pattern recognition receptor that detects viral RNA, initiating a signaling cascade that results in the production of type I interferons (IFNs) and the establishment of an antiviral state.[1][2] Consequently, both therapeutic intervention and viral immune evasion strategies target this pathway. This document summarizes their comparative performance based on available data, details the experimental protocols used for their characterization, and visualizes the complex signaling interactions.

Comparative Performance of RIG-I Antagonists

The inhibitory activities of the small-molecule antagonist this compound and various viral proteins are presented below. It is important to note that the quantitative data for this compound is derived from biochemical assays, providing a direct measure of potency (IC50), while data for viral antagonists are typically derived from cell-based assays that measure the functional outcome of expressing the antagonist protein.

AntagonistSource / TypeMechanism of ActionQuantitative Inhibition Data
This compound Small MoleculePotent inhibitor of RIG-I ATPase activity.[3][4][5]IC50: 0.71 µM (NADH-coupled ATPase assay)[3][4][5]
NS1 Protein Influenza A VirusBinds to TRIM25 and/or Riplet, inhibiting the E3 ligase-mediated ubiquitination of RIG-I required for its activation.[1][5][6] May also sequester viral RNA.[7]Significantly reduces IFN-β promoter activation in cell-based reporter assays. The effect is dose-dependent with the amount of transfected NS1 plasmid.[6][8]
NS3/4A Protease Hepatitis C Virus (HCV)A serine protease that cleaves the mitochondrial antiviral-signaling protein (MAVS/IPS-1), an essential adaptor protein downstream of RIG-I, preventing signal propagation.[9][10]Effectively blocks Sendai virus-induced IFN-β promoter activation in HCV replicon cells. This inhibition is reversed by clinically relevant concentrations of HCV protease inhibitors.[10][11]
VP35 Protein Ebola VirusSequesters viral double-stranded RNA (dsRNA), preventing its recognition by RIG-I.[12][13] May also inhibit the phosphorylation of Interferon Regulatory Factor 3 (IRF3).[12]Dose-dependently inhibits RIG-I-induced activation of the IRF-3-responsive ISG54 promoter in reporter gene assays.[2][13]
P protein Borna Disease Virus (BDV)Binds directly to the kinase TBK1, a downstream signaling component, preventing its activity and subsequent IRF3-dependent gene transcription.[12]Prevents IFNβ induction during infection.[12]

RIG-I Signaling Pathway and Points of Inhibition

The RIG-I signaling cascade is a primary target for both synthetic and viral antagonists. Upon binding to viral RNA, RIG-I undergoes a conformational change, leading to its ubiquitination by the E3 ligase TRIM25. This modification allows RIG-I to interact with the adaptor protein MAVS on the mitochondrial membrane, triggering a downstream cascade that activates the kinases TBK1 and IKKε. These kinases then phosphorylate transcription factors IRF3 and IRF7, which translocate to the nucleus to induce the expression of type I interferons. The following diagram illustrates this pathway and highlights the intervention points for this compound and various viral antagonists.

Caption: RIG-I signaling pathway and antagonist intervention points.

Experimental Methodologies

Accurate assessment of RIG-I inhibition requires robust biochemical and cell-based assays. The following protocols detail standard methods for quantifying the activity of RIG-I antagonists.

RIG-I ATPase Activity Assay

This biochemical assay measures the ability of a compound to inhibit the ATP hydrolysis activity of purified RIG-I, which is essential for its signaling function.

Principle: The assay quantifies the amount of ADP produced by the RIG-I enzyme in the presence of an RNA agonist and ATP. ADP production is measured using a detection system, such as the Transcreener® ADP² Assay, which relies on a fluorescent tracer being displaced from an antibody by the ADP produced, causing a change in fluorescence polarization.

Materials:

  • Purified recombinant human RIG-I protein

  • dsRNA agonist (e.g., 5'ppp-dsRNA or poly(I:C))

  • ATP

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 2.5 mM MgCl₂, 50 mM NaCl, 5 mM DTT, 0.01% Brij-35

  • Test compounds (e.g., this compound) dissolved in DMSO

  • ADP detection reagents (e.g., Transcreener ADP² FP Assay Kit)

  • 384-well, low-volume black assay plates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound (e.g., this compound) in DMSO. Further dilute in Assay Buffer to the desired final concentrations.

  • Enzyme/Substrate Preparation: Prepare a solution of RIG-I enzyme and dsRNA agonist in Assay Buffer.

  • Reaction Initiation: Add the test compound dilutions to the wells of the 384-well plate. Add the RIG-I/dsRNA solution to each well.

  • ATP Addition: Initiate the enzymatic reaction by adding a solution of ATP to all wells. The final ATP concentration should be at or near its Km for RIG-I.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination & Detection: Stop the reaction and detect the generated ADP by adding the ADP Detection Mix (containing antibody, tracer, and EDTA). Incubate at room temperature for 60 minutes.

  • Data Acquisition: Read the fluorescence polarization on a compatible microplate reader.

  • Data Analysis: Convert the polarization values to the amount of ADP produced using a standard curve. Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Dual-Luciferase Reporter Assay for RIG-I Signaling

This cell-based assay measures the activity of the IFN-β promoter, a direct downstream target of RIG-I signaling, to assess the efficacy of antagonists in a cellular context.

Principle: HEK293T cells are co-transfected with plasmids expressing a RIG-I agonist, a firefly luciferase reporter gene under the control of the IFN-β promoter, and a Renilla luciferase reporter for normalization. Activation of the RIG-I pathway leads to the expression of firefly luciferase. The antagonist's activity is quantified by the reduction in firefly luciferase signal relative to the internal Renilla control.

Materials:

  • HEK293T cells

  • DMEM supplemented with 10% FBS

  • Plasmids:

    • IFN-β promoter-Firefly Luciferase reporter (pIFN-β-Luc)

    • Constitutively active Renilla Luciferase reporter (pRL-TK) for normalization

    • Expression plasmid for a RIG-I agonist (e.g., constitutively active RIG-I CARD domain) or viral antagonist (e.g., pCMV-NS1)

  • Transfection reagent (e.g., calcium phosphate or lipid-based)

  • Test compound (this compound) or empty vector control

  • 24-well or 96-well cell culture plates

  • Dual-Luciferase® Reporter Assay System (Promega)

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells into 24-well plates at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection:

    • Prepare a transfection mixture containing pIFN-β-Luc, pRL-TK, and the RIG-I agonist plasmid.

    • For testing viral antagonists, also include the expression plasmid for the viral protein (e.g., NS1, VP35). For testing this compound, this is omitted.

    • Transfect the cells according to the manufacturer's protocol for the chosen reagent.

  • Inhibitor Treatment (for this compound): Approximately 4-6 hours post-transfection, replace the medium with fresh medium containing serial dilutions of this compound or a DMSO vehicle control.

  • Incubation: Incubate the cells for 24-48 hours at 37°C with 5% CO₂.

  • Cell Lysis: Wash the cells with PBS and lyse them using the Passive Lysis Buffer provided in the assay kit.

  • Luminescence Measurement:

    • Transfer the cell lysate to a luminometer plate.

    • Add the Luciferase Assay Reagent II (LAR II) to measure the firefly luciferase activity.

    • Add the Stop & Glo® Reagent to quench the firefly reaction and simultaneously measure the Renilla luciferase activity.

  • Data Analysis:

    • Calculate the relative luciferase activity by dividing the firefly luciferase value by the Renilla luciferase value for each well.

    • Normalize the results to the untreated or empty vector control to determine the fold-induction or percentage of inhibition.

    • For this compound, plot the percentage of inhibition against the drug concentration to calculate the EC50 value. For viral antagonists, compare the inhibition to the control.

Experimental Workflow Diagram

The following diagram outlines the typical workflow for evaluating a potential RIG-I antagonist using a cell-based reporter assay.

G A 1. Seed HEK293T Cells (24-well plate) B 2. Prepare Transfection Mix - pIFN-β-Luc (Firefly) - pRL-TK (Renilla) - RIG-I Agonist Plasmid - Antagonist Plasmid (e.g., NS1) OR Empty Vector A->B C 3. Transfect Cells (Incubate 4-6h) B->C D 4. Treatment - For this compound: Add compound dilutions - For Viral Antagonist: Already co-transfected C->D E 5. Incubate (24-48 hours) D->E F 6. Cell Lysis (Passive Lysis Buffer) E->F G 7. Measure Luminescence (Dual-Luciferase Assay) F->G H 8. Data Analysis - Normalize Firefly to Renilla - Calculate % Inhibition vs Control - Determine EC50 G->H

Caption: Workflow for cell-based evaluation of RIG-I antagonists.

References

Evaluating the Therapeutic Window of RIG012 in Comparison to Other Immunomodulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic window of RIG012, a novel RIG-I antagonist, with other immunomodulators targeting different pattern recognition receptors, namely a Toll-like receptor 9 (TLR9) agonist (CpG ODN 1826) and a stimulator of interferon genes (STING) agonist (cGAMP). The comparison is based on available preclinical data, and this document outlines the methodologies for key experiments to facilitate independent evaluation.

Data Presentation

The therapeutic window of a drug is a critical measure of its safety and efficacy, representing the range between the minimum effective dose and the dose at which unacceptable toxicity occurs. This section summarizes the available quantitative data for this compound and selected immunomodulators.

CompoundTargetIn Vitro Potency (IC50/EC50)Preclinical Efficacy (Animal Model)Preclinical Toxicity (Animal Model)
This compound RIG-I (Antagonist)IC50: 0.71 µM (NADH-coupled ATPase assay)[1][2][3]5 mg/kg (i.v.) in a mouse model of pneumonia showed reduced lung injury and inflammation, and improved survival.[4][5]Lethal toxicity observed at 45 mg/kg in mice within 36 hours.[1]
CpG ODN 1826 TLR9 (Agonist)Not applicable (agonist)10-100 µ g/mouse (i.p. or i.t.) showed potent adjuvant activity and anti-tumor effects in various mouse models.[6][7]Generally well-tolerated in preclinical and clinical studies. Specific MTD or LD50 in mice not readily available in public literature.
cGAMP STING (Agonist)Not applicable (agonist)5-20 mg/kg (i.t.) demonstrated significant anti-tumor activity in a mouse colon adenocarcinoma model.[8][9][10][11][12] A single dose of 140 µ g/animal (footpad) was effective in a mousepox model.[13]Doses up to 20 mg/kg in a mouse tumor model did not show overt toxicity and reduced the toxicity of chemotherapy.[8][10][11] Specific MTD or LD50 in mice not readily available in public literature.

Signaling Pathways

Understanding the signaling pathways modulated by these immunomodulators is crucial for interpreting their biological effects and potential for off-target toxicities.

This compound Signaling Pathway (Antagonist Action)

RIG012_Pathway This compound inhibits RIG-I activation by viral RNA, preventing downstream signaling. cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Viral_RNA Viral dsRNA (5'-ppp) RIGI RIG-I Viral_RNA->RIGI Activates MAVS MAVS RIGI->MAVS Activates This compound This compound This compound->RIGI Inhibits TBK1 TBK1/IKKε MAVS->TBK1 NFkB NF-κB MAVS->NFkB IRF3 IRF3/7 TBK1->IRF3 Phosphorylates IFN Type I & III Interferons IRF3->IFN ISG Interferon-Stimulated Genes (ISGs) IRF3->ISG Inflammatory_Cytokines Inflammatory Cytokines NFkB->Inflammatory_Cytokines

Caption: this compound mechanism of action.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducible evaluation of the therapeutic window of immunomodulators. Below are representative protocols for determining in vivo efficacy and toxicity in a preclinical mouse model.

Determination of Maximum Tolerated Dose (MTD) in Mice

This protocol aims to identify the highest dose of an immunomodulator that can be administered without causing unacceptable adverse effects.

MTD_Workflow Workflow for MTD determination. cluster_setup Study Setup cluster_dosing Dosing and Observation cluster_endpoint Endpoint Analysis Animal_Model Select Animal Model (e.g., C57BL/6 mice, 8-10 weeks old) Dose_Selection Select Dose Range (Based on in vitro data and literature) Animal_Model->Dose_Selection Grouping Randomize Animals into Groups (e.g., vehicle control + multiple dose groups) Dose_Selection->Grouping Administration Administer Compound (Specify route, e.g., i.v., i.p.) Grouping->Administration Monitoring Daily Monitoring: - Body weight - Clinical signs of toxicity - Food/water intake Administration->Monitoring Data_Collection Collect Data for a Defined Period (e.g., 7-14 days) Monitoring->Data_Collection MTD_Determination Determine MTD: Highest dose with <15-20% body weight loss and no severe clinical signs Data_Collection->MTD_Determination Pathology Optional: Necropsy and Histopathology MTD_Determination->Pathology

Caption: MTD determination workflow.

Protocol Details:

  • Animal Model: Healthy, female C57BL/6 or BALB/c mice, 8-10 weeks of age, are commonly used. Animals are acclimatized for at least one week before the study.

  • Dose Escalation: A dose-escalation study design is typically employed. At least 3-4 dose levels, based on in vitro potency and any available preliminary data, are selected along with a vehicle control group.

  • Administration: The route of administration should be relevant to the intended clinical use (e.g., intravenous, intraperitoneal, or intratumoral).

  • Monitoring: Animals are monitored daily for:

    • Body weight: A significant drop (typically >15-20%) is a key indicator of toxicity.

    • Clinical signs: A scoring system is used to evaluate changes in posture, activity, fur texture, and breathing.

    • Food and water intake: Reduced consumption can indicate adverse effects.

  • Endpoint: The study duration is typically 7 to 14 days. The MTD is defined as the highest dose that does not induce mortality, significant body weight loss, or severe clinical signs of toxicity.

  • Pathology (Optional): At the end of the study, a full necropsy may be performed, and major organs collected for histopathological analysis to identify any target organ toxicities.

In Vivo Efficacy Study in a Mouse Tumor Model

This protocol outlines a general procedure to evaluate the anti-tumor efficacy of an immunomodulator.

Protocol Details:

  • Animal Model and Tumor Implantation:

    • Syngeneic mouse models (e.g., C57BL/6 mice with B16-F10 melanoma or BALB/c mice with CT26 colon carcinoma) are commonly used to ensure a competent immune system.

    • Tumor cells are implanted subcutaneously or orthotopically. Tumor growth is monitored until tumors reach a palpable size (e.g., 50-100 mm³).

  • Treatment Groups:

    • Animals are randomized into treatment groups: vehicle control, immunomodulator alone, and potentially combination therapy groups (e.g., with checkpoint inhibitors).

  • Dosing and Schedule:

    • The immunomodulator is administered at one or more doses below the determined MTD.

    • The dosing schedule can vary (e.g., daily, every other day, or weekly) depending on the compound's characteristics.

  • Efficacy Endpoints:

    • Tumor Growth Inhibition: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. The primary endpoint is often the delay in tumor growth or tumor regression compared to the control group.

    • Survival: In some studies, animals are monitored for survival, with the endpoint being tumor volume reaching a predetermined size or the development of clinical signs requiring euthanasia.

    • Immunophenotyping (Optional): At the end of the study, tumors and draining lymph nodes can be harvested to analyze the immune cell infiltrate (e.g., CD8+ T cells, NK cells, myeloid cells) by flow cytometry or immunohistochemistry.

    • Cytokine Analysis (Optional): Blood or tumor homogenates can be analyzed for cytokine levels to assess the pharmacodynamic effects of the immunomodulator.

Conclusion

The evaluation of the therapeutic window is a cornerstone of drug development. This compound, as a RIG-I antagonist, presents a distinct immunomodulatory profile compared to the immunostimulatory agents CpG ODN and cGAMP. While preliminary data suggests a potential therapeutic window for this compound, further comprehensive preclinical toxicology studies are required to fully delineate its safety profile. The provided experimental protocols offer a framework for the systematic evaluation and comparison of these and other novel immunomodulators, which is essential for advancing the most promising candidates to clinical development.

References

Independent Validation of RIG012 Efficacy in Preclinical Pneumonia Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical efficacy of RIG012, a novel antagonist of the RIG-I innate immune receptor, with standard-of-care antibiotics in the context of Klebsiella pneumoniae-induced pneumonia. The data presented is compiled from published, independent research to offer a comprehensive overview for researchers, scientists, and drug development professionals.

Executive Summary

This compound has demonstrated significant efficacy in a preclinical mouse model of Klebsiella pneumoniae pneumonia, primarily by mitigating lung injury and reducing inflammatory responses. While direct head-to-head studies with other therapeutics are not yet available, this guide provides an indirect comparison with data from independent studies on established antibiotics such as Imipenem, Cefepime, Gentamicin, and Kanamycin. The findings suggest that this compound's mechanism of modulating the host immune response presents a promising alternative or adjunctive therapeutic strategy to traditional antibiotic therapies.

Comparative Efficacy Data

The following tables summarize the quantitative data from independent studies on this compound and various antibiotics in mouse models of Klebsiella pneumoniae pneumonia. It is crucial to note that these studies were not conducted in parallel, and therefore, experimental conditions such as mouse and bacterial strains, infection dosage, and treatment regimens may vary.

Table 1: Comparison of Survival Rates

TreatmentDosageMouse StrainK. pneumoniae StrainSurvival Rate (%)Control Survival Rate (%)Source
This compound 5 mg/kgC57BL/6ATCC 43816100% (at 7 days)75% (at 7 days)[1]
Imipenem 30 mg/kg every 3h for 72hC57BL/6C286.6%26.6%[2]
Cefepime 60 mg/kg every 4h for 72hC57BL/6C2100%26.6%[2]
Kanamycin (aerosol) 15 mg/kg (single dose)ICRA-3~80% (at 10 days)0%
Gentamicin + Phage P-KP2 1.5 mg/kg (intranasal)BALB/cW-KP270% (at 7 days)10%[3]

Table 2: Comparison of Lung Bacterial Load Reduction

TreatmentDosageMouse StrainK. pneumoniae StrainBacterial Load Reduction (log10 CFU/g lung)Source
This compound 5 mg/kgC57BL/6ATCC 43816Not explicitly quantified as CFU reduction, but showed significant amelioration of lung injury.[1]
Imipenem 30 mg/kg every 3h for 72hC57BL/6C25.08[2]
Cefepime 60 mg/kg every 4h for 72hC57BL/6C27.42[2]
Gentamicin (intramuscular) 7.5 mg/kgC57BL/6ATCC 43816Significant reduction compared to untreated, but specific log reduction not stated.[4][5]
Ciprofloxacin 80 mg/kg/dayBALB/cC25.63[6]

Table 3: Comparison of Effects on Lung Inflammation

TreatmentKey Anti-inflammatory EffectsSource
This compound Significantly reduced lung injury scores; Decreased pro-inflammatory cytokines (IL-1β, TNF-α) and increased anti-inflammatory cytokines (IL-10, TGF-β).[1]
Imipenem/Cefepime Not explicitly detailed in the provided search results.
Gentamicin Not explicitly detailed in the provided search results.
Kanamycin Not explicitly detailed in the provided search results.

Detailed Experimental Protocols

This compound Experimental Protocol
  • Animal Model: Male C57BL/6 mice (6-8 weeks old).

  • Infection Model: Intratracheal injection of Klebsiella pneumoniae (ATCC 43816).

  • Treatment: Two hours after infection, this compound was administered via tail vein infusion at a dosage of 5 mg/kg. The control group received an equivalent volume of PBS.

  • Efficacy Assessment:

    • Survival: Monitored for 7 days post-infection.

    • Lung Injury: Lung tissues were collected at 24 hours post-infection for histological analysis (H&E staining) and lung injury scoring.

    • Inflammatory Cytokines: Levels of IL-1β, TNF-α, IL-10, and TGF-β in lung tissue homogenates were measured by qPCR.

    • Signaling Pathway Inhibition: Western blot analysis of phosphorylated IRF3 (pIRF3) in lung tissue was performed to confirm inhibition of the RIG-I pathway.[1]

Standard Antibiotic Experimental Protocols (Generalized)
  • Animal Models: Commonly used strains include C57BL/6, BALB/c, and ICR mice.

  • Infection Models:

    • Intratracheal Instillation: A common method for direct delivery of a specific inoculum of K. pneumoniae to the lungs.

    • Intranasal Inoculation: A less invasive method, though the exact dose reaching the lungs can be more variable.

    • Aerosol Inhalation: Used to mimic a more natural route of infection.

  • Treatment Administration:

    • Intramuscular (IM) or Subcutaneous (SC) Injection: Standard systemic delivery routes.

    • Intravenous (IV) Infusion: Direct administration into the bloodstream.

    • Aerosol/Intranasal: Local delivery to the respiratory tract.

  • Efficacy Assessment:

    • Survival Studies: Animals are monitored for a defined period (e.g., 7-14 days) to determine the survival rate.

    • Bacterial Load: Lungs and sometimes other organs (spleen, liver) and blood are harvested at specific time points post-infection, homogenized, and plated to determine the number of colony-forming units (CFU).

    • Histopathology: Lung tissues are examined for signs of inflammation and damage.

Signaling Pathway and Experimental Workflow Diagrams

RIG-I Signaling Pathway in Pneumonia

The following diagram illustrates the RIG-I signaling pathway, which is activated by viral and bacterial components, leading to an inflammatory response. This compound acts by antagonizing the RIG-I receptor, thereby inhibiting this cascade.

RIG_I_Pathway cluster_pathogen Pathogen Recognition cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Transcription Viral/Bacterial RNA Viral/Bacterial RNA RIG-I RIG-I Viral/Bacterial RNA->RIG-I sensed by MAVS MAVS RIG-I->MAVS activates This compound This compound This compound->RIG-I inhibits TBK1/IKKi TBK1/IKKi MAVS->TBK1/IKKi activates NF-kB NF-kB MAVS->NF-kB activates IRF3/7 IRF3/7 TBK1/IKKi->IRF3/7 phosphorylates Type I IFN (IFN-α/β) Type I IFN (IFN-α/β) IRF3/7->Type I IFN (IFN-α/β) induces transcription Pro-inflammatory Cytokines (TNF-α, IL-1β) Pro-inflammatory Cytokines (TNF-α, IL-1β) NF-kB->Pro-inflammatory Cytokines (TNF-α, IL-1β) induces transcription

Caption: RIG-I signaling pathway and the inhibitory action of this compound.

Generalized Experimental Workflow for Pneumonia Mouse Model

This diagram outlines a typical workflow for evaluating the efficacy of a therapeutic agent in a mouse model of bacterial pneumonia.

Experimental_Workflow cluster_setup Experimental Setup cluster_infection Infection cluster_treatment Treatment cluster_assessment Efficacy Assessment Animal Acclimatization Animal Acclimatization Infection Induction Infection Induction Animal Acclimatization->Infection Induction Bacterial Culture Preparation Bacterial Culture Preparation Bacterial Culture Preparation->Infection Induction Animal Grouping Animal Grouping Infection Induction->Animal Grouping Treatment Group (e.g., this compound) Treatment Group (e.g., this compound) Animal Grouping->Treatment Group (e.g., this compound) Control Group (e.g., PBS) Control Group (e.g., PBS) Animal Grouping->Control Group (e.g., PBS) Alternative Treatment (e.g., Antibiotic) Alternative Treatment (e.g., Antibiotic) Animal Grouping->Alternative Treatment (e.g., Antibiotic) Survival Monitoring Survival Monitoring Treatment Group (e.g., this compound)->Survival Monitoring Bacterial Load Quantification Bacterial Load Quantification Treatment Group (e.g., this compound)->Bacterial Load Quantification Histopathology Histopathology Treatment Group (e.g., this compound)->Histopathology Cytokine Analysis Cytokine Analysis Treatment Group (e.g., this compound)->Cytokine Analysis Control Group (e.g., PBS)->Survival Monitoring Control Group (e.g., PBS)->Bacterial Load Quantification Control Group (e.g., PBS)->Histopathology Control Group (e.g., PBS)->Cytokine Analysis Alternative Treatment (e.g., Antibiotic)->Survival Monitoring Alternative Treatment (e.g., Antibiotic)->Bacterial Load Quantification Alternative Treatment (e.g., Antibiotic)->Histopathology Alternative Treatment (e.g., Antibiotic)->Cytokine Analysis

Caption: Generalized workflow for preclinical pneumonia model studies.

References

A Comparative Guide to Preclinical RIG-I Antagonists: Assessing the Translational Potential of RIG012

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The innate immune system provides the first line of defense against invading pathogens. Retinoic acid-inducible gene I (RIG-I) is a key cytosolic pattern recognition receptor that detects viral RNA and triggers a signaling cascade leading to the production of type I interferons and other inflammatory cytokines. While this response is crucial for clearing viral infections, its overactivation can contribute to the pathology of various autoimmune and inflammatory diseases. Consequently, the development of RIG-I antagonists has emerged as a promising therapeutic strategy. This guide provides a comparative assessment of RIG012, a potent RIG-I antagonist, with other preclinical RIG-I inhibitors, focusing on their performance based on available experimental data.

Quantitative Comparison of Preclinical RIG-I Antagonists

The following table summarizes the in vitro efficacy of this compound and other selected preclinical RIG-I antagonists. The data is primarily based on the inhibition of RIG-I's ATPase activity, a crucial function for its signaling.

CompoundTypeAssayIC50Reference
This compound Small MoleculeNADH-coupled ATPase Assay0.71 µM[1][2]
Compound 1 4-hydroxy-3,3-dimethyl-2H-benzo[g]indole-2,5(3H)-dione derivativeATPase Assay~5 µM[3]
ODN 2006 Phosphorothioated OligodeoxynucleotideATPase Assay~60% inhibition at 1:1 ratio with agonist
ODN 2216 Phosphorothioated OligodeoxynucleotideATPase Assay~66% inhibition at 5:1 ratio with agonist

Note: Direct comparison of IC50 values should be made with caution due to potential variations in assay conditions between different studies. The data for ODNs 2006 and 2216 are presented as percentage inhibition at a specific molar ratio to the RIG-I agonist, as direct IC50 values were not provided in the cited literature.

Experimental Methodologies

This section details the protocols for the key experiments cited in this guide, providing a framework for the validation and comparison of RIG-I antagonists.

RIG-I ATPase Activity Assay (NADH-Coupled)

This assay measures the ATP hydrolysis activity of RIG-I, which is a critical step in its activation. The production of ADP is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

Principle: RIG-I + ATP → RIG-I + ADP + Pi ADP + Phosphoenolpyruvate (PEP) --(Pyruvate Kinase)--> ATP + Pyruvate Pyruvate + NADH + H+ --(Lactate Dehydrogenase)--> Lactate + NAD+

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction buffer containing 25 mM MOPS (pH 7.4), 150 mM KCl, 2 mM DTT, 0.01% Triton X-100, 1 mM NADH, 100 U/ml lactic dehydrogenase, 500 U/ml pyruvate kinase, and 2.5 mM phosphoenolpyruvic acid.

  • Enzyme and Inhibitor Incubation: Add purified recombinant RIG-I protein to the reaction mixture to a final concentration of 5-10 nM. For inhibitor studies, pre-incubate RIG-I with varying concentrations of the antagonist (e.g., this compound) for a specified time at room temperature.

  • Initiation of Reaction: Initiate the reaction by adding a mixture of ATP and MgCl2 (final concentration, e.g., 5 mM each) to the wells.

  • Data Acquisition: Immediately begin monitoring the decrease in NADH absorbance at 340 nm using a microplate reader at a constant temperature (e.g., 37°C).

  • Data Analysis: Calculate the rate of ATP hydrolysis from the linear phase of the absorbance decay curve. Determine the IC50 value of the antagonist by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Luciferase Reporter Assay

This assay assesses the ability of a compound to inhibit RIG-I signaling in a cellular context. HEK293T cells are commonly used as they lack endogenous RIG-I expression, allowing for the specific assessment of exogenously expressed RIG-I activity.

Protocol:

  • Cell Culture and Transfection: Seed HEK293T cells in a 96-well plate. Co-transfect the cells with plasmids encoding human RIG-I, a firefly luciferase reporter gene under the control of the IFN-β promoter, and a Renilla luciferase plasmid for normalization.

  • Compound Treatment: After 24 hours, treat the cells with varying concentrations of the RIG-I antagonist.

  • RIG-I Stimulation: After a pre-incubation period with the antagonist, stimulate RIG-I signaling by transfecting the cells with a RIG-I agonist, such as a short, 5'-triphosphorylated double-stranded RNA (dsRNA).

  • Luciferase Assay: After 18-24 hours of stimulation, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition for each antagonist concentration relative to the stimulated control without the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Western Blot for IRF3 Phosphorylation

This method is used to directly assess the activation of a key downstream signaling molecule in the RIG-I pathway, IRF3. Phosphorylation of IRF3 is a critical step for its dimerization and translocation to the nucleus to initiate the transcription of type I interferons.

Protocol:

  • Cell Culture, Treatment, and Stimulation: Culture cells (e.g., A549 or HEK293T cells expressing RIG-I) and treat with the RIG-I antagonist as described in the luciferase assay protocol. Stimulate with a RIG-I agonist.

  • Cell Lysis: At a specified time point after stimulation (e.g., 6-8 hours), wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated IRF3 (e.g., anti-phospho-IRF3 Ser396) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for phosphorylated IRF3 and normalize to a loading control (e.g., total IRF3 or β-actin) to determine the relative levels of IRF3 phosphorylation.

Visualizing the RIG-I Signaling Pathway and Experimental Workflow

To further clarify the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz (DOT language).

RIG_I_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Viral RNA Viral RNA RIG-I (inactive) RIG-I (inactive) Viral RNA->RIG-I (inactive) binds RIG-I (active) RIG-I (active) RIG-I (inactive)->RIG-I (active) conformational change MAVS MAVS RIG-I (active)->MAVS activates TRAF3 TRAF3 MAVS->TRAF3 recruits TBK1/IKKi TBK1/IKKi TRAF3->TBK1/IKKi activates IRF3 IRF3 TBK1/IKKi->IRF3 phosphorylates p-IRF3 p-IRF3 IRF3->p-IRF3 p-IRF3_dimer p-IRF3_dimer p-IRF3->p-IRF3_dimer dimerizes IFN-beta Gene IFN-beta Gene p-IRF3_dimer->IFN-beta Gene activates transcription IFN-beta mRNA IFN-beta mRNA IFN-beta Gene->IFN-beta mRNA This compound This compound This compound->RIG-I (inactive) inhibits activation

Caption: RIG-I Signaling Pathway and Point of Inhibition by this compound.

Experimental_Workflow cluster_plate_prep Plate Preparation cluster_treatment Treatment & Stimulation cluster_readout Assay Readout Seed Cells Seed Cells Transfect Plasmids Transfect Plasmids Seed Cells->Transfect Plasmids Add Antagonist Add Antagonist Transfect Plasmids->Add Antagonist Stimulate with Agonist Stimulate with Agonist Add Antagonist->Stimulate with Agonist Luciferase Assay Luciferase Assay Stimulate with Agonist->Luciferase Assay Western Blot Western Blot Stimulate with Agonist->Western Blot

Caption: General Experimental Workflow for Assessing RIG-I Antagonists.

Translational Potential and Future Directions

This compound demonstrates potent in vitro inhibition of RIG-I ATPase activity, with an IC50 value in the sub-micromolar range. This positions it as a strong candidate for further preclinical development. The benzo[g]indole-2,5(dione derivatives also represent a promising class of small molecule inhibitors, although further optimization may be required to improve their potency. Oligonucleotide-based antagonists like ODNs 2006 and 2216 offer an alternative modality, but their development may face challenges related to delivery and stability.

The translational potential of RIG-I antagonists lies in their ability to dampen the excessive inflammatory responses that characterize a range of autoimmune and inflammatory conditions. Recent studies have shown that this compound can ameliorate lung injury in a mouse model of pneumonia by reducing pulmonary inflammatory responses, highlighting its potential in acute inflammatory conditions.

Future preclinical studies should focus on:

  • Head-to-head comparison of lead candidates like this compound with other classes of RIG-I antagonists in standardized in vitro and cellular assays.

  • In vivo efficacy studies in relevant animal models of autoimmune diseases (e.g., systemic lupus erythematosus, Aicardi-Goutières syndrome) to assess their therapeutic potential.

  • Pharmacokinetic and pharmacodynamic (PK/PD) profiling to understand the absorption, distribution, metabolism, and excretion of these compounds and to establish a dose-response relationship in vivo.

  • Safety and toxicology studies to evaluate any potential off-target effects and to determine a safe therapeutic window.

By systematically addressing these areas, the most promising RIG-I antagonists can be advanced towards clinical development, offering a novel therapeutic approach for a variety of debilitating inflammatory diseases.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for RIG012

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate safety, logistical, and disposal information for RIG012, a potent antagonist of the RIG-I innate immune receptor. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and to prevent environmental contamination.

This compound Hazard Profile and Chemical Properties

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] All personnel handling this compound should be familiar with its hazard profile and take appropriate safety precautions.

PropertyValueReference
Chemical Name 4-(Benzyloxy)-3,3-diethyl-2H-benzo[g]indole-2,5(3H)-dione[2]
CAS Number 2642218-43-5[1][3]
Molecular Formula C23H21NO3[1][2]
Molecular Weight 359.43 g/mol [1]
GHS Classification Acute toxicity, Oral (Category 4)[1]
Acute aquatic toxicity (Category 1)[1]
Chronic aquatic toxicity (Category 1)[1]
Hazard Statements H302: Harmful if swallowed[1]
H410: Very toxic to aquatic life with long lasting effects[1]
Storage Conditions Store at -20°C (powder) or -80°C (in solvent)[1]

Experimental Protocol: Proper Disposal of this compound

The following step-by-step procedure must be followed for the disposal of this compound and its containers.

1. Personal Protective Equipment (PPE):

  • Wear appropriate personal protective equipment, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1]

2. Waste Collection:

  • Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, tubes), and empty containers, in a designated and clearly labeled hazardous waste container.

  • Do not mix with other waste streams unless compatible.

3. Spillage and Cleanup:

  • In case of a spill, prevent further leakage or spillage.[1]

  • Keep the product away from drains and water courses.[1]

  • Absorb liquid spills with an inert, finely-powdered liquid-binding material such as diatomite or universal binders.[1]

  • Decontaminate surfaces and equipment by scrubbing with alcohol.[1]

  • Collect all cleanup materials in the designated hazardous waste container.[1]

4. Disposal of Contents and Container:

  • The primary instruction for disposal is to "Dispose of contents/ container to an approved waste disposal plant."[1]

  • This should be done in accordance with all prevailing country, federal, state, and local regulations.[1]

  • Crucially, avoid release to the environment. [1]

5. Handling Precautions:

  • Wash skin thoroughly after handling.[1]

  • Do not eat, drink, or smoke when using this product.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

RIG012_Disposal_Workflow start This compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect_waste Collect in Labeled Hazardous Waste Container ppe->collect_waste spill Spill Occurs? collect_waste->spill contain_spill Contain and Absorb Spill with Inert Material spill->contain_spill Yes final_disposal Dispose of Container at an Approved Waste Disposal Plant spill->final_disposal No decontaminate Decontaminate Surfaces with Alcohol contain_spill->decontaminate collect_cleanup Collect Cleanup Materials in Hazardous Waste Container decontaminate->collect_cleanup collect_cleanup->final_disposal end Disposal Complete final_disposal->end

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling RIG012

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling and disposal of RIG012. The following procedural guidance is designed to answer specific operational questions, ensuring the safety of laboratory personnel and the environment.

I. Quantitative Safety Data

Given that the specific Occupational Exposure Limit (OEL) for this compound is not publicly available, it is prudent to handle it as a potent pharmaceutical compound. The following table outlines the Occupational Exposure Bands (OEBs) typically used for such compounds to guide handling and containment strategies.[1][2][3] this compound should be handled under conditions appropriate for at least OEB 4, given its classification as harmful if swallowed and very toxic to aquatic life.

Occupational Exposure Band (OEB)Occupational Exposure Limit (OEL) RangeGeneral Handling Requirements
OEB 1 >1000 µg/m³General laboratory practices with good ventilation.
OEB 2 100 - 1000 µg/m³Local exhaust ventilation (LEV) recommended.
OEB 3 10 - 100 µg/m³Contained operations; use of fume hoods or ventilated enclosures. Additional gowning and respiratory protection may be required.[4]
OEB 4 1 - 10 µg/m³ High-potency manufacturing methods required. Closed systems for transfers. Use of glove bags or isolators is recommended. [2]
OEB 5 <1 µg/m³Full containment is mandatory. Glovebox isolators and closed transfer systems are required.[5]

II. Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical when handling this compound to prevent dermal, ocular, and respiratory exposure.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile or neoprene gloves. The outer glove should be changed immediately upon known or suspected contact.Provides a robust barrier against chemical permeation and allows for quick decontamination by removing the outer glove.
Eye and Face Protection Chemical splash goggles and a full-face shield.Protects against splashes and airborne particles, ensuring complete facial safeguarding.
Body Protection A disposable, solid-front, back-tying gown made of a low-linting, chemical-resistant material. Cuffs should be tucked into the inner gloves.Prevents contamination of personal clothing and skin.
Respiratory Protection A NIOSH-approved respirator with a P100 filter should be used when handling the powder outside of a primary engineering control.Protects against inhalation of fine powder particles.

III. Experimental Protocol: Safe Handling of this compound Powder

This protocol outlines the step-by-step procedure for safely weighing and preparing a stock solution of this compound.

A. Preparation and Pre-Handling

  • Designated Area: All handling of this compound powder must be conducted in a designated area, such as a chemical fume hood, a ventilated laminar flow enclosure, or a glove box.[6] The work surface should be covered with disposable, absorbent, plastic-backed paper.

  • Gather Materials: Before starting, ensure all necessary equipment and materials are inside the containment area. This includes the this compound container, appropriate solvents, calibrated weighing scale, spatulas, weigh boats, and waste disposal bags.

  • Don PPE: Put on all required PPE as specified in the table above, ensuring a proper fit.

B. Weighing and Solution Preparation

  • Tare the Weigh Boat: Place a clean weigh boat on the calibrated scale and tare it to zero.

  • Dispense Powder: Carefully open the this compound container. Using a clean spatula, gently dispense the desired amount of powder onto the weigh boat. Avoid any actions that could generate dust.

  • Record Weight: Once the desired weight is achieved, securely close the this compound container.

  • Prepare Solvent: In a separate, appropriate container (e.g., a glass vial or flask), measure the required volume of solvent.

  • Dissolve Powder: Carefully add the weighed this compound powder to the solvent. This can be done by gently tapping the weigh boat.

  • Rinse Weigh Boat: Rinse the weigh boat with a small amount of the solvent and add the rinse to the solution to ensure a complete transfer of the compound.

  • Cap and Mix: Securely cap the container and mix the solution until the this compound is fully dissolved.

C. Post-Handling and Decontamination

  • Clean Equipment: Decontaminate all reusable equipment (e.g., spatula) with an appropriate solvent.

  • Dispose of Waste: All disposable items, including gloves, weigh boats, and bench paper, should be placed in a clearly labeled hazardous waste bag inside the containment area.[7]

  • Doff PPE: Remove PPE in the designated area, starting with the outer gloves, followed by the face shield, gown, and inner gloves.

  • Wash Hands: Wash hands thoroughly with soap and water after removing all PPE.

IV. Disposal Plan

This compound is classified as very toxic to aquatic life with long-lasting effects. Therefore, it must be disposed of as hazardous chemical waste.

  • Do Not Pour Down the Drain: Under no circumstances should this compound or its solutions be disposed of down the sink.[8][9]

  • Segregated Waste Collection: All solid and liquid waste containing this compound must be collected in separate, clearly labeled, and sealed hazardous waste containers.[10]

  • Empty Containers: Empty containers that held this compound powder should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[10]

  • Professional Disposal: All this compound waste must be disposed of through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.[8]

V. Workflow and Safety Diagram

The following diagram illustrates the key steps and safety precautions for handling this compound.

RIG012_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Containment) cluster_decon Decontamination cluster_waste Waste Management start Start: Receive this compound end_node End: Document Disposal receive receive preparation Don Full PPE (Double Gloves, Gown, Goggles, Face Shield, Respirator) receive->preparation Store at recommended temperature handling Weigh Powder Prepare Solution preparation->handling Transfer to designated handling area decontamination Clean Equipment Wipe Down Surfaces handling->decontamination Complete experimental work waste_collection Collect Solid & Liquid Waste Label Hazardous Waste Containers decontamination->waste_collection Segregate waste professional_disposal Dispose via Certified Vendor waste_collection->professional_disposal Arrange for pickup professional_disposal->end_node Obtain certificate of disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.